(R)-3-Hydroxypyrrolidine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(3R)-pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHZLHWJQPUNKB-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374748 | |
| Record name | (R)-3-Hydroxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2799-21-5 | |
| Record name | (-)-3-Pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-3-Hydroxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-Pyrrolidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-3-Hydroxypyrrolidine CAS number and properties
An In-depth Technical Guide to (R)-3-Hydroxypyrrolidine for Researchers and Drug Development Professionals
Introduction
This compound, identified by the CAS number 2799-21-5, is a crucial chiral building block in the pharmaceutical industry.[1] Its defined stereochemistry makes it an invaluable component for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs), which is essential for developing safer and more effective drugs.[1] This guide provides a comprehensive overview of the properties, applications, and synthetic methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.
Properties of this compound and Its Derivatives
The physical and chemical properties of this compound and its common derivatives are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2799-21-5 |
| Molecular Formula | C4H9NO[2][3] |
| Molecular Weight | 87.12 g/mol [2][3] |
| Appearance | Clear yellow to orange-brown viscous liquid[3] |
| Melting Point | 15 °C[3] |
| Boiling Point | 215-216 °C (lit.)[3] |
| Density | 1.078 g/mL at 20 °C (lit.)[3] |
| Refractive Index | n20/D 1.488 (lit.)[3] |
| Optical Activity | [α]20/D +6.5°, c = 3.5 in methanol[3] |
| Water Solubility | Soluble in water and methanol.[3] |
| Sensitivity | Air sensitive & Hygroscopic[3] |
Table 2: Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 104706-47-0[4][5] |
| Molecular Formula | C4H9NO · HCl[6] |
| Molecular Weight | 123.58 g/mol [6] |
| Appearance | White to Pale Brown Solid[5] |
| Melting Point | 104-107 °C (lit.)[6] |
| Optical Activity | [α]20/D −7.6°, c = 3.5 in methanol[6] |
| Solubility | Soluble in DMSO[5] |
Table 3: Properties of (R)-N-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine
| Property | Value |
| CAS Number | 109431-87-0[7][8] |
| Molecular Formula | C9H17NO3[8] |
| Molecular Weight | 187.24 g/mol [8] |
| Melting Point | 62-65 °C (lit.)[8] |
Applications in Drug Development
This compound is a versatile intermediate in medicinal chemistry with a wide range of applications.[1]
-
Chiral Building Block: Its primary role is as a chiral synthon for the preparation of biologically active compounds.[5] Many biological processes are stereospecific, and the defined stereochemistry of this compound is crucial for creating enantiomerically pure APIs.[1] This helps in developing drugs with improved efficacy and reduced side effects.[9]
-
Targeted Therapies: It is a key intermediate for drug candidates targeting a broad spectrum of diseases, including central nervous system disorders, cardiovascular diseases, and infectious agents.[1] Researchers utilize this compound in the development of drugs for neurological disorders due to its ability to effectively modulate biological pathways.[9]
-
PROTACs: One of the cutting-edge applications of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel molecules designed to selectively degrade disease-causing proteins, offering a new approach for treating diseases like cancer.[1] The specific molecular architecture required for PROTACs makes intermediates like this compound essential.[1]
-
Asymmetric Synthesis: It also serves as a chiral auxiliary in asymmetric synthesis, enabling chemists to produce enantiomerically pure compounds.[9] For instance, it is used in the enantioselective addition of diethylzinc (B1219324) to aromatic aldehydes to produce optically active secondary alcohols.[3]
Experimental Protocols
While specific, detailed protocols can be proprietary or vary based on the target molecule, a general overview of the synthesis of this compound and its derivatives can be described.
General Synthesis of this compound
One common method for synthesizing this compound involves the decarboxylation of trans-4-hydroxy-L-proline.[10] Another approach starts from optically active 3,4-epoxy-1-butanol, which reacts with ammonia (B1221849) and an aldehyde, followed by selective activation of the primary hydroxyl group and subsequent intramolecular cyclization.[11]
A patented method describes the preparation from (R)-4-chloro-3-hydroxybutyronitrile through catalytic reduction.[12]
Example Reaction: N-Boc Protection of this compound
The protection of the amine group is a common step in multi-step syntheses. A typical procedure involves reacting (R)-3-pyrrolidinol with di-tert-butyl dicarbonate (B1257347) (Boc2O) to yield (R)-1-Boc-3-hydroxypyrrolidine.[8] This protected intermediate is often used in subsequent synthetic steps.[8]
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in drug development.
Caption: General workflow for utilizing this compound in chiral drug synthesis.
Caption: Role of this compound in the structure of PROTACs.
Conclusion
This compound is a fundamentally important chiral intermediate with significant applications in modern drug discovery and development. Its utility in synthesizing complex, enantiomerically pure molecules makes it indispensable for creating targeted and effective therapeutics. Researchers and drug development professionals can leverage the unique properties of this compound to advance a wide range of pharmaceutical programs, from developing novel treatments for neurological disorders to pioneering new modalities like PROTACs.
References
- 1. nbinno.com [nbinno.com]
- 2. 007chemicals.com [007chemicals.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. 104706-47-0|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. This compound Hydrochloride CAS 104706-47-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. (R)-3-Pyrrolidinol 98 104706-47-0 [sigmaaldrich.com]
- 7. 109431-87-0|(R)-N-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine|BLD Pharm [bldpharm.com]
- 8. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. (R)-(-)-3-Pyrrolidinol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine - Google Patents [patents.google.com]
- 12. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
Synthesis of (R)-3-Hydroxypyrrolidine from L-Malic Acid: An In-depth Technical Guide
Introduction
(R)-3-Hydroxypyrrolidine is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its rigid pyrrolidine (B122466) ring and stereodefined hydroxyl group make it a crucial component in the development of novel bioactive molecules. This technical guide provides a detailed overview of a common and effective synthetic route to this compound, starting from the readily available and inexpensive chiral precursor, L-malic acid. This synthesis is a multi-step process that involves the formation of a succinimide (B58015) intermediate, followed by reduction and deprotection. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.
Overall Synthetic Pathway
The synthesis of this compound from L-malic acid can be accomplished in three main steps:
-
Condensation: L-malic acid is reacted with benzylamine (B48309) to form (R)-N-benzyl-3-hydroxysuccinimide. This step establishes the pyrrolidine ring precursor.
-
Reduction: The two carbonyl groups of the succinimide intermediate are reduced to methylenes to form (R)-1-benzyl-3-hydroxypyrrolidine.
-
Debenzylation: The N-benzyl protecting group is removed via catalytic hydrogenation to yield the final product, this compound.
The overall workflow of this synthesis is depicted in the following diagram:
Caption: Synthetic workflow for this compound from L-malic acid.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with quantitative data and spectroscopic characterization of the intermediates and the final product.
Step 1: Synthesis of (R)-N-benzyl-3-hydroxysuccinimide
In this initial step, L-malic acid is condensed with benzylamine. The reaction is typically carried out at elevated temperatures to drive the formation of the imide ring through dehydration.
Experimental Protocol:
A mixture of L-malic acid (1.0 eq) and benzylamine (1.0 eq) is heated at 160-180 °C for 2-3 hours. During this time, water is evolved and can be removed by distillation. The reaction mixture is then cooled to room temperature, and the resulting solid is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford pure (R)-N-benzyl-3-hydroxysuccinimide.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |
| L-Malic Acid | 134.09 | 1.00 | 1.0 |
| Benzylamine | 107.15 | 1.00 | 1.0 |
| Product | (R)-N-benzyl-3-hydroxysuccinimide | Yield: ~85% | |
| Molar Mass | 205.21 g/mol |
Spectroscopic Data for (R)-N-benzyl-3-hydroxysuccinimide:
| Technique | Data |
| ¹H NMR | δ (ppm): 7.40-7.20 (m, 5H, Ar-H), 4.68 (s, 2H, N-CH₂), 4.50 (dd, 1H, J=8.0, 4.0 Hz, CH-OH), 3.00-2.80 (m, 2H, CH₂) |
| ¹³C NMR | δ (ppm): 178.0, 175.5, 135.8, 129.0, 128.8, 128.0, 68.5, 42.5, 38.0 |
| IR (KBr) | ν (cm⁻¹): 3450 (O-H), 1700 (C=O), 1420, 1200, 1050 |
Step 2: Synthesis of (R)-1-benzyl-3-hydroxypyrrolidine
The succinimide intermediate is then reduced to the corresponding pyrrolidine. This is a crucial step that requires a powerful reducing agent to convert the two amide carbonyls into methylenes. Lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation.
Experimental Protocol:
To a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of (R)-N-benzyl-3-hydroxysuccinimide (1.0 eq) in anhydrous THF is added dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The reaction is then cooled to 0 °C and quenched by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to give (R)-1-benzyl-3-hydroxypyrrolidine.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |
| (R)-N-benzyl-3-hydroxysuccinimide | 205.21 | 1.00 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.50 | 2.5 |
| Product | (R)-1-benzyl-3-hydroxypyrrolidine | Yield: ~70-80% | |
| Molar Mass | 177.24 g/mol |
Spectroscopic Data for (R)-1-benzyl-3-hydroxypyrrolidine:
| Technique | Data |
| ¹H NMR | δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 4.30-4.20 (m, 1H, CH-OH), 3.65 (s, 2H, N-CH₂-Ar), 3.00-2.80 (m, 2H), 2.70-2.50 (m, 2H), 2.30-2.10 (m, 2H) |
| ¹³C NMR | δ (ppm): 138.0, 128.5, 128.3, 127.2, 70.1, 60.5, 58.2, 54.0, 35.5 |
| IR (neat) | ν (cm⁻¹): 3400 (O-H), 3030, 2950, 1450, 1100 |
Step 3: Synthesis of this compound
The final step is the removal of the N-benzyl protecting group to afford the target molecule. This is typically achieved by catalytic hydrogenation.
Experimental Protocol:
(R)-1-benzyl-3-hydroxypyrrolidine (1.0 eq) is dissolved in a suitable solvent, such as methanol (B129727) or ethanol. To this solution, a catalytic amount of palladium on activated carbon (10% Pd/C, ~5-10 mol%) is added. The reaction mixture is then stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield this compound.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |
| (R)-1-benzyl-3-hydroxypyrrolidine | 177.24 | 1.00 | 1.0 |
| 10% Palladium on Carbon (Pd/C) | - | - | ~5 mol% |
| Product | This compound | Yield: >95% | |
| Molar Mass | 87.12 g/mol |
Spectroscopic Data for this compound:
| Technique | Data |
| ¹H NMR | δ (ppm, D₂O): 4.40-4.30 (m, 1H, CH-OH), 3.40-3.00 (m, 4H), 2.20-2.00 (m, 1H), 1.90-1.70 (m, 1H) |
| ¹³C NMR | δ (ppm, D₂O): 70.0, 56.0, 46.0, 34.0 |
| IR (neat) | ν (cm⁻¹): 3350 (br, O-H, N-H), 2950, 1460, 1080 |
Summary
The synthesis of this compound from L-malic acid provides a reliable and scalable route to this important chiral building block. The three-step process, involving condensation, reduction, and debenzylation, offers good overall yields. Careful control of reaction conditions and purification at each stage is essential to obtain the final product with high chemical and enantiomeric purity. The detailed protocols and data presented in this guide should serve as a valuable resource for chemists engaged in the synthesis of chiral heterocycles for pharmaceutical and other applications.
(R)-3-Hydroxypyrrolidine: A Cornerstone in Chiral Drug Development
(R)-3-Hydroxypyrrolidine, a versatile chiral building block, has emerged as a pivotal component in the synthesis of a wide array of pharmaceutical compounds. Its defined stereochemistry and versatile functional groups make it an invaluable starting material for the creation of enantiomerically pure active pharmaceutical ingredients (APIs), leading to safer and more effective medications. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.
The significance of chirality in drug design is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological activities.[1][2] this compound, with its specific (R) configuration, provides a reliable scaffold for the stereoselective synthesis of complex molecules targeting a range of therapeutic areas, including central nervous system disorders, cardiovascular diseases, and infectious agents.[2] Its utility is further highlighted in cutting-edge therapeutic modalities like proteolysis targeting chimeras (PROTACs), where precise molecular architecture is crucial for efficacy.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its common salt form is essential for its effective use in synthesis. The following tables summarize key data for both this compound and its hydrochloride salt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2799-21-5 | [2] |
| Molecular Formula | C4H9NO | [3] |
| Molecular Weight | 87.12 g/mol | [3] |
| Appearance | Clear light yellow to yellow liquid after melting | [3] |
| Melting Point | 15 °C | [3] |
| Boiling Point | 108-110 °C (8 mmHg) | [3] |
| Density | 1.078 g/mL at 20 °C | [3] |
| Refractive Index | n20/D 1.490 | [3] |
| Specific Rotation [α]D | -6.5° (c=3.5% in MeOH) | [4] |
| Water Solubility | Fully miscible | [3] |
| Flash Point | >110 °C | [3] |
| Sensitivity | Air sensitive & Hygroscopic | [3] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 104706-47-0 | |
| Molecular Formula | C4H10ClNO | [5][6] |
| Molecular Weight | 123.58 g/mol | [5][6] |
| Appearance | Solid | |
| Melting Point | 104-107 °C | |
| Specific Rotation [α]20/D | -7.6°, c = 3.5 in methanol |
Synthesis of this compound
The enantioselective synthesis of this compound is a critical aspect of its application. Various strategies have been developed, starting from chiral pool materials, employing enzymatic resolutions, or utilizing asymmetric synthesis methodologies.
Synthetic Approaches
Several key strategies for the synthesis of chiral 3-hydroxypyrrolidines have been reported, including:
-
From Chiral Precursors: Natural sources like L-malic acid and L-glutamic acid have been utilized as starting materials.[7] Another approach involves the use of chiral epichlorohydrin.[7]
-
Enzymatic and Biocatalytic Methods: Kinetic resolution using enzymes, such as lipases, can be employed to separate enantiomers. For instance, 1-benzoylpyrrolidine (B181117) can be hydroxylated by Aspergillus spp. to yield (S)-1-benzoyl-3-pyrrolidinol with a 66% enantiomeric excess (ee), which can be further resolved to >99% ee.[8]
-
Asymmetric Synthesis: Catalytic asymmetric methods provide a direct route to enantioenriched 3-hydroxypyrrolidines.[9][10][11]
Table 3: Comparison of Selected Synthetic Routes to Chiral 3-Hydroxypyrrolidines
| Starting Material/Method | Product | Yield | Enantiomeric Excess (ee) | Reference |
| (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (via Mitsunobu reaction) | (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine | Good | Inversion of configuration | [12] |
| 1-Benzoylpyrrolidine (Hydroxylation by Aspergillus spp.) | (S)-1-Benzoyl-3-pyrrolidinol | - | 66% | [8] |
| (S)-1-Benzoyl-3-pyrrolidinol (Kinetic resolution with Amano PS-IM lipase) | (S)-1-Benzoyl-3-pyrrolidinol | - | >99% | [8] |
| (R)-2-(tert-butyldimethylsilyloxy)-3-chlorobutyronitrile (Hydrogenation and cyclization) | This compound | 81% (for the final deprotection step) | High optical purity | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research and development. Below are protocols for key transformations.
Protocol 1: Synthesis of (S)-3-Hydroxypyrrolidine Hydrochloride from (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine via Mitsunobu Reaction
This protocol describes the inversion of the stereocenter of a protected this compound to obtain the (S)-enantiomer.[12]
Step 1: Mitsunobu Reaction
-
Dissolve (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (50 g, 0.267 mol), benzoic acid (42.4 g, 0.348 mol), and triphenylphosphine (B44618) (91 g, 0.348 mol) in 200 ml of dry tetrahydrofuran (B95107) under a nitrogen atmosphere.
-
Cool the mixture to -10 °C with stirring.
-
Slowly add diisopropyl azodicarboxylate (68.4 ml, 0.384 mol) dropwise, maintaining the internal temperature below -5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.
-
The crude product with the inverted configuration is used directly in the next step without further purification.
Step 2: Hydrolysis of the Ester
-
The crude product from Step 1 is subjected to hydrolysis using sodium hydroxide (B78521) in a suitable solvent to cleave the ester bond, yielding (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.
Step 3: Deprotection
-
The Boc protecting group of (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine is removed under acidic conditions using hydrochloric acid to yield the final product, (S)-3-hydroxypyrrolidine hydrochloride.
Protocol 2: Preparation of this compound from (R)-2-(tert-butyldimethylsilyloxy)-3-chlorobutyronitrile
This protocol outlines a key hydrogenation and cyclization step followed by deprotection.[7]
Step 1: Hydrogenation and Cyclization
-
Dissolve (R)-2-(tert-butyldimethylsilyloxy)-3-chlorobutyronitrile (193.6 g) in methanol.
-
Add a suitable metal catalyst (e.g., Raney Nickel or Palladium on carbon).
-
Stir the mixture under hydrogen pressure until the starting material is consumed.
-
Filter the reaction mixture to remove the catalyst.
Step 2: Deprotection
-
Treat the filtrate with a 10% NaOH methanolic solution and stir for 7 hours.
-
Concentrate the mixture under reduced pressure.
-
Distill the residue under reduced pressure to obtain this compound (yield: 81%).
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of numerous pharmaceuticals. Its incorporation can significantly influence the pharmacological profile of the final molecule.
Muscarinic Receptor Agonists
Derivatives of this compound are utilized in the synthesis of selective muscarinic M1 and M3 receptor agonists. These receptors are implicated in cognitive function and are important targets for neurodegenerative diseases like Alzheimer's disease. The (R)-configuration of the hydroxyl group is often critical for optimal receptor binding and biological activity.
Synthesis of Barnidipine
This compound is a crucial chiral intermediate in the synthesis of Barnidipine, a long-acting calcium channel blocker used for the treatment of hypertension.[12][13][14][15][16] The synthesis involves the coupling of an appropriately substituted dihydropyridine (B1217469) carboxylic acid with (S)-1-benzyl-3-hydroxypyrrolidine, which can be derived from this compound.[13]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis of a chiral pyrrolidine (B122466) derivative, highlighting the key stages from starting materials to the final product.
References
- 1. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 10. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 15. Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Analysis of (R)-3-Hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (R)-3-Hydroxypyrrolidine. This compound is a valuable building block in the synthesis of a wide range of pharmaceutical agents. Accurate and thorough analytical characterization is crucial for its application in drug discovery and development. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and workflow visualizations.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound and its racemic form. It is important to note that for an achiral analysis (e.g., in an achiral solvent), the NMR and IR spectra of the (R) and (S) enantiomers are identical. Therefore, data from the racemate is representative of the individual enantiomers under these conditions.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 1.56-2.16 | m | 2H | -CH₂- (C4) |
| 2.62-3.79 | m | 4H | -CH₂-N-CH₂- (C2, C5) |
| 3.82 | bs | 1H | -NH |
| 4.26-4.48 | m | 1H | -CH(OH)- (C3) |
| Variable | bs | 1H | -OH |
Solvent: CDCl₃, Frequency: 300 MHz. Data obtained from patent literature, which may include protons from residual solvents or reagents.[1]
Table 2: ¹³C NMR Spectroscopic Data for 3-Hydroxypyrrolidine (Racemic)
| Chemical Shift (δ) ppm | Assignment |
| 35.8 | C4 |
| 50.1 | C5 |
| 58.0 | C2 |
| 71.2 | C3 |
Note: In an achiral solvent, the ¹³C NMR spectrum of this compound is expected to be identical to that of the racemic mixture.
Table 3: Key IR Absorption Bands for 3-Hydroxypyrrolidine (Racemic)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Strong, Broad | O-H and N-H stretching |
| 2960-2850 | Medium-Strong | C-H stretching (aliphatic) |
| 1465 | Medium | CH₂ bending |
| 1180-1050 | Strong | C-O stretching (secondary alcohol) |
| 1100-1000 | Medium | C-N stretching |
Note: The IR spectrum of this compound is expected to be identical to that of the racemic mixture.
Table 4: Mass Spectrometry Data for 3-Hydroxypyrrolidine (Racemic)
| m/z | Relative Intensity (%) | Assignment |
| 87 | 40 | [M]⁺ (Molecular Ion) |
| 86 | 100 | [M-H]⁺ |
| 70 | 95 | [M-OH]⁺ |
| 58 | 50 | [C₃H₈N]⁺ |
| 43 | 85 | [C₂H₅N]⁺ |
Ionization Mode: Electron Ionization (EI). Note: The mass spectrum of this compound is expected to be identical to that of the racemic mixture.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules like this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Spectrometer Setup:
-
Insert the sample tube into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. This is a lengthier experiment due to the low natural abundance of ¹³C.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) may be required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the ATR clamp to ensure good contact.
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted by the instrument software.
-
Identify the characteristic absorption bands and compare them to correlation tables to identify functional groups (e.g., O-H, N-H, C-H, C-O, C-N).
-
2.3 Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
-
Solvent for sample dissolution (e.g., methanol (B129727) or dichloromethane)
-
Vial for sample preparation
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer using a standard calibration compound (e.g., perfluorotributylamine (B110022) - PFTBA).
-
Set the appropriate parameters for the ion source (e.g., electron energy of 70 eV for EI), mass analyzer, and detector.
-
-
Sample Introduction: Introduce the sample into the ion source. For a volatile compound, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺ to determine the molecular weight.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule. The fragments provide clues about the connectivity of atoms.
-
Mandatory Visualizations
The following diagrams illustrate the generalized workflows for the spectroscopic techniques described above.
References
(R)-3-Hydroxypyrrolidine: A Technical Guide to Solubility and Stability for Drug Development Professionals
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of chiral building blocks is paramount. This in-depth technical guide focuses on (R)-3-Hydroxypyrrolidine, a key intermediate in the synthesis of numerous pharmaceutical compounds, including innovative proteolysis-targeting chimeras (PROTACs). This document provides a detailed overview of its solubility and stability, complete with experimental protocols and visual representations of relevant pathways and workflows.
Physicochemical Properties
This compound is a chiral cyclic amine that serves as a versatile scaffold in medicinal chemistry. A summary of its key physicochemical properties is presented in Table 1. The compound is a viscous liquid at room temperature and is known to be soluble in polar protic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉NO | [1] |
| Molecular Weight | 87.12 g/mol | [1] |
| Appearance | Clear yellow to orange-brown viscous liquid | [1] |
| Melting Point | 15 °C | [1][2] |
| Boiling Point | 215-216 °C (lit.) | [1] |
| Density | 1.078 g/mL at 20 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.488 (lit.) | [1] |
| pKa | 14.91 ± 0.20 (Predicted) | [1][2] |
| Sensitivity | Air Sensitive & Hygroscopic | [1][2] |
Solubility Profile
This compound exhibits good solubility in water and methanol[1][3]. Sources describe it as "fully miscible in water"[2][4][5][6]. While precise quantitative solubility data in a range of solvents is not extensively published, a qualitative and estimated solubility profile is provided in Table 2. The high polarity imparted by the hydroxyl and amine functional groups contributes to its affinity for polar solvents.
Table 2: Solubility of this compound
| Solvent | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |
| Water | Soluble / Fully miscible | > 50 |
| Methanol | Soluble | > 50 |
| Ethanol | Soluble | > 30 |
| Chloroform | Slightly Soluble | 1 - 5 |
| Ethyl Acetate (B1210297) | Sparingly Soluble | 0.1 - 1 |
| Hexanes | Insoluble | < 0.1 |
Estimated values are based on the compound's physicochemical properties and qualitative solubility data. Experimental verification is recommended.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure to determine the thermodynamic solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, etc.)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a validated titration method.
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method or titration.
-
Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).
Stability Profile
This compound is reported to be air-sensitive and hygroscopic, which indicates that it is susceptible to degradation upon exposure to air and moisture[1][2]. Proper storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a dry environment is crucial to maintain its purity.
Forced Degradation Studies
To understand the degradation pathways and develop stability-indicating analytical methods, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions more severe than those it would encounter during normal handling and storage.
Table 3: Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60 °C) | Ring opening, dehydration |
| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 60 °C) | Ring opening, elimination |
| Oxidation | 3% H₂O₂, room temperature | N-oxidation, C-oxidation |
| Thermal Stress | Solid state, elevated temperature (e.g., 80 °C) | Dehydration, polymerization |
| Photostability | Exposure to UV and visible light (ICH Q1B) | Photolytic decomposition |
Experimental Protocol: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.
Method Development and Validation:
-
Column and Mobile Phase Selection: A reversed-phase HPLC method is typically suitable. A C18 column is a common starting point. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution may be necessary to resolve all degradation products from the parent compound.
-
Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies. The goal is to achieve baseline separation between the this compound peak and all degradation product peaks.
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: Establish a linear relationship between the analyte concentration and the analytical response over a defined range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Role in Signaling Pathways via PROTACs
This compound is a crucial building block in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. PROTACs consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them[7]. This compound is frequently incorporated into the linker or the E3 ligase ligand, particularly for those that recruit the von Hippel-Lindau (VHL) E3 ligase[8][9][10].
The general mechanism of PROTAC action involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. By degrading specific proteins, PROTACs can modulate signaling pathways implicated in various diseases, including cancer.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. (S)-3-Hydroxypyrrolidine CAS#: 100243-39-8 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. (S)-3-Hydroxypyrrolidine | 100243-39-8 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of (R)-3-Hydroxypyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
(R)-3-hydroxypyrrolidine and its derivatives are pivotal chiral building blocks in the pharmaceutical industry, forming the core structure of numerous therapeutic agents. Their stereochemistry is often crucial for biological activity, making their enantioselective synthesis a topic of significant interest. This technical guide provides an in-depth overview of the primary synthetic strategies for obtaining this compound derivatives, complete with comparative data, detailed experimental protocols, and workflow visualizations.
Core Synthetic Strategies
The synthesis of enantiomerically pure this compound derivatives is primarily achieved through four key strategies:
-
Asymmetric Chemical Reduction of a Prochiral Ketone: This approach involves the enantioselective reduction of an N-protected-3-pyrrolidinone. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this method.[1][2]
-
Biocatalytic Asymmetric Reduction of a Prochiral Ketone: Leveraging the high stereoselectivity of enzymes, this green chemistry approach also utilizes an N-protected-3-pyrrolidinone as the substrate, employing ketoreductases (KREDs) for the reduction.[3]
-
Synthesis from the Chiral Pool: This classic strategy utilizes readily available and inexpensive enantiopure starting materials, such as L-glutamic acid or D-malic acid, which are then converted to the target molecule through a series of chemical transformations.[4][5][6]
-
Kinetic Resolution of a Racemic Mixture: This method involves the selective reaction of one enantiomer in a racemic mixture of 3-hydroxypyrrolidine or its derivative, often catalyzed by a lipase (B570770), leaving the other enantiomer unreacted and thus resolved.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize quantitative data for the different synthetic approaches to provide a clear comparison of their efficacy.
Table 1: Asymmetric Reduction of N-Boc-3-pyrrolidinone
| Method | Catalyst/Enzyme | Reducing Agent/Cofactor | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -78 | >90 | >95 | [1][2] |
| Biocatalytic Reduction | Ketoreductase (KRED) | Isopropanol/NAD(P)H | Aq. Buffer | 30 | >95 | >99 | [3] |
Table 2: Synthesis from Chiral Pool and Other Methods
| Starting Material | Key Transformation(s) | Overall Yield (%) | ee (%) | Reference |
| L-Glutamic Acid | Multi-step conversion to 4-amino-2-hydroxybutyric acid derivative, then cyclization | Variable | >99 | [5] |
| D-Malic Acid | Amidation, cyclization, and reduction | Variable | >99 | [6] |
| (R)-Epichlorohydrin | Ring-opening, reductive cyclization, N-protection | >85 | >99 | [3] |
| Racemic N-Boc-3-hydroxypyrrolidine | Lipase-mediated kinetic resolution (acetylation) | ~50 (for each enantiomer) | >99 |
Experimental Protocols
Protocol 1: Asymmetric Chemical Reduction via Corey-Bakshi-Shibata (CBS) Reaction
This protocol describes the synthesis of (R)-N-Boc-3-hydroxypyrrolidine from N-Boc-3-pyrrolidinone.
Materials:
-
N-Boc-3-pyrrolidinone
-
(R)-2-Methyl-CBS-oxazaborolidine (as a 1M solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, as a 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the cooled ketone solution.
-
To this mixture, add the BH₃·THF solution (1.0-1.5 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (R)-N-Boc-3-hydroxypyrrolidine.[1][2]
Protocol 2: Biocatalytic Asymmetric Reduction
This protocol outlines a general procedure for the synthesis of (R)-N-Boc-3-hydroxypyrrolidine using a ketoreductase.
Materials:
-
N-Boc-3-pyrrolidinone
-
Ketoreductase (KRED) selective for the (R)-alcohol
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)
-
Glucose
-
Glucose dehydrogenase (GDH)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer.
-
To the buffer, add N-Boc-3-pyrrolidinone, NADP⁺ or NAD⁺, and glucose.
-
Initiate the reaction by adding the GDH and the selected KRED.
-
Gently agitate the mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
-
Once the reaction reaches completion, extract the product from the aqueous phase with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield (R)-N-Boc-3-hydroxypyrrolidine.[3]
Protocol 3: Synthesis from L-Glutamic Acid (General Route)
This route involves multiple steps, starting with the protection and reduction of L-glutamic acid to form a key intermediate, which is then cyclized.
Outline of Steps:
-
Protection and Esterification: L-glutamic acid is first protected at the amino group (e.g., as a Boc derivative) and both carboxylic acid groups are esterified.
-
Selective Reduction: The γ-ester is selectively reduced to the corresponding alcohol.
-
Activation and Cyclization: The hydroxyl group is activated (e.g., by conversion to a tosylate or mesylate), followed by intramolecular nucleophilic substitution by the deprotected amine to form the pyrrolidine (B122466) ring.
-
Deprotection: Removal of any remaining protecting groups yields the target molecule or a derivative thereof.[5]
Protocol 4: Lipase-Mediated Kinetic Resolution
This protocol describes the resolution of racemic N-Boc-3-hydroxypyrrolidine via enantioselective acetylation.
Materials:
-
Racemic N-Boc-3-hydroxypyrrolidine
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acylating agent (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene (B28343) or tert-butyl methyl ether)
Procedure:
-
To a solution of racemic N-Boc-3-hydroxypyrrolidine in the chosen organic solvent, add the immobilized lipase.
-
Add the acylating agent (vinyl acetate).
-
Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed acetate.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (S)-N-Boc-3-hydroxypyrrolidine and the product, (R)-N-Boc-3-acetoxypyrrolidine.
-
Filter off the immobilized lipase (which can often be reused).
-
Separate the unreacted alcohol from the acetylated product by column chromatography.
-
The (R)-N-Boc-3-acetoxypyrrolidine can then be hydrolyzed (e.g., with a base like K₂CO₃ in methanol) to afford (R)-N-Boc-3-hydroxypyrrolidine.
Visualizations of Synthetic Pathways
The following diagrams illustrate the key synthetic workflows.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 6. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
(R)-3-Hydroxypyrrolidine safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of (R)-3-Hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, a key building block in pharmaceutical research and development. The following sections detail the hazardous properties, exposure controls, emergency procedures, and safe handling protocols necessary for working with this compound. The information is compiled from various safety data sheets (SDS) and chemical suppliers. While this guide focuses on this compound, safety information for related compounds like its hydrochloride salt and the (S)-enantiomer is included for a comprehensive overview, as their safety profiles are similar.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2][3][4] |
| Serious Eye Irritation | 2A / 2 | H319: Causes serious eye irritation.[1][2][3][4] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[1][2][3][4] |
GHS Pictogram:
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C4H9NO[2][6] |
| Molecular Weight | 87.12 g/mol [2][6] |
| Appearance | Colorless to brown liquid[7] |
| Boiling Point | 108-110 °C at 8 mmHg[7] |
| Density | 1.078 g/mL at 20 °C[8] |
| Flash Point | >110 °C[7] |
| Solubility | Very soluble in water.[7] |
Exposure Controls and Personal Protection
To minimize exposure and ensure personnel safety, the following engineering controls and personal protective equipment (PPE) should be utilized.
Table 3: Exposure Controls and Personal Protective Equipment
| Control Parameter | Recommendation |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood.[1][6] Ensure adequate ventilation to keep airborne concentrations low.[5][6] |
| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3][6] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[1][3][5] Wear protective clothing, such as a lab coat.[1][3] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[1][6] |
| Hygiene Measures | Wash hands thoroughly after handling.[1][5] Do not eat, drink, or smoke in the work area.[1] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and prevent accidents.
General Handling:
-
Avoid inhalation of vapor or mist.[6]
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
Storage:
-
Recommended storage temperature is 2-8 °C.[6]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7]
Emergency Procedures
In the event of an emergency, follow these procedures promptly.
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2][5][6] If not breathing, give artificial respiration.[2][6] Seek medical attention if you feel unwell.[5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2][5][6] Remove contaminated clothing and wash it before reuse.[3][5] If skin irritation occurs, get medical advice/attention.[1][5] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][2][5][6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2][5][6] Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water.[2][6] Never give anything by mouth to an unconscious person.[2][6] Call a physician or poison control center immediately.[9] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6][10]
-
Specific Hazards: May emit corrosive fumes and toxic gases (carbon oxides, nitrogen oxides) upon combustion.[1][6]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area.[6] Wear appropriate personal protective equipment.[6] Avoid breathing vapors, mist, or gas.[6]
-
Environmental Precautions: Prevent product from entering drains.[6]
-
Containment and Cleaning: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel) and dispose of as hazardous waste.[6] Keep in suitable, closed containers for disposal.[6]
Experimental Protocols and Workflows
General Chemical Handling Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
Chemical Spill Response Protocol
This diagram outlines the logical steps to take in the event of a chemical spill.
Caption: Step-by-step protocol for responding to a chemical spill.
Stability and Reactivity
This compound is generally stable under recommended storage conditions.[10] However, certain conditions and materials should be avoided.
-
Reactivity: No specific reactivity data is available, but it is expected to be a stable compound.[6][10]
-
Chemical Stability: Stable under normal temperatures and pressures.[10]
-
Conditions to Avoid: Incompatible materials, heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.[6][7]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[10] The available information is based on its classification as an irritant.
-
Acute Toxicity: No specific data available. It is classified as causing skin, eye, and respiratory irritation.[1][2][3][4]
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[10]
-
Additional Information: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[10]
Disposal Considerations
Waste materials should be disposed of in accordance with local, state, and federal regulations.
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[10]
-
Contaminated Packaging: Dispose of as unused product.[10] It is recommended to contact a licensed professional waste disposal service.[10]
This technical guide is intended to provide essential safety and handling information for this compound. It is imperative that all users of this chemical review the full Safety Data Sheet (SDS) before use and adhere to all institutional and regulatory safety protocols.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. (S)-3-Hydroxypyrrolidine - Safety Data Sheet [chemicalbook.com]
- 7. (S)-3-Hydroxypyrrolidine(100243-39-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. (R)-3-Pyrrolidinol 98 2799-21-5 [sigmaaldrich.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. capotchem.cn [capotchem.cn]
Commercial Availability and Strategic Application of (R)-3-Hydroxypyrrolidine: A Technical Guide for Researchers
(R)-3-Hydroxypyrrolidine , a versatile chiral building block, has emerged as a critical intermediate in the landscape of modern drug discovery and development. Its unique structural and stereochemical properties make it an invaluable component in the synthesis of a wide array of complex molecular architectures, particularly in the development of novel therapeutics targeting a range of diseases. This technical guide provides an in-depth overview of the commercial availability, key suppliers, and synthetic methodologies for this compound, alongside its significant applications in pharmaceutical research, with a focus on its role in neuroscience and as a chiral auxiliary.
Commercial Availability and Suppliers
This compound and its derivatives are readily available from a multitude of commercial suppliers, catering to both research and bulk-scale requirements. The compound is typically offered in various grades and purities, with specifications detailed in certificates of analysis provided by the manufacturers.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name(s) | CAS Number | Purity Specifications | Available Forms |
| Sigma-Aldrich | (R)-3-Pyrrolidinol | 2799-21-5 | ≥98% | Liquid |
| This compound hydrochloride | 104706-47-0 | ≥98% | Solid | |
| Chem-Impex | This compound | 2799-21-5 | - | - |
| This compound hydrochloride | 104706-47-0 | - | - | |
| BLD Pharm | This compound hydrochloride | 104706-47-0 | - | Solid |
| Wuhan Oner Biotech Co.,Ltd. | This compound | 2799-21-5 | 99% (Pharmacy Grade) | - |
| HANGZHOU LEAP CHEM CO., LTD. | This compound | 2799-21-5 | 99.00% | - |
| Kindchem Co., Ltd. | This compound | 2799-21-5 | ≥98% (Industrial Grade) | Liquid |
| RVR Labs Pvt Ltd | This compound | 2799-21-5 | 98% | - |
Table 2: Typical Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₉NO |
| Molecular Weight | 87.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 108-110 °C @ 8 Torr[1] |
| Melting Point | 15 °C[1] |
| Density | ~1.078 g/mL at 20 °C |
| Refractive Index | ~1.488 (20 °C) |
| Optical Activity | [α]₂₀/D +6.5° (c=3.5 in methanol) |
| Solubility | Soluble in water and methanol[1] |
Synthetic Methodologies: Experimental Protocols
The synthesis of enantiomerically pure this compound can be achieved through various chemical and enzymatic routes. Below are detailed methodologies for key synthetic strategies.
Chemical Synthesis from (R)-Malic Acid
This method involves the conversion of a readily available chiral starting material, (R)-malic acid, into the target molecule.
Experimental Protocol:
-
Esterification of (R)-Malic Acid: (R)-Malic acid is first converted to its corresponding diester, typically dimethyl (R)-malate, by reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid).
-
Amination and Cyclization: The dimethyl (R)-malate is then reacted with an amine, such as benzylamine, which leads to amidation and subsequent intramolecular cyclization to form a protected hydroxypyrrolidinone.
-
Reduction: The resulting lactam is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) to yield N-benzyl-(R)-3-hydroxypyrrolidine.[2]
-
Deprotection: The N-benzyl protecting group is removed via catalytic hydrogenation (e.g., using Pd/C catalyst under a hydrogen atmosphere) to afford the final product, this compound.[2]
Caption: Chemical synthesis workflow from (R)-Malic Acid.
Enzymatic Synthesis via Hydroxylation
Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral compounds.
Experimental Protocol:
-
Substrate Preparation: An N-protected pyrrolidine (B122466), such as N-benzoylpyrrolidine, is prepared.
-
Microbial Culture: A microorganism known for its hydroxylation activity, for example, Sphingomonas sp. HXN-200, is cultured under optimal growth conditions.[3]
-
Biotransformation: The N-protected pyrrolidine substrate is introduced into the microbial culture. The enzymatic machinery of the microorganism catalyzes the stereoselective hydroxylation of the pyrrolidine ring at the 3-position.[3]
-
Extraction and Purification: After a specific incubation period, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified using column chromatography to isolate the desired N-protected this compound.
-
Deprotection: The N-protecting group is subsequently removed using appropriate chemical methods to yield this compound.
Caption: Enzymatic synthesis of this compound.
Applications in Drug Development
This compound is a cornerstone in the synthesis of a multitude of pharmaceutical agents due to its ability to introduce chirality and provide a scaffold for further functionalization.
Role in Neuroscience
The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS). This compound serves as a key building block for the synthesis of various CNS-active agents, including muscarinic receptor antagonists and compounds for the treatment of neurological disorders.[4] The hydroxyl group provides a handle for introducing further diversity, while the chiral center is often crucial for specific interactions with biological targets.
Application in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins. This compound and its derivatives are often incorporated into the linker component of PROTACs. The pyrrolidine ring can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are critical for its efficacy.
Caption: Role of this compound in PROTACs.
Use as a Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a temporary chiral group that directs the stereochemical outcome of a reaction. This compound and its derivatives can be employed as chiral auxiliaries in various asymmetric transformations, such as alkylations and aldol (B89426) reactions.[5] The chiral pyrrolidine scaffold creates a biased steric environment, leading to the preferential formation of one enantiomer of the product. After the reaction, the auxiliary can be cleaved and potentially recycled.
Caption: Workflow of asymmetric synthesis.
Conclusion
This compound is a high-value chiral building block with significant and expanding applications in the pharmaceutical industry. Its commercial availability from a range of suppliers facilitates its use in both academic research and large-scale drug development. The diverse synthetic routes to this compound, including both traditional chemical methods and modern biocatalytic approaches, provide flexibility for its efficient production. As research into targeted therapies and complex chiral molecules continues to advance, the importance of this compound as a key synthetic intermediate is poised to grow, solidifying its role in the creation of next-generation medicines.
References
- 1. echemi.com [echemi.com]
- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 3. Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride CAS 104706-47-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. benchchem.com [benchchem.com]
Biocatalytic Routes to (R)-3-Hydroxypyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Hydroxypyrrolidine is a valuable chiral building block, integral to the synthesis of a wide range of advanced pharmaceutical compounds.[1] Its defined stereochemistry is crucial for developing safer and more effective active pharmaceutical ingredients (APIs).[1] Traditional chemical syntheses often require harsh conditions, costly chiral auxiliaries, or metal catalysts, posing challenges for industrial-scale production and environmental sustainability. Biocatalytic methods offer a compelling alternative, leveraging the high selectivity and efficiency of enzymes to produce enantiomerically pure compounds under mild conditions. This guide provides an in-depth overview of the core biocatalytic strategies for synthesizing this compound, complete with comparative data, detailed experimental protocols, and workflow visualizations.
Core Biocatalytic Strategies
Three primary enzymatic approaches have proven effective for the synthesis of this compound and its N-protected derivatives:
-
Asymmetric Reduction of 3-Pyrrolidinones: Ketoreductases (KREDs) are used for the stereoselective reduction of a prochiral N-protected 3-pyrrolidinone (B1296849) to the corresponding chiral alcohol. This is a direct and highly efficient method for establishing the desired (R)-stereocenter.
-
Kinetic Resolution of Racemic 3-Hydroxypyrrolidines: Lipases are commonly employed to selectively acylate one enantiomer of a racemic mixture of N-protected 3-hydroxypyrrolidine, allowing for the separation of the acylated (R)-enantiomer from the unreacted (S)-enantiomer. Advanced methods, such as Dynamic Kinetic Resolution (DKR), can overcome the 50% theoretical yield limit of standard kinetic resolution.[2]
-
Regio- and Stereoselective Hydroxylation: Whole-cell biocatalysts, such as specific strains of Sphingomonas sp. and Aspergillus sp., can directly hydroxylate the C-3 position of an N-protected pyrrolidine (B122466) ring with high regio- and stereoselectivity.[3][4][5]
Data Presentation: Comparative Analysis of Biocatalytic Methods
The following tables summarize quantitative data from key studies, allowing for a direct comparison of the different biocatalytic approaches.
Table 1: Asymmetric Reduction by Ketoreductases (KREDs)
| Enzyme/Biocatalyst | Substrate | Product | Conversion (%) | ee (%) | Key Conditions & Notes | Reference |
| Codexis KRED-NADH-101 | N-Boc-3-pyrrolidinone | (R)-N-Boc-3-hydroxypyrrolidine | >90 | >99 | One-pot photoenzymatic process; 30 °C, 20 h. | [6] |
| LsKRED | N-Boc-3-pyrrolidinone | (S)-N-Boc-3-hydroxypyrrolidine | >90 | >99 | Provides the (S)-enantiomer. | [6] |
| SsSDR1 (Wild-Type) | N-Boc-3-pyrrolidinone | (R)-N-Boc-3-hydroxypyrrolidine | - | - | Exhibits strict (R)-selectivity. | [7] |
| SsSDR1-M4 (Mutant) | N-Boc-3-pyrrolidinone | (S)-N-Boc-3-hydroxypyrrolidine | - | >99.9 | Engineered mutant with inverted stereoselectivity. | [7] |
Table 2: Lipase-Catalyzed Kinetic and Dynamic Kinetic Resolution
| Enzyme | Substrate | Process | Product | Yield (%) | ee (%) | Key Conditions & Notes | Reference |
| Amano Lipase (B570770) P | Racemic N-benzyl-3-hydroxypyrrolidine | Acetylation | (R)-N-benzyl-3-acetoxypyrrolidine | - | >99 | Also recovers (S)-alcohol with >99% ee. | [2] |
| Lipase PS-IM | Racemic N-Cbz-3-hydroxypyrrolidine | Dynamic Kinetic Resolution (Acetylation) | (R)-N-Cbz-3-acetoxypyrrolidine | 87 | 95 | Uses a ruthenium catalyst for in-situ racemization. | [2] |
| Amano PS-IM Lipase | (S)-1-Benzoyl-3-pyrrolidinol (66% ee) | Esterification | Optically-active 1-benzoyl-3-pyrrolidinol | - | >99 | Resolution step following initial microbial hydroxylation. | [3][4] |
Table 3: Whole-Cell Regio- and Stereoselective Hydroxylation
| Biocatalyst | Substrate | Product | Yield (%) | ee (%) | Key Conditions & Notes | Reference |
| Sphingomonas sp. HXN-200 | N-Benzoyl-pyrrolidine | (R)-N-Benzoyl-3-hydroxypyrrolidine | - | 52 (R) | ee increased to 95% (R) by crystallization. | [5][8] |
| Sphingomonas sp. HXN-200 | N-Benzyloxycarbonyl-pyrrolidine | (R)-N-Benzyloxycarbonyl-3-hydroxypyrrolidine | 93.5 | 75 (R) | ee increased to 98% (R) by crystallization. | [5][8] |
| Sphingomonas sp. HXN-200 | N-Phenoxycarbonyl-pyrrolidine | (S)-N-Phenoxycarbonyl-3-hydroxypyrrolidine | - | 39 (S) | Demonstrates enantiocomplementary formation. | [5][8] |
| Aspergillus sp. NBRC 109513 | 1-Benzoylpyrrolidine | (S)-1-Benzoyl-3-pyrrolidinol | - | 66 (S) | Product further resolved by lipase to >99% ee. | [3][4] |
Experimental Protocols
Protocol: KRED-Catalyzed Asymmetric Reduction of N-Boc-3-pyrrolidinone
This protocol is adapted from the one-pot photoenzymatic synthesis described by Pieber et al.[6]
-
Preparation of Substrate: The starting material, N-Boc-3-pyrrolidinone, is prepared in situ via a photooxyfunctionalization of pyrrolidine followed by N-protection with Boc₂O. The crude intermediate is used directly in the biocatalytic step.
-
Reaction Setup: The crude N-Boc-3-pyrrolidinone solution is diluted 6-fold with 50 mM potassium phosphate (B84403) buffer (pH 7.0).
-
Cofactor and Cosubstrate: To the buffered solution, add NAD(P)⁺ to a final concentration of 0.5 mM and isopropanol (B130326) to a final concentration of 10% (v/v) to serve as the cosubstrate for cofactor regeneration.
-
Enzyme Addition: Add the ketoreductase (e.g., Codexis KRED-NADH-101) as a lyophilized powder or reconstituted solution. Enzyme loading is typically determined empirically for optimal performance.
-
Incubation: The reaction mixture is incubated at 30 °C with gentle agitation for 20-24 hours.
-
Work-up and Analysis: After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is dried and concentrated. The conversion and enantiomeric excess of the resulting (R)-N-Boc-3-hydroxypyrrolidine are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol: Whole-Cell Hydroxylation of N-Benzyloxycarbonyl-pyrrolidine
This protocol is based on the preparative scale hydroxylation using Sphingomonas sp. HXN-200.[5][8]
-
Biocatalyst Preparation: Cells of Sphingomonas sp. HXN-200 are cultivated, harvested, and can be stored frozen at -80 °C for extended periods without significant loss of activity.
-
Reaction Setup: For a preparative scale reaction (e.g., 2 L scale), frozen cells are thawed and resuspended in a suitable buffer (e.g., potassium phosphate buffer).
-
Substrate Addition: The substrate, N-benzyloxycarbonyl-pyrrolidine, is added to the cell suspension. The final substrate concentration is typically in the range of 1-5 g/L.
-
Incubation: The reaction is carried out in a fermenter or shaken flasks at a controlled temperature (e.g., 30 °C) with adequate aeration and agitation for 12-24 hours.
-
Product Extraction: After the transformation, the cells are separated by centrifugation. The supernatant is extracted multiple times with ethyl acetate (B1210297).
-
Purification and Analysis: The combined organic extracts are dried and concentrated. The crude product is purified by column chromatography. The yield is determined gravimetrically, and the enantiomeric excess is measured by chiral HPLC. A simple crystallization step can significantly enhance the enantiomeric purity of the final product.[5][8]
Protocol: Lipase-Catalyzed Dynamic Kinetic Resolution (DKR)
This protocol is based on the DKR of N-Cbz-3-hydroxypyrrolidine reported by Bäckvall et al.[2]
-
Reaction Setup: In a reaction vessel, dissolve racemic N-Cbz-3-hydroxypyrrolidine in an appropriate organic solvent (e.g., toluene).
-
Catalyst Addition: Add the racemization catalyst (e.g., a ruthenium complex) and the biocatalyst, immobilized lipase PS-IM.
-
Acyl Donor: Add an acyl donor, such as isopropenyl acetate or vinyl acetate, to the mixture.
-
Incubation: The reaction is stirred at a controlled temperature (e.g., 40-60 °C) for 24-48 hours. The progress of the reaction is monitored by HPLC or GC.
-
Work-up: Upon completion, the immobilized enzyme and metal catalyst are removed by filtration. The solvent is removed under reduced pressure.
-
Purification and Analysis: The resulting (R)-N-Cbz-3-acetoxypyrrolidine is purified by column chromatography. The yield and enantiomeric excess are determined by chiral HPLC. The acetate can then be hydrolyzed to afford the final (R)-N-Cbz-3-hydroxypyrrolidine.
Mandatory Visualizations
Caption: Overview of major biocatalytic strategies for this compound synthesis.
Caption: Asymmetric reduction of a prochiral ketone using a ketoreductase (KRED).
Caption: Dynamic Kinetic Resolution (DKR) combining lipase and a racemization catalyst.
References
- 1. nbinno.com [nbinno.com]
- 2. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational engineering of ketoreductase SsSDR1 for stereoselectivity inversion toward 3-N-substituted azacyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Asymmetric Synthesis of Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. Its stereochemistry often plays a critical role in determining biological function, making the development of robust methods for the asymmetric synthesis of pyrrolidine derivatives a key focus of modern organic chemistry. This technical guide provides an in-depth overview of the core strategies for achieving enantioselective synthesis of this important heterocycle, with a focus on organocatalysis, transition-metal catalysis, and the use of chiral auxiliaries.
Organocatalysis: The Proline-Catalyzed Approach
Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of chiral molecules. The amino acid (S)-proline is a particularly effective catalyst for a variety of transformations that lead to chiral pyrrolidine precursors, most notably the asymmetric aldol (B89426) and Michael reactions.
Core Principle: Enamine Catalysis
Proline-catalyzed reactions proceed through a well-defined enamine catalytic cycle. The secondary amine of proline condenses with a donor carbonyl compound (e.g., a ketone) to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and reacts with an electrophile (e.g., an aldehyde in an aldol reaction or a nitroalkene in a Michael addition). The chirality of the proline catalyst directs the electrophile to a specific face of the enamine, thereby controlling the stereochemical outcome of the reaction. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.
Caption: Proline-catalyzed asymmetric aldol reaction cycle.
Experimental Protocol: (S)-Proline-Catalyzed Asymmetric Aldol Reaction
The following protocol is a representative example of an (S)-proline-catalyzed asymmetric aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856).[1][2][3]
Materials:
-
(S)-Proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add (S)-proline (23 mg, 0.2 mmol, 20 mol%).
-
Add anhydrous DMSO (2.0 mL) to the flask and stir until the proline is dissolved.
-
Add cyclohexanone (5.0 mmol, 10 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired chiral aldol product.
Data Presentation: Proline-Catalyzed Aldol Reactions
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 4-Nitrobenzaldehyde | Cyclohexanone | 20 | DMSO | 95 | 95:5 | 99 |
| Benzaldehyde | Cyclohexanone | 30 | DMSO | 85 | 90:10 | 96 |
| 4-Chlorobenzaldehyde | Cyclohexanone | 20 | DMF | 92 | 93:7 | 98 |
| 4-Nitrobenzaldehyde | Acetone (B3395972) | 30 | Neat | 61 | - | 76 |
| Isovaleraldehyde | Acetone | 30 | Neat | 97 | - | 93 |
Transition-Metal Catalysis: Palladium-Catalyzed [3+2] Cycloaddition
Transition-metal catalysis offers a powerful and versatile platform for the synthesis of complex molecular architectures. Palladium-catalyzed asymmetric [3+2] cycloaddition reactions of trimethylenemethane (TMM) donors with imines provide a direct and highly enantioselective route to substituted pyrrolidines.[4][5]
Core Principle: Catalytic Asymmetric Cycloaddition
In this reaction, a palladium(0) catalyst reacts with a TMM precursor, such as 3-acetoxy-2-trimethylsilylmethyl-1-propene, to generate a palladium-TMM complex. This complex then undergoes a [3+2] cycloaddition with an imine. The use of a chiral phosphoramidite (B1245037) ligand is crucial for inducing asymmetry, controlling both the regioselectivity and enantioselectivity of the cycloaddition. The catalytic cycle is regenerated upon reductive elimination of the palladium catalyst from the resulting palladacyclopentane intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (R)-3-Hydroxypyrrolidine in PROTAC Linker Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a "warhead" ligand that binds to a protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][] By forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC brings the POI into close proximity with the E3 ligase, leading to the ubiquitination of the POI.[2] This "kiss of death" marks the POI for degradation by the 26S proteasome, after which the PROTAC can act catalytically to degrade further POI molecules.[]
The Critical Role of the PROTAC Linker
The linker is not merely a spacer but a critical determinant of PROTAC efficacy, influencing physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[4][5] While flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are most common, there is growing interest in using more rigid and conformationally constrained linkers.[1][2]
Rationale for Rigid Linkers: Incorporating rigid motifs, such as heterocyclic scaffolds (e.g., piperidines, piperazines, and pyrrolidines), into the linker can offer several advantages:
-
Conformational Constraint: Reduces the entropic penalty of forming the ternary complex by pre-organizing the warhead and anchor ligands in a productive orientation.[6][7]
-
Improved Physicochemical Properties: Can enhance solubility and reduce metabolic liability compared to long, flexible aliphatic chains.[2]
-
Vectorial Control: Provides precise spatial control over the orientation of the two ligands, which is crucial for optimal ternary complex formation.[4]
(R)-3-Hydroxypyrrolidine is an attractive chiral building block for introducing this conformational rigidity. Its stereocenter and cyclic nature can enforce a specific three-dimensional geometry on the linker, potentially leading to improved degradation potency and selectivity.
Application Notes: this compound in Linker Design
Impact on Degradation Potency (Illustrative Data)
The introduction of a rigid pyrrolidine (B122466) moiety can significantly impact a PROTAC's degradation efficiency (DC50) and maximal degradation level (Dmax). The following table presents hypothetical data for a series of PROTACs targeting Bruton's tyrosine kinase (BTK) to illustrate the potential structure-activity relationship (SAR) when transitioning from a flexible to a rigid linker.
Table 1: Illustrative Degradation Data for BTK-Targeting PROTACs (Note: Data are for exemplary purposes only and do not represent real experimental results.)
| PROTAC ID | Linker Moiety | Linker Length (atoms) | DC50 (nM) in TMD8 cells | Dmax (%) |
| BTK-P1 | PEG-4 | 15 | 85 | 90 |
| BTK-P2 | PEG-6 | 21 | 40 | 95 |
| BTK-P3 | This compound Core | 16 | 12 | >98 |
| BTK-P4 | (S)-3-Hydroxypyrrolidine Core | 16 | 115 | 85 |
This illustrative data highlights how the conformationally constrained linker in BTK-P3 , containing the this compound core, could lead to a significant improvement in potency compared to flexible PEG linkers. It also underscores the potential stereochemical sensitivity of the ternary complex, where the (R)-enantiomer is markedly more effective than the (S)-enantiomer.
Synthetic Accessibility and Yields
This compound is a readily available chiral building block that can be incorporated into PROTAC linkers using standard synthetic methodologies, primarily amide bond formation. The table below outlines representative yields for a hypothetical synthetic protocol.
Table 2: Representative Yields for a Multi-Step PROTAC Synthesis (Note: Yields are for exemplary purposes only.)
| Step | Description | Starting Material | Product | Representative Yield (%) |
| 1 | Boc Protection | This compound | Boc-(R)-3-hydroxypyrrolidine | 98 |
| 2 | Linker Elongation (Alkylation) | Boc-(R)-3-hydroxypyrrolidine | Bifunctional Linker Precursor | 75 |
| 3 | Amide Coupling to E3 Ligand | Linker Precursor + Pomalidomide (B1683931) | Linker-Pomalidomide Conjugate | 65 |
| 4 | Boc Deprotection | Linker-Pomalidomide Conjugate | Amine-Linker-Pomalidomide | 95 |
| 5 | Final Amide Coupling to Warhead | Amine-Linker-Pomalidomide + BTK Warhead-COOH | Final PROTAC (BTK-P3) | 60 |
| Overall Yield | ~27 |
Visualized Mechanisms and Workflows
General PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, leading to the targeted degradation of a protein of interest (POI).
Caption: General mechanism of PROTAC-mediated protein degradation.
Rationale for Conformational Constraint
The pyrrolidine ring introduces a rigid structure that limits the conformational flexibility of the linker compared to a standard PEG or alkyl chain. This pre-organization can facilitate more efficient formation of a productive ternary complex.
Caption: Comparison of flexible vs. rigid PROTAC linker conformations.
Experimental Protocol: Representative Synthesis of a BTK PROTAC using an this compound Linker
This section provides a representative, multi-step protocol for the synthesis of a PROTAC targeting BTK, using pomalidomide as the E3 ligase ligand and incorporating an this compound-based linker.
Disclaimer: This is a representative protocol. Researchers should adapt methodologies based on the specific reactivity of their chosen warhead and E3 ligase ligands. Standard laboratory safety procedures must be followed.
Materials and Reagents
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium hydride (NaH)
-
tert-Butyl bromoacetate (B1195939)
-
Pomalidomide
-
BTK Warhead with carboxylic acid handle (e.g., derivative of Ibrutinib)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN), Diethyl ether
-
Reagents for purification: Silica (B1680970) gel, Ethyl acetate (B1210297), Hexanes, Methanol
-
Analytical equipment: LC-MS, NMR
Synthetic Workflow Diagram
Caption: Representative workflow for PROTAC synthesis.
Step-by-Step Procedure
Step 1: Synthesis of tert-butyl this compound-1-carboxylate
-
Dissolve this compound (1.0 eq) in DCM in an ice bath.
-
Add DIPEA (1.5 eq) followed by the slow addition of Boc₂O (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor by TLC or LC-MS. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of the Bifunctional Linker Precursor
-
In a flame-dried flask under N₂, suspend NaH (60% in mineral oil, 1.5 eq) in anhydrous DMF.
-
Cool to 0°C and add a solution of the product from Step 1 (1.0 eq) in DMF dropwise.
-
Stir for 30 minutes, then add tert-butyl bromoacetate (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 16 hours.
-
Quench carefully with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel column chromatography (Ethyl Acetate/Hexanes gradient) to obtain the linker precursor.
Step 3: Coupling of Linker to Pomalidomide
-
First, hydrolyze the tert-butyl ester of the linker precursor from Step 2 using 4M HCl in dioxane to yield the corresponding carboxylic acid.
-
Dissolve the resulting acid (1.0 eq), Pomalidomide (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.
-
Stir the mixture at room temperature for 6 hours.
-
Monitor reaction completion by LC-MS.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry, concentrate, and purify by column chromatography to yield the Boc-protected Linker-Pomalidomide conjugate.
Step 4: Boc Deprotection
-
Dissolve the product from Step 3 in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure. Co-evaporate with DCM or toluene (B28343) several times to remove excess TFA.
-
The resulting amine-linker-pomalidomide salt is typically used in the next step without further purification.
Step 5: Final Coupling to BTK Warhead
-
Dissolve the BTK warhead-carboxylic acid (1.0 eq), the amine salt from Step 4 (1.2 eq), HATU (1.3 eq), and DIPEA (4.0 eq) in DMF.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor completion by LC-MS.
-
Purify the final PROTAC molecule using preparative reverse-phase HPLC (ACN/water gradient with 0.1% TFA or formic acid).
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterize the final compound by high-resolution mass spectrometry and ¹H NMR.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the N-Boc Protection of (R)-3-Hydroxypyrrolidine
Introduction
(R)-1-Boc-3-hydroxypyrrolidine is a critical chiral building block in the synthesis of a wide array of pharmaceutical compounds, including neuroactive drugs and enzyme inhibitors.[1][2] The tert-butoxycarbonyl (Boc) protecting group is widely used for the nitrogen atom of the pyrrolidine (B122466) ring to prevent the amine from participating in unwanted side reactions during subsequent synthetic modifications.[2][3][4] The Boc group is favored due to its stability under various conditions, including exposure to most bases and nucleophiles, and its straightforward removal under mild acidic conditions.[3][4][5][6]
This document provides a detailed protocol for the N-Boc protection of (R)-3-Hydroxypyrrolidine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), a common and efficient method for this transformation.[3][5] The procedure is designed for researchers, scientists, and drug development professionals, offering a reliable method to produce high-purity (R)-1-Boc-3-hydroxypyrrolidine.
Reaction Mechanism
The N-Boc protection of an amine with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution reaction. The nitrogen atom of the this compound acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the (Boc)₂O. This forms a tetrahedral intermediate which subsequently collapses, yielding the N-Boc protected product along with tert-butanol (B103910) and carbon dioxide as byproducts.[5] The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction.[5]
Experimental Protocol
This protocol describes a common method for the N-Boc protection of this compound.
Materials and Equipment:
-
Reagents:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)[7]
-
Triethylamine (B128534) (Et₃N) or Sodium bicarbonate (NaHCO₃)[1][7]
-
Dichloromethane (B109758) (DCM), anhydrous, or a biphasic system of water and ethyl acetate[2][7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[7]
-
Brine (saturated aqueous NaCl solution)[7]
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[7]
-
-
Equipment:
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., anhydrous dichloromethane or a mixture of water and ethyl acetate).[1][2][7]
-
Base Addition: Add a suitable base to the solution. Common choices include triethylamine (1.2 equivalents) for organic solvents or sodium bicarbonate (1.5-2.0 equivalents) for aqueous or biphasic systems.[1][2]
-
Cooling: If using an organic solvent like DCM, cool the mixture to 0 °C using an ice bath.[7]
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) to the stirred mixture.[1][5] If using DCM, the (Boc)₂O can be dissolved in a minimal amount of DCM and added dropwise.[7]
-
Reaction: Allow the reaction to stir. For reactions at 0 °C, the mixture can be allowed to warm to room temperature. The reaction is typically stirred for 1 to 12 hours.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]
-
Work-up:
-
Upon completion, quench the reaction by adding water.[6]
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[5][6]
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[6][7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[5][6]
-
-
Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like heptanes to yield the pure (R)-1-Boc-3-hydroxypyrrolidine.[2][5]
Data Presentation
The efficiency of the N-Boc protection of this compound can be evaluated based on the reaction conditions. The following table summarizes typical quantitative data from various protocols.
| Parameter | Protocol 1 (DCM/Et₃N) | Protocol 2 (Water/EtOAc/NaHCO₃) |
| Starting Material | This compound | (3R)-pyrrolidin-3-ol maleate[2] |
| Reagents | (Boc)₂O, Triethylamine | (Boc)₂O, Sodium bicarbonate[2] |
| Solvent | Dichloromethane (DCM)[7] | Water/Ethyl acetate[2] |
| Temperature | 0 °C to Room Temp[7] | Room Temperature[2] |
| Reaction Time | 1-4 hours | Overnight[2] |
| Typical Yield | >90% | ~77%[2] |
| Purity | >95% (after purification)[1] | High (recrystallized solid)[2] |
Visualizations
Below are diagrams illustrating the reaction mechanism and the experimental workflow.
Caption: Reaction scheme for the N-Boc protection of this compound.
Caption: General experimental workflow for N-Boc protection.
References
Application Notes and Protocols for the Use of (R)-3-Hydroxypyrrolidine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Hydroxypyrrolidine is a valuable chiral building block in medicinal chemistry and drug discovery, prized for its defined stereochemistry and versatile functionality. Its incorporation into molecules on a solid support enables the rapid and efficient synthesis of compound libraries for screening and lead optimization. This document provides detailed application notes and protocols for the use of this compound in solid-phase synthesis, with a focus on its application in creating diverse molecular scaffolds and its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction
The pyrrolidine (B122466) ring is a privileged scaffold in numerous natural products and FDA-approved drugs.[1][2] The defined three-dimensional structure of chiral pyrrolidines, such as this compound, allows for precise spatial arrangement of functional groups, which is critical for selective interaction with biological targets.[1] Solid-phase synthesis offers a streamlined approach for constructing complex molecules, simplifying purification and allowing for the use of excess reagents to drive reactions to completion.[3][4] This methodology is particularly well-suited for diversity-oriented synthesis, enabling the generation of large libraries of compounds from a common scaffold.[5]
A significant and growing application of this compound is in the construction of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] Solid-phase synthesis has emerged as a powerful tool for the rapid assembly of PROTAC libraries to explore structure-activity relationships.[3][6][7]
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action for PROTACs involves the hijacking of the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC can catalytically repeat the cycle.[3]
Experimental Workflow for Solid-Phase Synthesis
The solid-phase synthesis workflow provides a modular and efficient route to construct libraries of molecules based on the this compound scaffold. The general process involves attaching the protected scaffold to a solid support, followed by iterative deprotection and coupling of building blocks, and finally, cleavage from the resin.
Protocols
The following protocols are adapted from standard Fmoc-based solid-phase peptide synthesis procedures and can be applied to the incorporation and derivatization of this compound.[8] It is assumed that the pyrrolidine nitrogen is protected with an Fmoc group and the hydroxyl group is protected with a tert-butyl (tBu) group for orthogonal deprotection.
Protocol 1: Attachment of the First Building Block to a Hydroxymethyl Resin (e.g., Wang Resin)
This protocol describes the esterification of the first Fmoc-protected amino acid to a hydroxymethyl-functionalized resin.
| Step | Procedure | Reagents & Conditions |
| 1 | Resin Swelling | Swell Wang resin (1 eq.) in dichloromethane (B109758) (DCM) for 1 hour, followed by washing with N,N-dimethylformamide (DMF). |
| 2 | Amino Acid Activation | In a separate vessel, dissolve Fmoc-amino acid (5 eq.), 1-hydroxybenzotriazole (B26582) (HOBt) (5 eq.), and N,N'-diisopropylcarbodiimide (DIC) (5 eq.) in DMF/DCM. |
| 3 | Coupling | Add the activated amino acid solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature. |
| 4 | Capping | After coupling, cap any unreacted hydroxyl groups on the resin using a solution of acetic anhydride (B1165640) and pyridine (B92270) in DCM. |
| 5 | Washing | Wash the resin sequentially with DMF, DCM, and methanol. Dry the resin under vacuum. |
Protocol 2: Solid-Phase Synthesis Cycle for Scaffold Elongation
This protocol outlines the iterative steps of deprotection and coupling to build a molecule on the resin-bound this compound scaffold. This cycle would be performed after the scaffold has been attached to the resin.
| Step | Procedure | Reagents & Conditions |
| 1 | Resin Swelling | Swell the peptide-resin in DMF for 30 minutes. |
| 2 | Fmoc Deprotection | Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group. |
| 3 | Washing | Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove piperidine and dibenzofulvene byproducts. |
| 4 | Building Block Activation | In a separate vial, pre-activate the incoming Fmoc-protected building block (e.g., amino acid) (3 eq.) with a coupling agent like HBTU (2.9 eq.)/HOBt (3 eq.) and a base such as DIPEA (6 eq.) in DMF for 5 minutes. |
| 5 | Coupling | Add the activated building block solution to the resin and shake for 1-2 hours at room temperature. |
| 6 | Monitoring | Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. Repeat coupling if necessary. |
| 7 | Washing | Wash the resin with DMF (3x) and DCM (3x). |
| 8 | Iteration | Repeat steps 2-7 for each subsequent building block to be added. |
Protocol 3: Cleavage and Final Deprotection
This protocol is for the final release of the synthesized molecule from the solid support and the removal of acid-labile side-chain protecting groups.
| Step | Procedure | Reagents & Conditions |
| 1 | Resin Preparation | Wash the final peptide-resin with DCM and dry it under vacuum. |
| 2 | Cleavage | Treat the dried resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to protect sensitive functionalities. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). |
| 3 | Reaction | Shake the resin in the cleavage cocktail for 2-3 hours at room temperature. |
| 4 | Product Isolation | Filter the resin and collect the filtrate containing the cleaved product. |
| 5 | Precipitation | Precipitate the crude product by adding the TFA filtrate to a large volume of cold diethyl ether. |
| 6 | Purification | Collect the precipitate by centrifugation, wash with cold ether, and dry. Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC). |
| 7 | Analysis | Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. |
Quantitative Data Summary
The efficiency of solid-phase synthesis is typically evaluated by the overall yield and purity of the final product. The following table provides representative data for a solid-phase synthesis of a short peptide incorporating a proline analog, which serves as a proxy for syntheses involving this compound.
| Synthesis Step | Parameter | Typical Value |
| Resin Loading | Substitution Level | 0.3 - 0.8 mmol/g |
| Individual Coupling Step | Efficiency (Kaiser Test) | > 99% (Qualitatively negative) |
| Final Cleavage | Crude Product Yield | 60 - 85% |
| Purification | Purified Product Yield | 20 - 40% (Overall from initial resin loading) |
| Purity Analysis | Purity by RP-HPLC | > 95% |
Note: Yields are highly sequence- and scale-dependent. The values presented are illustrative.
Conclusion
This compound is a powerful and versatile chiral building block for solid-phase synthesis. The protocols outlined above provide a robust framework for its incorporation into diverse molecular structures, from peptide mimetics to complex heterobifunctional molecules like PROTACs. The amenability of these methods to automation and parallel synthesis makes this compound an essential tool for accelerating modern drug discovery and development programs.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of a new chiral pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilizing diversity-oriented synthesis in antimicrobial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Mitsunobu Reaction with (R)-3-Hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups with a predictable inversion of stereochemistry.[1][2] This powerful transformation proceeds under mild conditions, making it an invaluable tool in the synthesis of complex molecules, particularly in the development of chiral pharmaceutical agents.[3] This document provides detailed experimental procedures for the Mitsunobu reaction using (R)-3-Hydroxypyrrolidine, a key chiral building block, to afford the corresponding (S)-configured products.
The reaction involves the activation of the hydroxyl group by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD).[4] This in situ activation transforms the hydroxyl into a good leaving group, which is then displaced by a suitable nucleophile in an Sₙ2 fashion, leading to the inversion of the stereocenter.[4] The choice of nucleophile dictates the resulting functional group, with common examples including carboxylic acids for ester formation and azide (B81097) sources for the synthesis of amines following reduction.[5] Due to the generation of triphenylphosphine oxide and a hydrazide derivative as byproducts, purification by chromatography is often necessary.[6]
This application note will detail the experimental protocols for the reaction of N-Boc protected this compound with both an azide source (diphenylphosphoryl azide) and a carboxylic acid (p-nitrobenzoic acid), providing versatile pathways to valuable chiral synthons.
Data Presentation
The following table summarizes the key quantitative data for the Mitsunobu reaction with N-Boc-(R)-3-hydroxypyrrolidine.
| Substrate | Nucleophile | PPh₃ (eq.) | Azodicarboxylate (eq.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| N-Boc-(R)-3-hydroxypyrrolidine | Diphenylphosphoryl Azide (DPPA) (1.2 eq.) | 1.2 | DIAD (1.2 eq.) | THF | 0 to RT | 12-24 | (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate | ~85-95 |
| N-Boc-(R)-3-hydroxypyrrolidine | p-Nitrobenzoic Acid (1.5 eq.) | 1.5 | DEAD (1.5 eq.) | THF | 0 to RT | 12 | tert-butyl (S)-3-((4-nitrobenzoyl)oxy)pyrrolidine-1-carboxylate | ~80-90 |
Experimental Protocols
Protocol 1: Synthesis of (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate
This protocol details the stereochemical inversion of N-Boc-(R)-3-hydroxypyrrolidine to its corresponding (S)-azide derivative.
Materials:
-
N-Boc-(R)-3-hydroxypyrrolidine
-
Triphenylphosphine (PPh₃)
-
Diphenylphosphoryl azide (DPPA)
-
Diisopropylazodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous THF, add diphenylphosphoryl azide (1.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropylazodicarboxylate (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate.
Protocol 2: Synthesis of tert-butyl (S)-3-((4-nitrobenzoyl)oxy)pyrrolidine-1-carboxylate
This protocol describes the esterification of N-Boc-(R)-3-hydroxypyrrolidine with p-nitrobenzoic acid, resulting in the inverted (S)-ester.
Materials:
-
N-Boc-(R)-3-hydroxypyrrolidine
-
p-Nitrobenzoic acid
-
Triphenylphosphine (PPh₃)
-
Diethylazodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq.), p-nitrobenzoic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cool the flask in an ice bath to 0 °C.
-
Add diethylazodicarboxylate (1.5 eq.) dropwise to the reaction mixture while maintaining the temperature below 10 °C.[7]
-
After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 12 hours.[7]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with diethyl ether and wash twice with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford tert-butyl (S)-3-((4-nitrobenzoyl)oxy)pyrrolidine-1-carboxylate.
Mandatory Visualization
Caption: Signaling pathway of the Mitsunobu reaction.
Caption: Experimental workflow for the Mitsunobu reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Derivatization of (R)-3-Hydroxypyrrolidine for Gas Chromatography (GC) Analysis
AN-GC028
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-3-Hydroxypyrrolidine is a crucial chiral intermediate in the synthesis of a wide range of pharmaceuticals, including antibiotics, analgesics, and antipsychotic drugs.[1] Accurate determination of its enantiomeric purity and concentration is critical for drug efficacy, safety, and quality control. Gas chromatography (GC) is a powerful analytical technique offering high resolution and sensitivity, making it well-suited for this purpose.[2]
However, direct GC analysis of this compound is challenging due to its high polarity and low volatility, which stem from the presence of hydroxyl (-OH) and secondary amine (-NH) functional groups. These groups can cause strong hydrogen bonding, leading to poor peak shape, thermal decomposition at high temperatures, and strong adsorption to the GC column.[3][4]
Chemical derivatization is a necessary sample preparation technique that modifies these polar functional groups to create a more volatile and thermally stable derivative suitable for GC analysis.[3][5] This process improves chromatographic performance, enhances peak separation, and improves detector response.[5][6] This application note details two robust protocols for the derivatization of this compound for subsequent GC analysis: Acylation with Trifluoroacetic Anhydride (B1165640) (TFAA) and Silylation with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
Principle of Derivatization
Derivatization for GC analysis typically falls into three categories: acylation, alkylation, and silylation.[5][6] This note focuses on acylation and silylation, as they are highly effective for compounds containing hydroxyl and amine groups.
-
Acylation with TFAA: Trifluoroacetic anhydride (TFAA) is a highly reactive acylation reagent that reacts with the hydroxyl and amine groups of this compound.[7] It replaces the active hydrogens with trifluoroacetyl groups, forming a stable, highly volatile derivative.[6][7][8] The resulting fluorinated derivative is also highly responsive to electron capture detectors (ECD), enabling trace-level analysis.[6][7]
-
Silylation with MTBSTFA: Silylation involves replacing an active hydrogen with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[6][9] MTBSTFA is a powerful silylating reagent that forms t-BDMS derivatives with hydroxyl, carboxyl, thiol, and amine groups.[9][10][11] These derivatives are significantly more stable to hydrolysis (approximately 10,000 times more stable) than their TMS counterparts and produce easily interpretable mass spectra, making them ideal for GC-MS analysis.[6][11]
Experimental Protocols
Protocol 1: Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol describes the formation of the N,O-bis(trifluoroacetyl) derivative of this compound.
Materials and Reagents:
-
This compound standard or sample
-
Trifluoroacetic Anhydride (TFAA), derivatization grade
-
Pyridine (B92270) or Triethylamine (B128534) (TEA), as an acid scavenger
-
Ethyl acetate (B1210297) or Dichloromethane, anhydrous grade
-
Anhydrous Sodium Sulfate (B86663)
-
GC Vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a 2 mL GC vial.
-
Solvent Addition: Add 500 µL of anhydrous ethyl acetate to the vial and vortex to dissolve the sample completely.
-
Catalyst/Scavenger Addition: Add 50 µL of pyridine or triethylamine to the solution. This base will neutralize the trifluoroacetic acid byproduct, driving the reaction to completion and preventing column damage.[7]
-
Derivatization: Carefully add 100 µL of TFAA to the vial. Caution: TFAA is corrosive and moisture-sensitive; handle in a fume hood.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Heat the mixture at 60°C for 30 minutes in a heating block.
-
Work-up: Cool the vial to room temperature. Add 1 mL of distilled water and vortex for 30 seconds. Allow the layers to separate.
-
Extraction: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC system. An aliquot of the organic layer is used for the analysis.
Protocol 2: Silylation using MTBSTFA
This protocol details the formation of the N,O-bis(tert-butyldimethylsilyl) derivative.
Materials and Reagents:
-
This compound standard or sample
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (B52724) or Pyridine, anhydrous grade
-
GC Vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a 2 mL GC vial.
-
Solvent Addition: Add 500 µL of anhydrous acetonitrile to the vial and vortex to dissolve.
-
Derivatization: Add 100 µL of MTBSTFA to the solution. MTBSTFA is a strong silylating reagent, and the derivatization is often complete upon dissolution.[11]
-
Reaction: Cap the vial tightly and vortex for 1 minute. To ensure complete derivatization, especially with sterically hindered groups, heat the mixture at 70°C for 45 minutes.[9]
-
Cooling: Cool the vial to room temperature. Unlike acylation, a work-up step is typically not required for silylation with MTBSTFA.
-
Analysis: The sample is now ready for injection. An aliquot of the reaction mixture can be directly injected into the GC system.
GC Operating Conditions and Data
For chiral analysis, a chiral stationary phase is required to separate the enantiomers. For achiral (purity/potency) analysis, a standard non-polar or mid-polar column is sufficient.
Table 1: Suggested GC Conditions for Chiral Analysis
| Parameter | Condition |
| GC System | GC with FID or MS detector |
| Column | Chiral Stationary Phase, e.g., Rt-βDEX series or Chirasil-Val |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min |
| Injector Temp. | 250°C |
| Injection Mode | Split (50:1) |
| Injection Vol. | 1 µL |
| Oven Program | 80°C (hold 2 min), ramp at 5°C/min to 200°C (hold 5 min) |
| Detector Temp. | 280°C (FID) or MS Transfer Line at 280°C |
Table 2: Representative Quantitative Performance Data (Illustrative)
| Analyte Derivative | Technique | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| (S)-N,O-bis(TFA)-3-HP | Chiral GC-FID | 18.5 | ~5 | ~15 | >0.998 |
| (R)-N,O-bis(TFA)-3-HP | Chiral GC-FID | 19.2 | ~5 | ~15 | >0.998 |
| (R,S)-N,O-bis(t-BDMS)-3-HP | GC-MS (Achiral) | 22.1 | ~1 | ~3 | >0.999 |
Note: Data are illustrative and will vary based on the specific instrument, column, and experimental conditions. LOD (Limit of Detection) and LOQ (Limit of Quantification) for GC are typically in the pg to fg range.[12]
Visualizations
Caption: General workflow for derivatization and GC analysis.
Conclusion
Derivatization is an essential step for the reliable and accurate GC analysis of this compound. Both acylation with TFAA and silylation with MTBSTFA are effective methods to increase the volatility and thermal stability of the analyte. The choice of reagent depends on the specific analytical goal; TFAA is excellent for high-sensitivity analysis using an ECD, while MTBSTFA provides highly stable derivatives ideal for robust GC-MS identification and quantification. The protocols provided herein offer a solid foundation for researchers developing methods for the analysis of this important pharmaceutical intermediate.
References
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unitedchem.com [unitedchem.com]
- 10. Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MtBSTFA - Regis Technologies [registech.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Muscarinic Agonists Using (R)-3-Hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Hydroxypyrrolidine is a valuable chiral building block in medicinal chemistry for the synthesis of a wide array of advanced pharmaceutical compounds.[1] Its defined stereochemistry is crucial for creating enantiomerically pure active pharmaceutical ingredients (APIs), which is essential for developing safer and more effective medications.[1] This document provides detailed application notes and protocols for the synthesis of muscarinic agonists, particularly selective M1 agonists, utilizing this compound as a key starting material. Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors that mediate the actions of the neurotransmitter acetylcholine and are implicated in various physiological processes, making them attractive therapeutic targets for conditions like Alzheimer's disease and schizophrenia.[2]
Strategic Approach to Synthesis
The synthesis of muscarinic agonists from this compound typically involves two primary modifications of the pyrrolidine (B122466) ring:
-
N-Alkylation: Introduction of a substituent on the nitrogen atom of the pyrrolidine ring. This is a common strategy to modulate the pharmacological properties of the resulting compound.
-
O-Alkylation/Etherification: Modification of the hydroxyl group to introduce various pharmacophores, often heterocyclic moieties, that interact with the muscarinic receptor binding pocket.
These modifications allow for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the synthesized agonists.
Data Presentation: Pharmacological Profile of Representative Muscarinic Agonists
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of representative muscarinic agonists that share structural features with compounds derivable from this compound. This data is essential for comparing the efficacy and selectivity of newly synthesized compounds.
| Compound ID | Structure | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 EC50 (nM) | M1 Selectivity (fold vs M2) |
| Compound A | N-Methyl-3-(1,2,5-thiadiazol-4-yloxy)pyrrolidine | 5.2 | 55 | 28 | 15 | 35 | 10.5 | 10.6 |
| Compound B | N-Propyl-3-(1,2,5-thiadiazol-4-yloxy)pyrrolidine | 3.8 | 76 | 35 | 12 | 41 | 8.2 | 20.0 |
| Compound C | N-Methyl-3-(3-methoxy-1,2,5-thiadiazol-4-yloxy)pyrrolidine | 2.1 | 42 | 18 | 8 | 22 | 4.5 | 20.0 |
| Xanomeline | (Reference Compound) | 2.5 | 17 | 4.3 | 1.0 | 4.2 | 3.2 | 6.8 |
Note: The data presented here are representative values from the literature for compounds with similar pharmacophores and are intended for comparative purposes.
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound hydrochloride
-
Alkyl bromide (e.g., bromopropane)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)/hexanes solvent system
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Add the desired alkyl bromide (1.2 eq) to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired N-alkylated this compound.
Protocol 2: O-Alkylation of N-Protected-(R)-3-Hydroxypyrrolidine via Mitsunobu Reaction
This protocol details the etherification of the hydroxyl group of an N-protected this compound with a heterocyclic alcohol, a key step in introducing the pharmacophore responsible for muscarinic activity.
Materials:
-
N-Boc-(R)-3-Hydroxypyrrolidine
-
4-Hydroxy-1,2,5-thiadiazole
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
Dissolve N-Boc-(R)-3-Hydroxypyrrolidine (1.0 eq), 4-Hydroxy-1,2,5-thiadiazole (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired N-Boc protected 3-(1,2,5-thiadiazol-4-yloxy)pyrrolidine.
Protocol 3: Deprotection of the N-Boc Group
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final muscarinic agonist.
Materials:
-
N-Boc protected 3-(1,2,5-thiadiazol-4-yloxy)pyrrolidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected pyrrolidine derivative (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Further purification can be performed by recrystallization or chromatography if necessary.
Visualizations
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor signals through the Gq protein pathway.[3] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, leading to various cellular responses.[3]
Caption: M1 Muscarinic Receptor Signaling Pathway.
General Experimental Workflow for Muscarinic Agonist Synthesis
The following diagram illustrates a typical workflow for the synthesis of muscarinic agonists starting from this compound.
Caption: General Synthetic Workflow.
References
- 1. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of (R)-3-Hydroxypyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the large-scale synthesis and purification of (R)-3-Hydroxypyrrolidine hydrochloride, a key chiral intermediate in the development of various pharmaceutical agents. The protocols detailed herein are designed for scalability and high purity, addressing the needs of drug development and manufacturing.
Introduction
This compound hydrochloride is a valuable chiral building block used in the synthesis of a wide range of biologically active molecules, including antagonists for muscarinic receptors and antimicrobial agents.[1][2] Its stereochemical integrity is often crucial for the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API). The demand for efficient, scalable, and high-purity synthetic routes is therefore of paramount importance in pharmaceutical development.[3]
This document outlines a robust two-stage process for the large-scale production of this compound hydrochloride. The synthesis begins with the protection of the amine in (R)-3-pyrrolidinol using di-tert-butyl dicarbonate (B1257347) (Boc anhydride), followed by the acidic deprotection to yield the final hydrochloride salt. This method is advantageous due to its high yields, operational simplicity, and amenability to industrial scale-up.
Overall Synthesis Workflow
The overall synthetic strategy involves two primary experimental stages: N-Boc protection of the starting material and subsequent deprotection to yield the final hydrochloride salt.
Caption: Overall workflow for the synthesis of this compound hydrochloride.
Stage 1: Large-Scale Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol
This stage involves the protection of the secondary amine of (R)-3-pyrrolidinol with a tert-butyloxycarbonyl (Boc) group. This is a critical step to enable selective reactions at other positions of the molecule in subsequent synthetic steps.[4]
Experimental Protocol
-
Reaction Setup: In a suitable multi-neck reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve (R)-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material).[4]
-
Cooling: Cool the solution to 0°C using an ice bath with continuous stirring.
-
Base Addition: Add triethylamine (1.2 eq) to the cooled solution.[4]
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature is maintained at 0°C.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as heptane (B126788) to yield (R)-(-)-N-Boc-3-pyrrolidinol as a white solid.[5]
Quantitative Data for Stage 1
| Parameter | Value | Reference |
| Starting Material | (R)-3-pyrrolidinol | [4] |
| Reagents | Di-tert-butyl dicarbonate (1.1 eq), Triethylamine (1.2 eq) | [4] |
| Solvent | Anhydrous Dichloromethane | [4] |
| Reaction Temperature | 0°C to Room Temperature | [4] |
| Reaction Time | 2-4 hours | [4] |
| Purification Method | Recrystallization from Heptane | [5] |
| Typical Yield | ~77% | [5] |
| Product Purity | >98% (after recrystallization) |
Stage 2: Large-Scale Synthesis and Purification of this compound Hydrochloride
This final stage involves the removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt.
Experimental Protocol
-
Reaction Setup: In a suitable reactor, dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) in 1,4-dioxane.
-
Acid Addition: To the stirred solution, add a 4M solution of hydrochloric acid in dioxane (2.5-3.0 eq).[6] An exothermic reaction may be observed, and the temperature should be controlled.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. The product will precipitate out of the solution as a white solid. Monitor the reaction for completion by TLC.[6]
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the filter cake with ethyl acetate (B1210297) or acetone (B3395972) to remove any residual impurities.[7][8]
-
Purification: The crude this compound hydrochloride can be further purified by recrystallization. A common solvent system is isopropanol (B130326) and ethyl acetate or absolute ethanol.[8][9] Dissolve the crude product in a minimal amount of hot isopropanol and then add ethyl acetate until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
Drying: Collect the purified crystals by filtration and dry them under vacuum at a temperature not exceeding 50°C.
Quantitative Data for Stage 2
| Parameter | Value | Reference |
| Starting Material | (R)-(-)-N-Boc-3-pyrrolidinol | |
| Reagent | 4M HCl in Dioxane (2.5-3.0 eq) | [6] |
| Solvent | 1,4-Dioxane | [6] |
| Reaction Temperature | Room Temperature | [6] |
| Reaction Time | 12-16 hours | [6] |
| Purification Method | Recrystallization from Isopropanol/Ethyl Acetate or Ethanol | [8][9] |
| Typical Yield | 81-96% | [3][9] |
| Product Purity | >99% (after recrystallization) |
Safety Considerations for Large-Scale Synthesis
The large-scale synthesis of this compound hydrochloride involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and can cause skin irritation and serious eye damage.[4] It is also toxic if inhaled.[4] All handling should be done in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and respiratory protection.[10]
-
Hydrochloric Acid (HCl): Concentrated solutions of HCl are corrosive and can cause severe skin burns and eye damage. The use of a fume hood and appropriate PPE is mandatory. The deprotection reaction is exothermic and should be performed with adequate cooling and temperature monitoring.
-
Solvents: Dichloromethane, dioxane, and other organic solvents used in this synthesis are flammable and have associated health risks. Ensure proper ventilation and grounding of equipment to prevent static discharge.
A thorough risk assessment should be conducted before commencing any large-scale synthesis.
Logical Relationships in Deprotection
The choice of deprotection agent and conditions is critical for a successful and high-yielding synthesis. The following diagram illustrates the decision-making process and outcomes for the acidic deprotection of the Boc group.
Caption: Decision workflow for the acidic deprotection of (R)-(-)-N-Boc-3-pyrrolidinol.
References
- 1. benchchem.com [benchchem.com]
- 2. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 9. WO1997043256A1 - Process for the preparation of 3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in (R)-3-Hydroxypyrrolidine synthesis
Technical Support Center: (R)-3-Hydroxypyrrolidine Synthesis
Welcome to the technical support center for the synthesis of this compound. This valuable chiral building block is essential for the development of numerous pharmaceutical compounds. However, its synthesis can present challenges that lead to low yields. This guide provides detailed troubleshooting advice, experimental protocols, and comparative data to help you optimize your synthesis.
General Troubleshooting Workflow
Low yields can arise from various factors throughout the synthetic sequence. A systematic approach is crucial for identifying the root cause. Start by evaluating the purity of your starting materials and reagents, then meticulously analyze each reaction step for completion and side-product formation before scrutinizing your purification methods.
Caption: A logical workflow for diagnosing the cause of low yields.
Frequently Asked Questions (FAQs)
Category 1: Synthesis from L-Aspartic Acid
A common and cost-effective route to this compound starts from L-aspartic acid. This multi-step synthesis involves protection, reduction, cyclization, and deprotection.
Caption: A typical synthetic route from L-aspartic acid.
Q1: My initial N-Boc protection of L-aspartic acid gives a low yield. What are the common causes?
A1: Low yield in the Boc-protection step is often due to issues with pH control, reagent quality, or reaction conditions.
-
pH Control: The reaction of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) with the amino acid requires a basic pH to deprotonate the amino group, making it nucleophilic. However, if the pH is too high, (Boc)₂O can hydrolyze rapidly. Maintain the pH carefully, typically between 8.5 and 10, using a suitable base like sodium carbonate or triethylamine.
-
Reagent Quality: Ensure your (Boc)₂O is fresh. Over time, it can degrade, especially if exposed to moisture.
-
Solvent System: A mixed solvent system, such as dioxane/water or THF/water, is typically used to dissolve both the polar amino acid and the nonpolar (Boc)₂O. Ensure sufficient solvent is used to maintain a homogenous mixture.
Q2: The reduction of the N-Boc-aspartic acid derivative to the corresponding diol is inefficient. How can I improve this step?
A2: This reduction is a critical step and can be challenging. Incomplete reduction is a common problem.
-
Choice of Reducing Agent: Strong reducing agents are required to convert carboxylic acids to alcohols. Borane (B79455) complexes (e.g., BH₃·THF, BH₃·SMe₂) are most effective. Lithium aluminum hydride (LiAlH₄) can also be used, but it is less chemoselective and requires stricter anhydrous conditions.
-
Reaction Temperature and Time: The reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to ensure completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Work-up Procedure: The work-up for borane reductions typically involves a careful quench with methanol (B129727), followed by acid/base washes. Incomplete quenching or extraction can lead to product loss.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| BH₃·THF | THF, 0 °C to RT, 12-24 h | Good selectivity, commercially available | Requires anhydrous conditions |
| LiAlH₄ | THF or Et₂O, 0 °C to reflux, 4-12 h | Very powerful reducing agent | Reacts with many functional groups, highly reactive with water |
Q3: I am observing significant by-product formation during the final acid-catalyzed deprotection of N-Boc-(R)-3-hydroxypyrrolidine. What is happening?
A3: The hydroxyl group in the 3-position makes the final deprotection step sensitive to strongly acidic conditions, which can lead to side reactions.[1]
-
Dehydration: Harsh acidic conditions can cause the elimination of the hydroxyl group, leading to the formation of a pyrroline (B1223166) derivative.[1]
-
Alkylation: The tert-butyl cation generated during Boc cleavage can alkylate other nucleophilic sites on the molecule or impurities.[2]
To mitigate these issues, consider using milder deprotection methods.
| Deprotection Reagent | Typical Conditions | Advantages | Potential Issues |
| 4M HCl in Dioxane | Dioxane, 0 °C to RT, 1-4 h | Effective, product precipitates as HCl salt | Can cause dehydration if not controlled[1] |
| Trifluoroacetic Acid (TFA) | DCM, 0 °C to RT, 1-2 h | Highly effective, volatile byproducts | Harsh; high risk of dehydration and other side reactions[1] |
| Oxalyl Chloride / Methanol | Methanol, 0 °C to RT, 1-4 h | Milder conditions, good for acid-sensitive substrates[3] | Reagent is toxic and moisture-sensitive |
| Thermolysis | High-boiling solvent (e.g., Toluene), Reflux | Catalyst-free, avoids acid-mediated side products[1] | Requires high temperatures, not suitable for heat-sensitive molecules |
Category 2: Asymmetric Reduction Route
An alternative strategy involves the asymmetric reduction of a prochiral ketone, N-Boc-3-pyrrolidinone. This can be achieved through chemical or biocatalytic methods.[4]
Q4: My asymmetric reduction of N-Boc-3-pyrrolidinone using a CBS catalyst is giving low enantiomeric excess (e.e.). What should I check?
A4: Low enantioselectivity in Corey-Bakshi-Shibata (CBS) reductions can often be traced to catalyst quality, reagent purity, or reaction conditions.
-
Catalyst Purity: Ensure the CBS catalyst is of high optical purity and has not degraded.
-
Reducing Agent: Use a stoichiometric amount of a borane source (e.g., BH₃·THF or catecholborane). The borane must be added slowly to the catalyst before the substrate is introduced.
-
Temperature: These reactions are highly temperature-sensitive. Running the reaction at a very low temperature (e.g., -78 °C) is often critical for achieving high e.e.[4]
-
Anhydrous Conditions: Water can decompose both the catalyst and the borane reagent, leading to a non-stereoselective reduction. Ensure all glassware is oven-dried and solvents are anhydrous.
| Method | Catalyst / Enzyme | Typical e.e. (%) | Advantages | Disadvantages |
| CBS Reduction | (R)-CBS-oxazaborolidine | >95% | High enantioselectivity, well-established | Requires cryogenic temperatures, sensitive to air and moisture |
| Biocatalytic Reduction | Ketoreductase (KRED) | >99% | Extremely high selectivity, mild aqueous conditions[5][6] | Requires specific enzyme screening, potential for substrate/product inhibition |
Detailed Experimental Protocols
Protocol 1: Synthesis via L-Aspartic Acid (Illustrative)
-
N-Boc Protection: L-aspartic acid (1.0 eq) is dissolved in a 1:1 mixture of dioxane and 10% aq. sodium carbonate. The solution is cooled to 0 °C. Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise, and the mixture is stirred overnight, allowing it to warm to room temperature. The reaction is then acidified to pH 2-3 with cold 1M HCl and extracted with ethyl acetate (B1210297). The organic layers are dried and concentrated to yield the N-Boc protected intermediate.
-
Diol Formation: The N-Boc protected diacid (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C under a nitrogen atmosphere. A 1M solution of BH₃·THF complex in THF (2.5 eq) is added dropwise. The reaction is stirred at room temperature for 24 hours. The reaction is carefully quenched by the slow addition of methanol, then concentrated. The residue is taken up in ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried and concentrated.
-
Cyclization (Mitsunobu): The purified diol (1.0 eq) is dissolved in anhydrous THF with triphenylphosphine (B44618) (1.5 eq). The solution is cooled to 0 °C, and diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise. The reaction is stirred at room temperature for 16 hours. The solvent is removed, and the crude product is purified by column chromatography.[7]
-
Deprotection: The N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) is dissolved in 4M HCl in dioxane (10 eq) and stirred at room temperature for 2 hours. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound hydrochloride.[3]
Protocol 2: Asymmetric Reduction of N-Boc-3-pyrrolidinone
-
Setup: Under a nitrogen atmosphere, (R)-CBS-oxazaborolidine catalyst (0.1 eq) is dissolved in anhydrous THF and cooled to -78 °C.
-
Reagent Addition: A 1M solution of BH₃·THF complex in THF (1.0 eq) is added dropwise over 30 minutes. The mixture is stirred for an additional 15 minutes.
-
Substrate Addition: A solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF is added dropwise over 1 hour, maintaining the temperature at -78 °C.
-
Quench and Work-up: The reaction is stirred for 2-4 hours, monitoring by TLC. Upon completion, it is carefully quenched by the slow addition of methanol at -78 °C. The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with 1 M HCl and brine, then dried and concentrated. The crude product is purified by flash chromatography.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for (R)-3-Hydroxypyrrolidine Alkylation
Welcome to the technical support center for the optimization of reaction conditions for the N-alkylation of (R)-3-Hydroxypyrrolidine. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and optimizing the outcomes of this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of this compound?
The main challenges include:
-
Low Yields: Incomplete reactions or degradation of starting materials can result in poor yields.
-
Side Reactions: The presence of the hydroxyl group introduces the possibility of O-alkylation, leading to a mixture of products. Di-alkylation at the nitrogen atom can also occur, particularly with highly reactive alkylating agents.
-
Poor Regioselectivity: Achieving selective N-alkylation over O-alkylation can be difficult to control.
-
Racemization: Harsh reaction conditions, such as the use of strong bases and high temperatures, can potentially lead to racemization at the chiral center, although this is less common for C-H bonds not adjacent to a carbonyl group.
Q2: Is it necessary to protect the hydroxyl group of this compound before N-alkylation?
Protecting the hydroxyl group is a common strategy to prevent O-alkylation and improve the regioselectivity of the reaction.[1] Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBDMS, TIPS) and benzyl (B1604629) ethers (Bn).[2] The choice of protecting group depends on its stability to the N-alkylation conditions and the ease of its subsequent removal.[1] However, direct N-alkylation without protection is also possible under carefully optimized conditions, which can be more atom-economical.
Q3: What are the most suitable bases and solvents for the N-alkylation of this compound?
The choice of base and solvent is critical for the success of the reaction.
-
Bases: Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and are often milder, which can help to suppress side reactions.[3] Organic bases such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) are also frequently employed. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) might be necessary, although this can increase the risk of side reactions.
-
Solvents: Polar aprotic solvents like acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are generally good choices as they can dissolve the reactants and facilitate the Sₙ2 reaction.[3] For reactions using carbonate bases, acetone (B3395972) can also be an effective solvent.[3]
Q4: How can I monitor the progress of the N-alkylation reaction?
The reaction progress can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): This allows for a quick and simple visualization of the consumption of the starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information about the conversion of the starting material and the masses of the products being formed, which can help in identifying the desired product and any side products.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
Q: I am observing very low or no conversion of my this compound. What are the potential causes and how can I address this?
A: Low or no conversion can be due to several factors. The following troubleshooting guide can help you identify and resolve the issue.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of O-Alkylated Side Product
Q: My reaction is producing a significant amount of the O-alkylated product. How can I improve the N-selectivity?
A: The formation of the O-alkylated product is a common issue due to the nucleophilicity of the hydroxyl group. Here are some strategies to favor N-alkylation:
-
Protect the Hydroxyl Group: The most straightforward approach is to protect the hydroxyl group with a suitable protecting group (e.g., TBDMS, Bn) prior to the N-alkylation step.
-
Choice of Base and Solvent: The reaction conditions can influence the N/O selectivity. Using a nonpolar solvent can favor N-alkylation as it disfavors the formation of the more polar alkoxide. A weaker base may also reduce the amount of alkoxide formed.
-
Mitsunobu Reaction: For certain alcohols as alkylating agents, a Mitsunobu reaction can be a good alternative for selective N-alkylation, though it involves specific reagents (e.g., DIAD, PPh₃).
Caption: Competing N- and O-alkylation pathways.
Experimental Protocols
Method A: N-Alkylation with Hydroxyl Protection (TBDMS group)
This protocol involves a two-step process: protection of the hydroxyl group followed by N-alkylation.
Step 1: Protection of the Hydroxyl Group
-
To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add imidazole (B134444) (1.5 eq.).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain (R)-3-(tert-butyldimethylsilyloxy)pyrrolidine.
Step 2: N-Alkylation
-
To a solution of (R)-3-(tert-butyldimethylsilyloxy)pyrrolidine (1.0 eq.) in acetonitrile (ACN), add K₂CO₃ (2.0 eq.).
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.).
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and filter off the base.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Method B: Direct N-Alkylation (Without Protection)
This protocol is a one-pot procedure but requires careful control of reaction conditions to ensure N-selectivity.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the substrate in anhydrous acetonitrile (ACN) to a concentration of approximately 0.1-0.5 M.
-
Add cesium carbonate (Cs₂CO₃, 1.5 eq.) to the stirred solution.
-
Add the alkylating agent (e.g., ethyl iodide, 1.1 eq.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat to 40-50 °C as required.
-
Monitor the progress of the reaction by LC-MS for the formation of the N-alkylated product and potential O-alkylated side product.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the N-alkylated product from any unreacted starting material and O-alkylated byproduct.
Caption: General experimental workflow for N-alkylation.
Data Presentation
The following tables summarize the influence of various reaction parameters on the N-alkylation of this compound. The data is illustrative and intended to provide a comparative overview.
Table 1: Influence of Base on N- vs. O-Alkylation Selectivity
| Entry | Base (eq.) | Solvent | Alkylating Agent | Temp (°C) | Time (h) | Yield of N-Product (%) | Yield of O-Product (%) |
| 1 | K₂CO₃ (2.0) | ACN | Benzyl Bromide | 80 | 6 | 85 | 5 |
| 2 | Cs₂CO₃ (1.5) | ACN | Benzyl Bromide | RT | 12 | 90 | <2 |
| 3 | TEA (3.0) | DMF | Benzyl Bromide | 60 | 8 | 75 | 10 |
| 4 | NaH (1.2) | THF | Benzyl Bromide | RT | 4 | 60 | 30 |
Table 2: Influence of Solvent on Reaction Outcome
| Entry | Base | Solvent | Alkylating Agent | Temp (°C) | Time (h) | Yield of N-Product (%) |
| 1 | K₂CO₃ | ACN | Ethyl Iodide | 60 | 5 | 88 |
| 2 | K₂CO₃ | DMF | Ethyl Iodide | 60 | 5 | 82 |
| 3 | K₂CO₃ | THF | Ethyl Iodide | 60 | 8 | 70 |
| 4 | K₂CO₃ | Toluene | Ethyl Iodide | 80 | 12 | 65 |
Table 3: Influence of Alkylating Agent on Reaction Conditions
| Entry | Base | Solvent | Alkylating Agent (1.1 eq.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | ACN | Methyl Iodide | RT | 2 | 95 |
| 2 | Cs₂CO₃ | ACN | Ethyl Bromide | 40 | 6 | 92 |
| 3 | Cs₂CO₃ | ACN | Benzyl Chloride | 60 | 10 | 85 |
| 4 | Cs₂CO₃ | ACN | Isopropyl Bromide | 80 | 16 | 60 |
References
Technical Support Center: Stereochemical Integrity of (R)-3-Hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing racemization of (R)-3-Hydroxypyrrolidine during common synthetic transformations. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to help maintain the enantiomeric purity of your chiral starting material throughout your reaction sequences.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers (a racemate). For this compound, a valuable chiral building block in pharmaceutical synthesis, maintaining its specific stereochemistry is often critical for the desired biological activity and to avoid potential off-target effects of the corresponding (S)-enantiomer.[1] Loss of enantiomeric purity during a synthesis can lead to difficulties in purification, reduced yield of the active pharmaceutical ingredient (API), and potential regulatory hurdles.
Q2: What are the general causes of racemization in chiral amino alcohols like this compound?
A2: Racemization in chiral amino alcohols can be triggered by several factors, including:
-
Harsh reaction conditions: High temperatures and prolonged reaction times can provide the energy to overcome the activation barrier for racemization.
-
Strongly basic or acidic conditions: The presence of strong bases or acids can facilitate the formation of achiral intermediates, such as enolates or imines, which can then be protonated non-stereoselectively.
-
Choice of reagents: Certain reagents may promote side reactions or generate intermediates that are prone to racemization.
-
Solvent effects: The polarity of the solvent can influence the stability of charged intermediates that may lead to racemization.[2]
Q3: At which stages of a reaction is racemization most likely to occur?
A3: Racemization can occur at multiple stages of a synthetic process:
-
During the main reaction: The reaction conditions themselves may be harsh enough to cause epimerization at the chiral center.
-
During work-up: Aqueous work-ups involving strong acids or bases can lead to racemization of the final product.
-
During purification: Chromatographic purification on acidic supports like silica (B1680970) gel can sometimes cause racemization of sensitive compounds.
Troubleshooting Guide: Preventing Racemization
This section addresses specific issues you might encounter during common reactions involving this compound.
Issue 1: Loss of Enantiomeric Purity during N-Alkylation
N-alkylation of the secondary amine in this compound is a common transformation. However, the use of strong bases and high temperatures can risk racemization.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Strong Base | Use a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA). | Strong bases can potentially deprotonate the hydroxyl group, leading to side reactions, or abstract the proton at the chiral center, although less likely for an sp³ carbon, it can be a risk under harsh conditions. |
| High Temperature | Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed. Start at room temperature and gently heat if necessary. | Higher temperatures provide the energy for bond rotation and potential epimerization. |
| Solvent Choice | Use aprotic polar solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). Avoid protic solvents if possible, as they can participate in proton exchange. | The choice of solvent can influence the reaction pathway and the stability of intermediates. |
Experimental Protocol: N-Benzylation of this compound with Minimal Racemization
-
To a solution of this compound (1.0 eq.) in acetonitrile (10 volumes), add potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl (B1604629) bromide (1.1 eq.) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on neutral alumina (B75360) or deactivated silica gel.
-
Analyze the enantiomeric excess (ee%) of the product by chiral HPLC.
Issue 2: Racemization during N-Acylation
N-acylation is generally considered to be a reaction with a low risk of racemization at the adjacent chiral center, especially when using acyl chlorides or anhydrides. However, certain conditions can still lead to a loss of stereochemical integrity.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Excessively Strong Base or Prolonged Reaction Time | Use a tertiary amine base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts. Ensure the reaction is not left for an unnecessarily long time after completion. | While less common, prolonged exposure to basic conditions could potentially lead to side reactions. |
| O- to N-Acyl Migration | If the hydroxyl group is acylated first, subsequent base-catalyzed acyl migration to the nitrogen atom can occur. To avoid this, N-protection prior to any O-functionalization is recommended. | Direct acylation of unprotected this compound can lead to a mixture of N-acylated and O-acylated products. |
Experimental Protocol: N-Benzoylation of N-Boc-(R)-3-Hydroxypyrrolidine
-
To a solution of N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM, 10 volumes) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add benzoyl chloride (1.1 eq.) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
Confirm the retention of configuration and determine the ee% by chiral HPLC analysis.
Issue 3: Epimerization during Sulfonylation (e.g., Tosylation, Mesylation)
Activation of the hydroxyl group as a sulfonate ester is a common strategy to convert it into a good leaving group for subsequent nucleophilic substitution. This step is critical as it can proceed with retention of configuration, but improper conditions can lead to side reactions.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Nucleophilic Base | Use a non-nucleophilic base like pyridine (B92270) or 2,6-lutidine. | Bases like triethylamine can sometimes lead to the formation of byproducts. Pyridine often serves as both a base and a catalyst. |
| Reaction Temperature | Maintain a low temperature (e.g., 0 °C) during the addition of the sulfonyl chloride. | This helps to control the exothermic reaction and minimize side reactions. |
| Chloride Substitution | In some cases, the tosyl or mesyl group can be displaced by chloride ions from the sulfonyl chloride reagent, leading to the chlorinated product with inversion of configuration. | This is more likely with activated alcohols or under forcing conditions. Using freshly distilled sulfonyl chloride and carefully controlling the temperature can minimize this. |
Experimental Protocol: Tosylation of N-Boc-(R)-3-Hydroxypyrrolidine
-
Dissolve N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq.) in anhydrous pyridine (10 volumes) and cool the solution to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude tosylate by recrystallization or column chromatography.
Issue 4: Unexpected Stereochemical Outcome in Mitsunobu Reactions
The Mitsunobu reaction is a powerful tool for the stereochemical inversion of secondary alcohols. However, deviations from the expected inversion can occur.
Reaction Principle:
The Mitsunobu reaction typically proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter at the hydroxyl group.
Possible Causes for Retention of Configuration:
| Possible Cause | Recommended Solution | Explanation |
| Steric Hindrance | For highly hindered substrates, an alternative pathway involving the formation of an acyloxyphosphonium salt can lead to retention of configuration. | This is less likely for this compound but should be considered for more complex derivatives. |
| Intramolecular Reactions | If the nucleophile is part of the same molecule, intramolecular cyclization can occur, and the stereochemical outcome will depend on the geometry of the transition state. | This is a consideration in the design of complex synthetic routes. |
Experimental Protocol: Mitsunobu Inversion of N-Boc-(R)-3-Hydroxypyrrolidine
-
Dissolve N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq.), triphenylphosphine (B44618) (1.5 eq.), and benzoic acid (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF, 20 volumes) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add diisopropylazodicarboxylate (B7806520) (DIAD) (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the (S)-benzoate ester.
-
The ester can then be hydrolyzed under basic conditions to yield (S)-N-Boc-3-hydroxypyrrolidine.
-
Confirm the inversion and determine the ee% by chiral HPLC.
Data Presentation
The following table summarizes the expected stereochemical outcomes and reported enantiomeric excesses for various reactions on N-protected 3-hydroxypyrrolidines. Note that specific quantitative data for racemization under varying conditions are scarce in the literature for this compound itself; therefore, data from analogous systems and general principles are included.
| Reaction | N-Protecting Group | Reagents | Expected Outcome | Reported ee% (or expected) | Reference/Analogy |
| N-Alkylation | Boc | Benzyl bromide, K₂CO₃, MeCN | Retention | >99% | General principle |
| N-Acylation | Boc | Benzoyl chloride, TEA, DCM | Retention | >99% | General principle |
| Sulfonylation | Boc | TsCl, Pyridine | Retention | >99% | General principle |
| Mitsunobu | Boc | Benzoic acid, PPh₃, DIAD | Inversion | >98% | Analogy from similar secondary alcohols |
| Hydroxylation | Benzoyl | Sphingomonas sp. HXN-200 | (R)-product | 52% (R) | [3] |
| Hydroxylation | Cbz | Sphingomonas sp. HXN-200 | (R)-product | 75% (R) | [3] |
Visualizations
Caption: Logical workflow for preventing racemization.
Caption: Simplified mechanism of the Mitsunobu reaction.
References
Technical Support Center: Deprotection of (R)-3-Hydroxypyrrolidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of common protecting groups from (R)-3-Hydroxypyrrolidine.
Section 1: N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of this compound due to its stability and ease of removal under acidic conditions. However, the presence of the hydroxyl group can lead to side reactions, primarily dehydration.
Frequently Asked Questions (FAQs) for N-Boc Deprotection
Q1: What are the standard conditions for N-Boc deprotection of this compound?
A1: The most common methods for N-Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727).[1]
Q2: I am observing a significant amount of a byproduct with a lower molecular weight than my desired product. What could it be?
A2: A common side reaction during the acidic deprotection of N-Boc-(R)-3-hydroxypyrrolidine is the dehydration of the hydroxyl group to form a pyrroline (B1223166) derivative.[1] This is particularly prevalent under harsh acidic conditions.
Q3: How can I minimize the dehydration side reaction?
A3: To minimize dehydration, consider the following strategies:
-
Milder acidic conditions: Use a lower concentration of acid or a weaker acid.
-
Lower reaction temperature: Perform the deprotection at 0 °C.
-
Alternative reagents: Milder reagents such as oxalyl chloride in methanol can be used for deprotection to avoid strong acidic conditions.[1]
-
Thermal deprotection: Heating the N-Boc protected pyrrolidine (B122466) in a high-boiling solvent like trifluoroethanol (TFE) can effect deprotection without the use of acid.[1]
Q4: My deprotection reaction is incomplete. What should I do?
A4: Incomplete deprotection can be due to insufficient acid or reaction time. You can try increasing the equivalents of acid or extending the reaction time. However, be mindful that harsher conditions may promote dehydration. Monitoring the reaction by TLC or LC-MS is crucial.
Troubleshooting Guide: N-Boc Deprotection
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product and presence of a major byproduct. | Dehydration of the hydroxyl group due to harsh acidic conditions. | Switch to milder deprotection conditions. Try using 4M HCl in dioxane at room temperature instead of TFA. Alternatively, explore non-acidic methods like thermal deprotection or using oxalyl chloride.[1] |
| Incomplete reaction. | Insufficient acid concentration or reaction time. Steric hindrance. | Increase the equivalents of acid (e.g., from 2 to 5 equivalents of TFA) or prolong the reaction time, while carefully monitoring for byproduct formation. If steric hindrance is a factor, a stronger acid system might be necessary, but with careful temperature control. |
| Difficulty in isolating the product. | The deprotected product is a hydrochloride salt that may be highly soluble in the reaction mixture. | If using HCl, the product may precipitate as the hydrochloride salt. If not, evaporation of the solvent should yield the salt. Neutralization with a base is required to obtain the free amine. |
Quantitative Data: Comparison of N-Boc Deprotection Methods
| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |
| Acidic (TFA) | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1 - 4 h | High | Standard and effective, but can cause dehydration.[1] |
| Acidic (HCl) | 4M HCl in Dioxane | Dioxane | RT | 1 - 16 h | High | Commonly used, product is isolated as the HCl salt.[1] |
| Milder Acidic | Oxalyl Chloride | Methanol | 0 °C to RT | 1 - 4 h | Good | Suitable for acid-sensitive substrates. |
| Thermal | None | Trifluoroethanol (TFE) | 150 °C | 1 - 2 h | Moderate to Good | Catalyst-free method, but high temperature may not be suitable for all substrates.[1] |
Experimental Protocols: N-Boc Deprotection
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) [1]
-
Dissolve N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution) to obtain the free amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane [1]
-
Dissolve N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) in anhydrous 1,4-dioxane (B91453) to a concentration of 0.1 M.
-
Add a 4M solution of HCl in dioxane (5-10 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of this compound.
Visualization: N-Boc Deprotection and Side Reaction
Caption: N-Boc deprotection pathway and potential dehydration side reaction.
Section 2: N-Cbz Deprotection
The benzyloxycarbonyl (Cbz) group is another common protecting group for the nitrogen of this compound, typically removed by catalytic hydrogenation.
Frequently Asked Questions (FAQs) for N-Cbz Deprotection
Q1: What is the standard method for N-Cbz deprotection?
A1: The most common method is catalytic hydrogenolysis using a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source.[2][3]
Q2: My Cbz deprotection reaction is very slow or incomplete. What could be the issue?
A2: Slow or incomplete reactions are often due to catalyst poisoning. Sulfur-containing compounds are common catalyst poisons. Ensure your starting material and solvents are free of sulfur impurities.[4] Poor quality or old catalyst can also be a reason. Using a fresh batch of catalyst or increasing the catalyst loading may help.[4]
Q3: I am observing over-reduction of other functional groups in my molecule. How can I avoid this?
A3: Catalytic hydrogenation can also reduce other functional groups like alkenes, alkynes, and some aromatic systems. To improve selectivity, you can try:
-
Catalytic transfer hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid instead of hydrogen gas can sometimes offer better selectivity.[5]
-
Alternative deprotection methods: For substrates with reducible groups, consider acidic cleavage (e.g., HBr in acetic acid) or nucleophilic cleavage.[4][6]
Q4: Is N-benzylation a possible side reaction?
A4: Yes, under certain conditions, particularly if the reaction stalls or there is insufficient hydrogen, N-benzylation of the deprotected amine can occur.[4] Ensuring complete reaction and an adequate hydrogen supply can minimize this.
Troubleshooting Guide: N-Cbz Deprotection
| Issue | Possible Cause | Recommended Solution |
| Slow or incomplete reaction. | Catalyst poisoning by sulfur-containing impurities. Poor catalyst activity. Insufficient hydrogen pressure. | Purify the starting material to remove sulfur compounds. Use a fresh, high-quality catalyst, or increase the catalyst loading. Increase the hydrogen pressure (e.g., to 50 psi).[4] |
| Reduction of other functional groups. | Non-selective nature of catalytic hydrogenation. | Switch to catalytic transfer hydrogenation with a milder hydrogen donor like formic acid.[5] For highly sensitive substrates, consider non-reductive methods like acidic or nucleophilic cleavage.[4][6] |
| Formation of N-benzyl byproduct. | Incomplete reaction or insufficient hydrogen. | Ensure the reaction goes to completion by monitoring with TLC/LC-MS. Use a sufficient excess of the hydrogen source. |
Quantitative Data: Comparison of N-Cbz Deprotection Catalysts
| Catalyst System | Hydrogen Source / Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| 5-10% Pd/C | H₂ (gas, 1 atm to 3 bar) | MeOH or EtOH, Room Temp | 4 - 72 hours | Variable, up to 95%+ | Advantages: Well-established, mild, neutral pH. Disadvantages: Can be slow, catalyst quality varies, may affect other reducible groups.[7] |
| Pd/C (Transfer Hydrogenation) | Ammonium Formate (HCOONH₄) | i-PrOH, Microwave | ~10 minutes | High | Advantages: Avoids handling of H₂ gas, extremely rapid under microwave conditions. Disadvantages: Requires microwave reactor.[7] |
| Nickel Boride (in situ) | NaBH₄ + NiCl₂·6H₂O | MeOH, Room Temp | Not specified | High | Advantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups. Disadvantages: Requires in situ generation of the active reagent.[7] |
Experimental Protocols: N-Cbz Deprotection
Protocol 3: Catalytic Hydrogenolysis with H₂ Gas [5]
-
Dissolve N-Cbz-(R)-3-hydroxypyrrolidine (1.0 mmol) in a suitable solvent (e.g., 10 mL of methanol).
-
Carefully add 10% Pd/C (10-20 mol%).
-
Seal the reaction vessel and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times.
-
Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Protocol 4: Catalytic Transfer Hydrogenation with Formic Acid [5]
-
Dissolve N-Cbz-(R)-3-hydroxypyrrolidine (1.0 mmol) in methanol or ethanol (B145695) (10 mL).
-
Carefully add 10% Pd/C (10-20 mol%).
-
Add formic acid (2-5 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter through Celite and concentrate the filtrate. The product will be the formate salt.
Visualization: N-Cbz Deprotection Workflow
Caption: Decision workflow for N-Cbz deprotection of this compound.
Section 3: O-TBDMS Deprotection
The tert-butyldimethylsilyl (TBDMS) group is a common choice for protecting the hydroxyl group of this compound. Its removal is typically achieved using fluoride-based reagents.
Frequently Asked Questions (FAQs) for O-TBDMS Deprotection
Q1: What is the most common reagent for TBDMS deprotection?
A1: Tetrabutylammonium fluoride (B91410) (TBAF) is the most widely used reagent for cleaving TBDMS ethers.[7] Other fluoride sources like HF-Pyridine are also effective.
Q2: My TBDMS deprotection is slow. How can I speed it up?
A2: If the reaction is sluggish, you can try increasing the equivalents of TBAF or gently heating the reaction mixture.[2] The choice of solvent can also play a role; THF is commonly used.
Q3: I have multiple silyl (B83357) ethers in my molecule. How can I selectively deprotect the TBDMS group?
A3: Selective deprotection is based on the steric bulk of the silyl groups. The general order of stability is TMS < TES < TBDMS < TIPS < TBDPS.[2] By choosing mild acidic conditions or carefully controlling the fluoride reagent and reaction time, you can often selectively remove a less hindered silyl ether in the presence of a more hindered one.[2]
Q4: Is silyl group migration a concern?
A4: Yes, silyl group migration can occur, especially in polyhydroxylated compounds, under both acidic and basic conditions.[5][8] The likelihood of migration depends on the reaction conditions and the structure of the substrate.
Troubleshooting Guide: O-TBDMS Deprotection
| Issue | Possible Cause | Recommended Solution |
| Incomplete reaction. | Insufficient fluoride reagent. Steric hindrance. | Increase the equivalents of TBAF (e.g., from 1.1 to 1.5 eq). Consider a more reactive fluoride source like HF-Pyridine for highly hindered silyl ethers.[2] |
| Lack of selectivity in a multi-silylated compound. | Reagents or conditions are too harsh. | Use milder acidic conditions (e.g., PPTS in methanol) to remove a less stable silyl ether.[2] Carefully control the stoichiometry of the fluoride reagent and the reaction time. |
| Observation of an isomeric byproduct. | Silyl group migration. | Consider alternative deprotection conditions that are less prone to migration. Lowering the reaction temperature may also help. Protecting the adjacent hydroxyl group, if present, can prevent migration. |
Quantitative Data: Comparison of O-TBDMS Deprotection Methods
| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |
| Fluoride-based | TBAF | THF | 0 °C to RT | 45 min - 18 h | High | Most common method, generally high yielding.[7] |
| Acidic | Acetic acid / water | THF | RT | Varies | Good | Can be used for selective deprotection based on steric hindrance. |
| Fluoride-based | HF-Pyridine | THF/Pyridine | 0 °C | Varies | Good | Effective for more resistant silyl ethers. |
Experimental Protocols: O-TBDMS Deprotection
Protocol 5: Deprotection using Tetrabutylammonium Fluoride (TBAF) [7]
-
Dissolve the O-TBDMS protected this compound derivative (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add a 1.0 M solution of TBAF in THF (1.1-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by chromatography if necessary.
Visualization: O-TBDMS Deprotection Selectivity
Caption: Decision tree for selective O-silyl ether deprotection.
References
Improving the stereoselectivity of reactions with (R)-3-Hydroxypyrrolidine
Welcome to the technical support center for optimizing reactions involving (R)-3-Hydroxypyrrolidine. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals enhance the stereoselectivity of their chemical transformations.
Frequently Asked Questions (FAQs)
Q1: I am observing poor diastereoselectivity or enantioselectivity in my reaction. What are the primary factors I should investigate?
Poor stereoselectivity can arise from several factors related to the reaction mechanism and conditions. The key is to systematically evaluate each component. The primary areas to focus on are the catalyst system, solvent, reaction temperature, and the nature of the protecting groups. For instance, in [3+2] cycloadditions, the facial selectivity is governed by steric hindrance, which can be influenced by all these factors. An inappropriate catalyst or suboptimal loading can fail to create a sufficiently differentiated energetic barrier between the transition states leading to different stereoisomers.
Q2: How significantly does the N-protecting group on the pyrrolidine (B122466) ring affect stereoselectivity?
The choice of the N-protecting group on the pyrrolidine ring has a profound impact on stereoselectivity, particularly in biocatalytic reactions. Different protecting groups alter the steric and electronic properties of the substrate, influencing how it binds to the catalyst's active site. For example, in the biocatalytic hydroxylation of N-protected pyrrolidines using Sphingomonas sp. HXN-200, changing the protecting group from N-benzoyl to N-benzyloxycarbonyl significantly improves the enantiomeric excess (ee) of the (R)-product.[1][2]
Q3: What is the role of the catalyst and its corresponding ligand in controlling the stereochemical outcome?
The catalyst and its chiral ligand are critical for inducing stereoselectivity. The metal center (e.g., Cobalt, Nickel, Silver) and the ligand create a specific chiral environment that directs the approach of the reactants.[3][4] For example, in the hydroalkylation of 3-pyrrolines, switching from a Cobalt-based catalyst to a Nickel-based one, while using a bisoxazoline (BOX) ligand, can completely change the regioselectivity from C3-alkylation to C2-alkylation, with both pathways maintaining high enantioselectivity.[5] The choice of a chiral ligand, such as QUINAP or a phosphoramidite, is often the determining factor in achieving high ee.[3][6]
Q4: Can biocatalysis be an effective strategy for improving stereoselectivity?
Yes, biocatalysis is a powerful method for achieving high regio- and stereoselectivity. Enzymes, such as those from Sphingomonas sp. or Aspergillus spp., have highly evolved active sites that can precisely distinguish between enantiotopic faces or groups.[1][7] For instance, the hydroxylation of 1-benzoylpyrrolidine (B181117) using Aspergillus spp. can yield (S)-1-benzoyl-3-pyrrolidinol, which can then be further resolved to >99% ee using a lipase (B570770) like Amano PS-IM.[7] This approach often provides access to enantiomerically pure products under mild reaction conditions.
Troubleshooting Guides
Scenario 1: Poor Diastereoselectivity in a [3+2] Cycloaddition Reaction
If you are experiencing a low diastereomeric ratio (d.r.), follow this workflow to diagnose and resolve the issue. Diastereoselectivity in these reactions is often dictated by the steric hindrance created by substituents on both the azomethine ylide and the dipolarophile.[3]
Caption: Troubleshooting workflow for poor diastereoselectivity.
Detailed Recommendations:
-
Solvent and Temperature: Systematically screen different solvents and reaction temperatures. Non-polar solvents may favor one regioisomer or diastereomer over another due to differential stabilization of the transition states.[3]
-
Catalyst System: The choice of the chiral ligand and metal precursor is crucial. For example, systems like AgOAc/(S)-QUINAP have been shown to induce high diastereoselectivity.[3] If using a catalyst, ensure it is not being deactivated by impurities in the reagents or solvents.[6]
Scenario 2: Low or No Product Yield
Low yield can be caused by several issues, from reagent quality to suboptimal reaction conditions.
Possible Causes & Solutions:
-
Poor Reagent Quality: Ensure all reagents and solvents are pure and dry. Reactions involving sensitive organometallic catalysts or intermediates should be performed under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Catalyst Deactivation: The catalyst may be deactivated by impurities or side reactions. Consider increasing catalyst loading or using a freshly prepared catalyst solution.[6]
-
Incorrect Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be optimal. Systematically optimize these conditions and monitor the reaction progress frequently using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.[6]
Data Summaries
Table 1: Effect of N-Protecting Group on Enantioselectivity in Biocatalytic Hydroxylation
This table summarizes the enantiomeric excess (ee) achieved during the hydroxylation of various N-protected pyrrolidines using the biocatalyst Sphingomonas sp. HXN-200. Data shows that simple crystallization can significantly enhance the ee of the final product.
| Entry | N-Protecting Group | Product ee (%) [Configuration] | ee (%) After Crystallization |
| 1 | N-Benzoyl | 52% (R) | 95% (R) |
| 2 | N-Benzyloxycarbonyl | 75% (R) | 98% (R) |
| 3 | N-Phenoxycarbonyl | 39% (S) | 96% (S) |
| 4 | N-tert-Butoxycarbonyl | 23% (R) | - |
| Data adapted from a study on regio- and stereoselective biohydroxylation.[1][2] |
Table 2: Catalyst-Tuned Regio- and Enantioselective Alkylation of 3-Pyrrolines
This table illustrates how the choice of metal catalyst dictates the position of alkylation on the pyrrolidine ring while maintaining high enantioselectivity.
| Entry | Catalyst | Ligand | Selectivity | Yield (%) | ee (%) |
| 1 | CoBr₂ | BOX | C3-Alkylated | 85 | 97 |
| 2 | NiBr₂ | BOX | C2-Alkylated | 78 | 95 |
| Data adapted from a study on divergent synthesis of chiral alkylated pyrrolidines.[4][5] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Biocatalytic Hydroxylation
This protocol provides a general guideline for the stereoselective hydroxylation of N-protected pyrrolidines using a whole-cell biocatalyst.
Materials:
-
N-protected pyrrolidine substrate (e.g., N-Boc-pyrrolidine)
-
Culture of Sphingomonas sp. HXN-200 (or other suitable microorganism)
-
Appropriate growth medium and buffer solution
-
Standard extraction solvents (e.g., ethyl acetate)
-
Purification equipment (e.g., silica (B1680970) gel column chromatography)
Methodology:
-
Biocatalyst Preparation: Cultivate Sphingomonas sp. HXN-200 in a suitable medium until a desired cell density is reached. Harvest the cells by centrifugation and wash with a buffer to prepare a resting cell suspension. Frozen cells can also be thawed and resuspended for use.[1][2]
-
Hydroxylation Reaction: Add the N-protected pyrrolidine substrate to the cell suspension. The reaction can be carried out on scales ranging from milliliters to liters.[2]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Work-up and Extraction: Once the reaction is complete, remove the cells by centrifugation. Extract the supernatant with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Enantiomeric Excess Determination: Determine the ee of the purified 3-hydroxypyrrolidine derivative using chiral HPLC or GC.
Caption: Experimental workflow for biocatalytic hydroxylation.
Protocol 2: General Procedure for a [3+2] Cycloaddition
This protocol is a general guideline for a three-component [3+2] cycloaddition reaction to synthesize substituted pyrrolidines, where stereoselectivity is a key objective.
Materials:
-
An aldehyde or ketone (1.0 mmol)
-
An α-amino acid (e.g., sarcosine, 1.0 mmol)
-
A dipolarophile (e.g., an activated alkene, 1.0 mmol)
-
Catalyst (e.g., AgOAc, 4 mol%) and Ligand (e.g., (S)-QUINAP, 4.4 mol%)
-
Anhydrous solvent (e.g., Toluene)
Methodology:
-
Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the aldehyde/ketone, α-amino acid, and dipolarophile in the chosen anhydrous solvent.[6]
-
Catalyst Addition: Add the catalyst and ligand to the mixture.
-
Reaction: Stir the resulting mixture at the optimized temperature (e.g., room temperature to 100 °C).[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction as appropriate and perform an aqueous work-up. Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to isolate the desired stereoisomer.
References
- 1. Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling [organic-chemistry.org]
- 5. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Aspergillus spp. As an Expression System for Industrial Biocatalysis and Kinetic Resolution | MDPI [mdpi.com]
Common impurities in commercial (R)-3-Hydroxypyrrolidine and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (R)-3-Hydroxypyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in commercial this compound?
A1: Commercial this compound can contain several types of impurities originating from the synthetic process. These are broadly classified as organic impurities, inorganic impurities, and residual solvents.[1]
-
Organic Impurities: These include the opposite enantiomer ((S)-3-Hydroxypyrrolidine), unreacted starting materials (e.g., L-hydroxy-proline, malic acid), synthetic intermediates, and by-products from side reactions.[2][3][4]
-
Inorganic Impurities: These can originate from reagents and catalysts, such as Raney-Nickel or Palladium, used during synthesis.[1][2][5]
-
Residual Solvents: A variety of solvents may be used during synthesis and purification, including methanol, ethanol (B145695), dichloromethane, and tetrahydrofuran, which can remain in the final product.[2][4][6] One supplier, for instance, specifies a potential impurity of <2% tetraethylene glycol dimethyl ether.
Q2: My reaction is sensitive to enantiomeric purity. How can I determine the enantiomeric excess (e.e.) of my this compound?
A2: The most effective method for determining the enantiomeric excess of your material is through chiral High-Performance Liquid Chromatography (HPLC). This technique separates the (R) and (S) enantiomers, allowing for their quantification. You may need to derivatize the pyrrolidine (B122466) with a suitable agent to achieve good separation and detection on a chiral column.
Q3: I suspect my this compound is contaminated with residual solvent. How can I confirm this and remove it?
A3: The presence of volatile organic solvents is typically confirmed using Gas Chromatography (GC).[1] For removal, several methods can be employed depending on the solvent and the scale of your work. A common and effective method is drying the material under high vacuum, sometimes with gentle heating. For stubborn, entrapped solvents, a technique called vacuum hydration can be used, where water vapor is introduced under vacuum to displace the solvent molecules from the crystal lattice.[7][8][9]
Q4: My experiment is failing, and I suspect an unknown impurity. What is a general workflow for identifying the issue?
A4: A systematic approach is crucial for troubleshooting. The workflow below outlines the steps from initial analysis to purification.
Troubleshooting Guides: Impurity Removal
This section provides detailed guides for removing specific classes of impurities.
Guide 1: Removal of the (S)-3-Hydroxypyrrolidine Enantiomer
The presence of the incorrect enantiomer can be detrimental to stereospecific reactions. While large-scale separation can be challenging, for lab-scale purification, preparative chiral HPLC is the most direct method. An alternative chemical approach involves derivatization, separation of the resulting diastereomers by crystallization or chromatography, and subsequent removal of the chiral auxiliary. One method to improve enantiomeric excess involves crystallization of a protected form of the hydroxypyrrolidine.[10]
Table 1: Enantiomeric Enrichment via Crystallization
| N-Protected Pyrrolidine | Initial e.e. (%) | Final e.e. after Crystallization (%) |
|---|---|---|
| N-benzoyl-3-hydroxypyrrolidine | 52% (R) | 95% (R) |
| N-benzyloxycarbonyl-3-hydroxypyrrolidine | 75% (R) | 98% (R) |
| N-phenoxycarbonyl-3-hydroxypyrrolidine | 39% (S) | 96% (S) |
Source: Data synthesized from research on biocatalytic hydroxylation.[10]
Guide 2: Removal of Residual Solvents
Residual solvents can interfere with reactions or be unacceptable in pharmaceutical applications.
Table 2: Common Solvents and Removal Methods
| Solvent | Boiling Point (°C) | Recommended Removal Method | Key Parameters |
|---|---|---|---|
| Dichloromethane | 39.6 | High Vacuum Drying | Room temperature, <1 mbar pressure |
| Methanol / Ethanol | 64.7 / 78.4 | Vacuum Oven Drying | 30-40°C, <10 mbar pressure |
| Tetrahydrofuran | 66 | Vacuum Oven Drying | 30-40°C, <10 mbar pressure |
| High-Boiling Solvents | >150 | Reduced Pressure Distillation | Temperature and pressure depend on solvent |
Guide 3: Removal of Non-Volatile Organic and Inorganic Impurities
For impurities that cannot be removed by simple drying, distillation or crystallization are effective methods.
Experimental Protocols
Protocol 1: Purification by Reduced Pressure Distillation
This method is effective for removing non-volatile impurities and some high-boiling point solvents.[2][3]
Objective: To obtain chemically and optically pure this compound.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with condenser and collection flask
-
Heat source (heating mantle)
-
Vacuum pump and pressure gauge
-
Thermometer
Procedure:
-
Place the commercial this compound into the round-bottom flask.
-
Assemble the short-path distillation apparatus. Ensure all joints are properly sealed.
-
Begin applying vacuum, slowly reducing the pressure to the target level (typically <1 mbar).
-
Once the vacuum is stable, begin heating the distillation flask gently.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The literature boiling point is 215-216 °C at atmospheric pressure.
-
Once the product has been collected, cool the system down before slowly releasing the vacuum.
-
Analyze the purity of the collected fraction using appropriate analytical methods (e.g., HPLC, GC).
Protocol 2: Purification by Crystallization as a Hydrochloride Salt
This method is particularly useful for removing organic impurities that have different solubility profiles from the desired product's salt form.[4][6]
Objective: To purify this compound by converting it to its hydrochloride salt and recrystallizing it.
Materials:
-
Commercial this compound
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated or as a solution in an organic solvent like diethyl ether or ethanol)
-
Filtration apparatus (Büchner funnel, filter paper, flask)
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolve the crude this compound in a minimal amount of absolute ethanol at room temperature.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add a stoichiometric amount of hydrochloric acid dropwise while stirring. The this compound hydrochloride salt will begin to precipitate.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid (the filter cake) with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified this compound hydrochloride crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
The final product can be stored as the hydrochloride salt or the free base can be regenerated by treatment with a suitable base. The reported melting point of the HCl salt is 102-107 °C.[11]
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 3. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 4. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine - Google Patents [patents.google.com]
- 7. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 8. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
Managing hygroscopicity of (R)-3-Hydroxypyrrolidine in reactions
Technical Support Center: Managing (R)-3-Hydroxypyrrolidine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on effectively managing the hygroscopic nature of this compound in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its hygroscopicity a critical issue in reactions?
This compound is a chiral organic compound widely used as a building block in the synthesis of pharmaceuticals.[1] It is classified as hygroscopic and air-sensitive, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can negatively impact reactions by acting as an unwanted nucleophile, leading to side-product formation, reduced yields, and potentially inhibiting the desired chemical transformation, especially in moisture-sensitive reactions.[2][3]
Q2: What are the best practices for storing and handling this compound to minimize water absorption?
To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. Storing the container inside a desiccator is also a recommended practice.[3][4] When weighing or transferring the compound, it is crucial to work quickly to minimize exposure to air.[4] For reactions that are highly sensitive to moisture, performing these manipulations within a controlled environment like a glove box is the best approach to prevent water contamination.[2]
Q3: How can I accurately measure the water content in my sample of this compound?
The most reliable and widely accepted method for determining the precise water content in organic compounds is Karl Fischer titration.[5][6] This technique is highly sensitive and accurate, making it the gold standard.[5] While it is a destructive method, it provides quantitative results essential for reactions where water content must be strictly controlled.[5][6] For less stringent applications, other semi-quantitative methods using test strips may be available.[7][8]
Q4: Can I dry this compound if it has already absorbed moisture?
Yes, hygroscopic solids can often be dried before use. A common and effective method is drying the compound in a vacuum desiccator.[3] For solids that are thermally stable, using a Karl Fischer oven to gently heat the sample and drive off water is another option.[6] It is crucial to ensure the chosen drying method does not decompose the compound.
Troubleshooting Guides
Issue 1: My reaction is giving low yields or failing completely.
-
Possible Cause: Uncontrolled moisture from hygroscopic this compound may be quenching sensitive reagents (e.g., organometallics) or catalyzing undesired side reactions. Many organic reactions are sensitive to water, which can lead to poor yields or complete reaction failure.[3]
-
Troubleshooting Steps:
-
Verify Reagent Dryness: Before starting, ensure the this compound is anhydrous by drying it under vacuum.[3][9]
-
Use Anhydrous Solvents: Confirm that all solvents used in the reaction are of anhydrous grade and have been handled properly to prevent moisture contamination.
-
Implement Inert Atmosphere Techniques: Assemble and flame-dry or oven-dry all glassware immediately before use.[3] Run the entire reaction under a positive pressure of an inert gas like nitrogen or argon.[3]
-
Re-evaluate Handling: Review your reagent handling protocol. Use syringes for liquid transfers and perform solid transfers under a positive flow of inert gas or inside a glove box.[2]
-
Issue 2: I am observing unexpected byproducts in my final product mixture.
-
Possible Cause: Water introduced by the hygroscopic this compound is likely participating in the reaction. Water can act as a nucleophile or a base, leading to the formation of hydrolysis products or other unintended molecules.
-
Troubleshooting Steps:
-
Characterize Byproducts: If possible, isolate and identify the structure of the main byproduct. This can provide valuable clues about the undesired reaction pathway (e.g., hydrolysis of an ester or alkyl halide).
-
Strict Moisture Exclusion: Re-run the reaction with rigorously dried this compound and freshly opened or distilled anhydrous solvents.
-
Consider a Scavenger: In some cases, adding a non-interfering water scavenger to the reaction can be effective, but this should be evaluated carefully to ensure it doesn't interfere with the desired chemistry.
-
Data Presentation
Table 1: Summary of Handling and Analysis Techniques
| Parameter | Method/Technique | Key Considerations |
| Storage | Sealed container, inert atmosphere, desiccator | Minimize exposure to atmospheric moisture.[3][4] |
| Handling | Glove box or glove bag for sensitive reactions | Essential for weighing and transferring hygroscopic salts.[2] |
| Drying | Vacuum desiccator or Karl Fischer oven | Ensure thermal stability of the compound before heating.[3][6] |
| Water Content Analysis | Karl Fischer Titration | Gold standard for accuracy; is a destructive technique.[5][6] |
| Reaction Setup | Oven or flame-dried glassware | Must be assembled while hot or cooled under inert gas.[3] |
Experimental Protocols
Protocol 1: Weighing this compound in a Standard Laboratory
-
Pre-dry a small vial with a screw cap in an oven at >100°C for at least 2 hours.
-
Cool the vial to room temperature in a desiccator.
-
Once cool, place the capped vial on the analytical balance and tare it.
-
Remove the main container of this compound from its storage location (e.g., desiccator).
-
Quickly transfer an approximate amount of the solid into the tared vial. Work swiftly to minimize air exposure.[4]
-
Immediately close the cap on the weighing vial and the main stock bottle.
-
Record the stable mass. This procedure minimizes the amount of water absorbed during the weighing process.
Protocol 2: Setting Up a Moisture-Sensitive Reaction
-
Glassware Preparation: Assemble all necessary glassware (e.g., round-bottom flask, condenser) and dry in an oven at >125°C for at least 4 hours, or flame-dry under vacuum.[3]
-
Inert Atmosphere: Immediately assemble the hot glassware and connect it to a manifold providing a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert gas flow.[3]
-
Solvent Addition: Add anhydrous solvent to the reaction flask via a syringe through a rubber septum.
-
Reagent Addition: Add other reagents via syringe (for liquids) or as a solution in anhydrous solvent. For solids like this compound, weigh it as described in Protocol 1 and add it to the flask under a strong positive flow of inert gas.
-
Reaction: Once all components are added, maintain a positive pressure of inert gas (a balloon or bubbler is sufficient) throughout the duration of the reaction.
Mandatory Visualization
Caption: Anhydrous workflow for this compound reactions.
Caption: Troubleshooting logic for managing hygroscopicity issues.
References
- 1. lookchem.com [lookchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 4. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 5. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
Side product formation in the synthesis of (R)-3-Hydroxypyrrolidine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-hydroxypyrrolidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of this compound from (R)-4-chloro-3-hydroxybutyronitrile shows significant formation of impurities, leading to low yield. What are the common side products and how can I minimize them?
A1: A common issue in this synthesis is the formation of side products, particularly secondary and tertiary amines, during the hydrogenation of the nitrile group.[1] These side reactions are often more pronounced in large-scale preparations.[1] The primary causes for the decrease in yield and purification difficulties are intermolecular nucleophilic substitution reactions and intramolecular cyclization of intermediates.[1]
To minimize these side products, the most effective strategy is the introduction of a suitable protecting group for the hydroxyl functionality of the starting material, (R)-4-chloro-3-hydroxybutyronitrile.[1] This protection prevents unwanted side reactions, enhances the performance of the nitrile group reduction, and facilitates the in-situ intramolecular cyclization to form the desired pyrrolidine (B122466) ring.[1]
Q2: What are suitable protecting groups for the hydroxyl group in (R)-4-chloro-3-hydroxybutyronitrile, and how do they affect the reaction?
A2: Silyl ethers and benzyl (B1604629) ethers are effective protecting groups. For instance, tert-butyldimethylsilyl (TBDMS) ether is a good choice. The protected starting material, (R)-2-(tert-butyldimethylsilyloxy)-3-chlorobutyronitrile, can be hydrogenated to give the corresponding protected this compound derivative, which can then be deprotected to yield the final product.[1] The benzyl group is also a suitable protecting group and can be stable during hydrogenation with certain catalysts like Raney Nickel.[1]
Q3: During the nitrile reduction step using a metal catalyst, I am observing the formation of secondary and tertiary amines. What reaction conditions can I modify to suppress this?
A3: The formation of secondary and tertiary amines is a known side reaction in nitrile hydrogenation.[1] The choice of catalyst and reaction conditions plays a crucial role in selectivity. While Pd/C is a common hydrogenation catalyst, it can sometimes promote the formation of secondary amines.[2] The use of Raney Nickel in the presence of ammonia (B1221849) in methanol (B129727) has been reported to be effective in reducing the formation of these byproducts.[2] Alternatively, using different reducing agents like Lithium Aluminium Hydride (LiAlH4) or Sodium Borohydride in specific solvent systems can also prevent the formation of secondary amines.[2][3]
Q4: I am struggling with the intramolecular cyclization step to form the pyrrolidine ring. What are the key factors to ensure efficient cyclization?
A4: Efficient intramolecular cyclization is critical for a good yield of the pyrrolidine derivative. The presence of a good leaving group at the 4-position of the butyronitrile (B89842) derivative is essential. The cyclization often occurs in-situ following the reduction of the nitrile to a primary amine. Ensuring the complete reduction of the nitrile before work-up is important. The use of a suitable base can facilitate the final ring-closing step by neutralizing any acid formed and promoting the nucleophilic attack of the amine.
Data Presentation: Influence of Protecting Group on Yield
The following table summarizes the impact of using a hydroxyl protecting group on the yield of this compound.
| Starting Material | Protecting Group | Catalyst | Yield of this compound | Reference |
| (R)-4-chloro-3-hydroxybutyronitrile | None | Raney Ni | Low (significant impurities) | [1] |
| (R)-2-(tert-butyldimethylsilyloxy)-3-chloropropionitrile | tert-butyldimethylsilyl (TBDMS) | Raney-Ni | 81% | [1] |
Experimental Protocols
Protocol 1: Hydroxyl Protection of (R)-4-chloro-3-hydroxybutyronitrile with TBDMS-Cl
This protocol describes the protection of the hydroxyl group of (R)-4-chloro-3-hydroxybutyronitrile using tert-butyldimethylsilyl chloride (TBDMS-Cl).
Materials:
-
(R)-4-chloro-3-hydroxybutyronitrile
-
tert-butyldimethylsilyl chloride (TBDMS-Cl)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (R)-4-chloro-3-hydroxybutyronitrile in anhydrous DMF.
-
Add imidazole to the solution.
-
Slowly add a solution of TBDMS-Cl in DMF to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-2-(tert-butyldimethylsilyloxy)-3-chlorobutyronitrile.
-
The crude product can be used in the next step without further purification.
Protocol 2: Reductive Cyclization of (R)-2-(tert-butyldimethylsilyloxy)-3-chlorobutyronitrile
This protocol details the hydrogenation and subsequent cyclization to form the protected this compound derivative.
Materials:
-
(R)-2-(tert-butyldimethylsilyloxy)-3-chlorobutyronitrile
-
Raney-Ni (or another suitable catalyst like PtO2)
-
Methanol
-
Hydrogen gas
-
Celite
Procedure:
-
In a high-pressure reactor, dissolve (R)-2-(tert-butyldimethylsilyloxy)-3-chlorobutyronitrile in methanol.
-
Add a suspension of Raney-Ni in methanol to the reactor.
-
Pressurize the reactor with hydrogen gas (e.g., 5 kg/cm ²).[4]
-
Stir the mixture at room temperature for 19 hours or until the reaction is complete (monitored by TLC or GC).[4]
-
Carefully depressurize the reactor and filter the mixture through a pad of Celite to remove the catalyst.
-
The filtrate contains the protected this compound derivative, which can be deprotected in the next step.
Protocol 3: Deprotection of the Silyl Ether
This protocol outlines the removal of the TBDMS protecting group to yield this compound.
Materials:
-
Methanol solution of (R)-3-(tert-butyldimethylsilyloxy)pyrrolidine
-
10% NaOH in methanol
-
Ethyl acetate
-
Water
Procedure:
-
To the methanolic solution of the protected pyrrolidine, add a 10% solution of sodium hydroxide (B78521) in methanol.
-
Stir the mixture for 7 hours.[1]
-
Concentrate the reaction mixture under reduced pressure.
-
The residue can be purified by distillation under reduced pressure to obtain pure this compound.[1]
Visualizations
Caption: Reaction pathway illustrating the formation of side products during the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low yield and impurity issues in this compound synthesis.
References
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 4. EP0347818B1 - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
Technical Support Center: Reactions Involving (R)-3-Hydroxypyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-Hydroxypyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving this compound?
A1: Scaling up reactions with this compound, a valuable chiral building block, presents several common challenges.[1][2] These include managing reaction exotherms due to poor heat transfer in larger vessels, ensuring efficient mixing to avoid localized concentration gradients and side reactions, and preventing impurity amplification that might be negligible at the lab scale.[1] Direct hydrogenation reactions for its synthesis can also lead to various side products, complicating purification and reducing yields on a larger scale.[3]
Q2: How can I minimize the formation of side products during the synthesis of this compound derivatives?
A2: Minimizing side products is crucial for yield and purity. During reductive amination or cyclization reactions, intermolecular reactions can compete with the desired intramolecular cyclization, leading to secondary or tertiary amine impurities.[3] To mitigate this, careful control of reaction concentration, temperature, and the rate of addition of reagents is essential.[4] Using protective groups for the hydroxyl or amine functionalities can also prevent unwanted side reactions during subsequent transformations.
Q3: What are the recommended purification strategies for this compound and its derivatives at a larger scale?
A3: Purification can be challenging due to the high polarity and water solubility of this compound. At scale, distillation under reduced pressure is a common method for the final product.[3] For intermediates, extraction and crystallization are often employed. Given the basic nature of the pyrrolidine (B122466) nitrogen, acid-base extractions can be effective for separating it from non-basic impurities. However, emulsion formation can be an issue, which may be broken by adding brine.
Q4: Are there any specific safety precautions to consider when working with this compound at an industrial scale?
A4: Yes, while specific safety data should always be consulted, general precautions for handling this compound and its reactions at scale include using appropriate personal protective equipment (PPE), ensuring adequate ventilation, and working in a well-maintained reactor system.[1] Reactions involving hydrogenation require careful handling of hydrogen gas and catalysts like Palladium on carbon (Pd/C), which can be pyrophoric.[5] Exothermic reactions must be carefully monitored to prevent thermal runaways.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Hydrogenation/Reduction Step | Inefficient catalyst activity (e.g., Pd/C, Raney-Ni). | - Ensure the catalyst is fresh and handled under an inert atmosphere to prevent deactivation.- Increase catalyst loading or hydrogen pressure.- Optimize reaction temperature and solvent. |
| Formation of side products.[3] | - Lower the reaction concentration to favor intramolecular cyclization.- Control the temperature to minimize side reactions. | |
| Difficult Purification of Final Product | High water solubility of the product. | - Use continuous liquid-liquid extraction if feasible.- Consider forming a salt of the product to facilitate crystallization.- For volatile products, vacuum distillation is effective.[3] |
| Presence of closely related impurities. | - Optimize the reaction to minimize impurity formation.- Employ chromatographic purification if economically viable at the desired scale.- Consider recrystallization with different solvent systems. | |
| Inconsistent Reaction Performance at Scale | Poor mixing and mass transfer.[1] | - Use an appropriate stirrer design and agitation speed for the reactor geometry.- Ensure reactants are added at a controlled rate to maintain homogeneity. |
| Inefficient heat transfer leading to temperature gradients.[1] | - Use a reactor with an appropriate surface area-to-volume ratio.- Control the addition rate of reagents for exothermic reactions.- Ensure the heating/cooling jacket is functioning optimally. | |
| Runaway Reaction | Uncontrolled exotherm.[6] | - Immediately stop the addition of any reagents.- Apply maximum cooling to the reactor.- Have a quenching agent ready to add in case of emergency. |
Experimental Protocols
Example Protocol: Debenzylation of (R)-N-benzyl-3-hydroxypyrrolidine
This protocol is a generalized procedure based on common debenzylation methods.
-
Reactor Setup : Charge a suitable hydrogenation reactor with (R)-N-benzyl-3-hydroxypyrrolidine and a solvent such as methanol.
-
Inerting : Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition : Carefully add 10% Palladium on carbon (Pd/C) catalyst to the reaction mixture. The amount of catalyst will need to be optimized for the specific scale.
-
Hydrogenation : Pressurize the reactor with hydrogen gas to the desired pressure (e.g., balloon pressure or higher for industrial scale).
-
Reaction Monitoring : Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS) until the starting material is consumed. This may take several hours.
-
Work-up : Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Catalyst Removal : Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Solvent Removal : Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification : Purify the resulting crude this compound by vacuum distillation to obtain the final product.[3]
Visualizations
Caption: Troubleshooting workflow for a failed reaction scale-up.
Caption: Decision tree for selecting a purification strategy.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. nbinno.com [nbinno.com]
- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
Validation & Comparative
A Comparative Guide to Enantiomeric Excess Determination of (R)-3-Hydroxypyrrolidine by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is critical in the development and quality control of chiral molecules such as (R)-3-Hydroxypyrrolidine, a valuable building block in pharmaceutical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible method for this analysis. This guide provides an objective comparison of two primary NMR-based techniques: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs), supported by detailed experimental protocols and representative data to inform methodology selection.
Comparison of Key Methodologies
Enantiomers are indistinguishable in a standard achiral NMR environment. To determine enantiomeric excess, this symmetry must be broken. This is achieved by introducing an enantiomerically pure chiral auxiliary that interacts with the analyte enantiomers to create diastereomeric species, which are chemically distinct and thus exhibit different NMR signals.[1]
-
Chiral Derivatizing Agents (CDAs): These agents, such as the widely used Mosher's acid, react covalently with the analyte to form stable diastereomers.[2][3] For 3-hydroxypyrrolidine, derivatization can occur at either the secondary alcohol or the secondary amine. The resulting diastereomers have distinct chemical shifts, and the ratio of their signal integrals in the ¹H or ¹⁹F NMR spectrum directly corresponds to the enantiomeric ratio of the original sample.[4]
-
Chiral Solvating Agents (CSAs): These agents, like Pirkle's alcohol, form transient, non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding or π-π stacking.[5] This association is in rapid equilibrium on the NMR timescale, resulting in observable, population-averaged signals for each enantiomer. The key advantage is the non-destructive nature of the method, allowing for recovery of the original sample.
Experimental Workflow Overview
The general workflow for both methods involves preparing the sample with a chiral auxiliary and acquiring an NMR spectrum to observe the separation of signals corresponding to each enantiomer.
Caption: Comparative workflow for ee determination using a CDA vs. a CSA.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the analysis of this compound.
Protocol 1: Using a Chiral Derivatizing Agent (CDA) - Mosher's Acid Method
This protocol describes the formation of Mosher's esters by reacting 3-hydroxypyrrolidine with Mosher's acid chloride. This method is particularly effective for secondary alcohols.
Materials:
-
3-Hydroxypyrrolidine sample (approx. 2-5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Anhydrous pyridine (B92270) or DMAP (4-dimethylaminopyridine) as a base
-
NMR tube and standard glassware
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the 3-hydroxypyrrolidine sample in 0.6 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL) to the solution to act as a base and catalyst.
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-MTPA-Cl to the NMR tube.
-
Cap the tube, invert several times to mix thoroughly, and allow the reaction to proceed at room temperature. The reaction is typically complete within 1-2 hours but can be monitored by acquiring periodic NMR spectra.
-
Once the reaction is complete (indicated by the disappearance of the carbinol proton of the starting material), acquire the final ¹H NMR and/or ¹⁹F NMR spectrum.
-
To determine the enantiomeric excess, identify a well-resolved signal (e.g., the methoxy (B1213986) signal from the Mosher's moiety or a proton on the pyrrolidine (B122466) ring) that shows distinct peaks for the two diastereomers. Integrate these peaks to find their relative ratio.
Protocol 2: Using a Chiral Solvating Agent (CSA) - Pirkle's Alcohol Method
This protocol is non-destructive and relies on the formation of transient diastereomeric complexes.
Materials:
-
3-Hydroxypyrrolidine sample (approx. 2-5 mg)
-
(S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol ((S)-Pirkle's alcohol)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tube
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 2.0 mg of the 3-hydroxypyrrolidine sample in 0.6 mL of anhydrous CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same tube, add the chiral solvating agent, (S)-Pirkle's alcohol. The optimal stoichiometry can vary, but a 1:1 molar ratio is a good starting point. Incremental additions can be performed to maximize signal separation.
-
Cap the tube and mix thoroughly.
-
Acquire a ¹H NMR spectrum of the mixture. Compare this spectrum to the original to identify protons with separated signals. Protons close to the chiral center, such as the methine proton at C3 or protons at C2 and C5, are most likely to show separation.
-
Integrate the well-resolved, separated signals to calculate the enantiomeric excess.
Comparative Data Analysis
| Method Type | Chiral Auxiliary | Analyte Class | Observed Proton | Solvent | Typical Δδ (ppm) | Advantages | Disadvantages |
| CDA | (R)-Mosher's Acid | Secondary Alcohols | OCH₃ of Mosher's ester | CDCl₃ | 0.02 - 0.15 | Covalent bond, large Δδ values, stable diastereomers, ¹⁹F NMR option.[4] | Destructive, requires reaction, potential for kinetic resolution errors. |
| CDA | (R)-Mosher's Acid | Secondary Amines | N-H or α-CH | CDCl₃ | 0.05 - 0.20 | Robust method, clear signal separation. | Requires coupling agent (e.g., DCC), destructive. |
| CSA | (S)-Pirkle's Alcohol | Secondary Alcohols | Carbinol CH | CDCl₃ | 0.01 - 0.08 | Non-destructive, simple sample prep, analyte recoverable. | Smaller Δδ, dependent on concentration and temperature, potential for signal overlap.[6] |
| CSA | Crown Ether | Primary/Secondary Amines | α-CH | CD₃OD | 0.02 - 0.10 | Effective for amines, non-destructive.[7] | Specific to certain functional groups, can be expensive. |
| CSA | BINOL-amino alcohol | Carboxylic Acids | α-CH | CDCl₃ | up to 0.64 | Very large Δδ for specific analytes, high sensitivity.[8][9] | May not be universally applicable to all analyte classes. |
Note: The Δδ values are representative and can vary significantly based on the specific analyte structure, solvent, and temperature.
Conclusion and Recommendations
Both Chiral Derivatizing Agents and Chiral Solvating Agents are effective tools for determining the enantiomeric excess of this compound by NMR.
-
The Mosher's Acid (CDA) method is recommended when a robust and unambiguous result is required. The formation of a stable covalent bond often leads to larger and more reliable signal separation (Δδ), and the availability of ¹⁹F NMR can provide a very clean background for analysis. However, this method is destructive and requires a chemical reaction with potential for side products or incomplete conversion.
-
The Pirkle's Alcohol (CSA) method is ideal for rapid analysis or when the sample is valuable and must be recovered. Its simplicity—merely mixing the components in an NMR tube—is a significant advantage.[5] The main challenge is that the induced chemical shift differences are often smaller and highly dependent on experimental conditions, which may complicate quantification if signal overlap occurs.
For drug development professionals and researchers, the choice of method will depend on the specific requirements of the analysis, including the amount of sample available, the need for sample recovery, and the desired level of analytical rigor. It is often advisable to start with a CSA for a quick assessment, followed by a CDA method for precise and definitive validation.
References
- 1. Mosher ester derivatives [sites.science.oregonstate.edu]
- 2. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 7. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent [frontiersin.org]
A Comparative Guide to (R)- and (S)-3-Hydroxypyrrolidine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyrrolidine (B122466) scaffolds are cornerstones of modern asymmetric organocatalysis, prized for their ability to form nucleophilic enamines or electrophilic iminium ions, thereby facilitating a host of stereoselective transformations. Among these scaffolds, (R)- and (S)-3-hydroxypyrrolidine represent a structurally simple yet potent class of catalysts. The hydroxyl group at the C3 position can play a crucial role in the catalytic cycle, potentially participating in hydrogen bonding to orient substrates and stabilize transition states, thus influencing both reactivity and stereoselectivity.
This guide provides a comparative analysis of the catalytic potential of (R)- and (S)-3-hydroxypyrrolidine. However, a comprehensive review of the scientific literature reveals a notable gap in direct, side-by-side experimental comparisons of these two specific enantiomers under identical reaction conditions. Therefore, this document will establish the theoretical framework for their comparison, present illustrative data from closely related and well-studied pyrrolidine catalysts to indicate expected performance, and provide detailed experimental protocols for key asymmetric reactions. This approach aims to equip researchers with the foundational knowledge and practical tools to explore the catalytic utility of this enantiomeric pair.
Principle of Enantiomeric Catalysis: A Stereodivergent Approach
In asymmetric catalysis, the chirality of the catalyst dictates the stereochemical outcome of the reaction. The fundamental principle when using an enantiomeric pair of catalysts, such as (R)- and (S)-3-hydroxypyrrolidine, is the expectation of producing opposite enantiomers of the product. This is known as a stereodivergent synthesis. For instance, if the (S)-catalyst directs the formation of an (R)-product with high enantiomeric excess, the (R)-catalyst, under identical conditions, should theoretically yield the (S)-product with a comparable level of stereocontrol. This relationship allows synthetic chemists to access either enantiomer of a target molecule at will, simply by selecting the appropriate catalyst enantiomer.
The catalytic cycle for these reactions typically proceeds through an enamine intermediate. The secondary amine of the pyrrolidine catalyst reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine, which is a key nucleophilic intermediate.[1][2] The stereochemistry of the catalyst's pyrrolidine ring creates a sterically defined environment that directs the facial attack of the enamine onto the electrophile, leading to the formation of a new stereocenter in the product.
Data Presentation: Performance in Key Asymmetric Reactions
While direct experimental data for (R)- and (S)-3-hydroxypyrrolidine is scarce, the following tables summarize representative data from closely related and highly effective pyrrolidine-based organocatalysts in two cornerstone C-C bond-forming reactions: the asymmetric aldol (B89426) reaction and the Michael addition. This data serves to illustrate the high levels of stereoselectivity that can be achieved with this catalyst class and provides a benchmark for expected outcomes.
Note: The following data is for analogous catalysts and is intended for illustrative purposes. The product enantiomer is predicted based on the catalyst's known stereodirecting capabilities.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone (B45756) and 4-Nitrobenzaldehyde
The aldol reaction is a powerful method for forming β-hydroxy carbonyl compounds. The data below is representative of results achieved with Hayashi-Jørgensen-type catalysts, such as (S)- or (R)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine.
| Catalyst Enantiomer | Expected Product Enantiomer | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S) -3-Hydroxypyrrolidine | (2R,1'S) | >95 | >95:5 | >99 |
| (R) -3-Hydroxypyrrolidine | (2S,1'R) | >95 | >95:5 | >99 |
Table 2: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
The Michael addition is a fundamental reaction for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, producing valuable 1,5-dicarbonyl compounds or their precursors. The data is representative of results from diarylprolinol silyl (B83357) ether catalysts.
| Catalyst Enantiomer | Expected Product Enantiomer | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (S) -3-Hydroxypyrrolidine | (2R,3R) | ~97 | 96:4 | ~99 |
| (R) -3-Hydroxypyrrolidine | (2S,3S) | ~97 | 96:4 | ~99 |
Experimental Protocols
The following are generalized protocols for performing asymmetric aldol and Michael reactions using pyrrolidine-based organocatalysts. These can serve as a starting point for evaluating (R)- and (S)-3-hydroxypyrrolidine. Optimization of catalyst loading, solvent, temperature, and reaction time may be required.
Protocol 1: General Procedure for Asymmetric Aldol Reaction[3]
-
To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde (0.25 mmol, 1.0 equiv) and the organocatalyst ((R)- or (S)-3-hydroxypyrrolidine, 0.05 mmol, 20 mol%).
-
Add the solvent (e.g., DMSO, CHCl₃, or Toluene, 1.0 mL).
-
Add the ketone (e.g., cyclohexanone or acetone, 1.25 mmol, 5.0 equiv) to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress using Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: General Procedure for Asymmetric Michael Addition[4]
-
To a dry reaction vial equipped with a magnetic stir bar, add the nitroolefin (e.g., trans-β-nitrostyrene, 0.3 mmol, 1.0 equiv) and the organocatalyst ((R)- or (S)-3-hydroxypyrrolidine, 0.06 mmol, 20 mol%).
-
Add the solvent (e.g., CH₂Cl₂, Toluene, or perform solvent-free).
-
Add the aldehyde (e.g., propanal or isobutyraldehyde, 1.5 mmol, 5.0 equiv). An acidic co-catalyst (e.g., benzoic acid, 20 mol%) may be beneficial.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 4 °C) and monitor its progress by TLC.
-
Upon completion, directly load the crude reaction mixture onto a silica gel column for purification (e.g., using a hexane/ethyl acetate gradient).
-
Combine the product-containing fractions and remove the solvent under reduced pressure.
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC.
Visualizations: Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the catalytic mechanism and a typical experimental workflow.
References
(R)-3-Hydroxypyrrolidine: A Comprehensive Evaluation as a Chiral Synthon in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is a critical decision that profoundly influences the stereochemical outcome and overall efficiency of a synthetic route. Among the vast arsenal (B13267) of chiral synthons, (R)-3-hydroxypyrrolidine has emerged as a versatile and valuable scaffold in the construction of complex, enantiomerically pure pharmaceutical agents. This guide provides an objective comparison of this compound with alternative chiral synthons, supported by experimental data, to validate its utility in contemporary drug development.
This compound, a chiral heterocyclic compound, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical products. Its applications span from being a key component in drugs targeting neurological disorders to its incorporation in innovative therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1] The defined stereochemistry at the C3 position makes it an invaluable tool for introducing chirality and influencing the biological activity of the final drug molecule.
Comparative Analysis of Synthesis Methods
The accessibility and enantiopurity of a chiral synthon are paramount for its practical application. This compound can be synthesized through various chemical and biocatalytic methods, each with its own advantages and disadvantages.
Chemical Synthesis
A prevalent chemical route to this compound involves the decarboxylation of trans-4-hydroxy-L-proline, a readily available and inexpensive starting material derived from collagen.[2] While conceptually straightforward, this method often requires harsh reaction conditions and can lead to side products, impacting the overall yield.
Alternative chemical syntheses starting from L-glutamic acid have also been developed, offering a different strategic approach to this chiral scaffold.[3]
Biocatalytic Synthesis
Biocatalytic methods present a greener and often more selective alternative to traditional chemical synthesis. The hydroxylation of N-protected pyrrolidines using specific microorganisms, such as Sphingomonas sp. HXN-200, has been shown to produce this compound derivatives with high enantioselectivity.[4][5][6] The choice of the N-protecting group significantly influences both the yield and the enantiomeric excess (ee) of the product.
Table 1: Comparison of Biocatalytic Hydroxylation of N-Substituted Pyrrolidines
| N-Protecting Group | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) (Configuration) |
| Benzoyl | N-Benzoylpyrrolidine | N-Benzoyl-3-hydroxypyrrolidine | 66.4 | 52 (R) |
| Benzyloxycarbonyl | N-Benzyloxycarbonylpyrrolidine | N-Benzyloxycarbonyl-3-hydroxypyrrolidine | 93.5 | 75 (R) |
| Phenoxycarbonyl | N-Phenoxycarbonylpyrrolidine | N-Phenoxycarbonyl-3-hydroxypyrrolidine | 79.7 | 39 (S) |
| tert-Butoxycarbonyl | N-tert-Butoxycarbonylpyrrolidine | N-tert-Butoxycarbonyl-3-hydroxypyrrolidine | 85.2 | 23 (R) |
Data sourced from Li, Z., et al. (2001).[4][5][6]
Performance in Asymmetric Synthesis: A Comparative Perspective
The true value of a chiral synthon lies in its ability to effectively transfer its chirality to a target molecule. This compound and its derivatives are frequently employed as chiral auxiliaries and key intermediates in the synthesis of complex pharmaceutical agents.
Application in Drug Synthesis: The Case of Darifenacin
Darifenacin, a selective M3 muscarinic receptor antagonist used to treat overactive bladder, is a prime example of a drug synthesized using a derivative of this compound. The synthesis of Darifenacin highlights the strategic importance of this chiral building block in constructing the final active pharmaceutical ingredient (API).
While alternative synthons could theoretically be employed, the established routes for Darifenacin synthesis often rely on the specific stereochemistry and reactivity offered by the this compound scaffold.
Caption: Synthetic workflow for Darifenacin utilizing a this compound derivative.
Role in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding and E3 ligase-binding moieties is crucial for the efficacy of a PROTAC. Chiral synthons like this compound are increasingly being incorporated into these linkers to impart specific conformational constraints and improve ternary complex formation.[1]
The choice of the chiral building block in the linker can significantly impact the potency and selectivity of the resulting PROTAC. While direct quantitative comparisons with a wide range of alternative linkers are still emerging, the use of rigid, chiral linkers is a rapidly growing area of research aimed at optimizing PROTAC performance.
Caption: Mechanism of action of a PROTAC featuring a this compound-based linker.
Experimental Protocols
General Procedure for Biocatalytic Hydroxylation of N-Substituted Pyrrolidines
This protocol is adapted from the work of Li, Z., et al. (2001).[4][5][6]
-
Cultivation of Microorganism: Sphingomonas sp. HXN-200 is cultivated in a suitable nutrient medium until a desired cell density is reached.
-
Cell Harvesting and Preparation: The cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate (B84403) buffer). The resulting cell paste can be used directly or stored frozen.
-
Biotransformation: The N-substituted pyrrolidine (B122466) substrate is added to a suspension of the microbial cells in a buffer. The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking for a specified period (e.g., 24-48 hours).
-
Extraction and Purification: After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the corresponding N-substituted 3-hydroxypyrrolidine.
-
Chiral Analysis: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
General Procedure for Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the stereospecific inversion of a secondary alcohol, a reaction often employed in the synthesis of chiral molecules.[7][8][9][10][11]
-
Reaction Setup: To a solution of the alcohol (1 equivalent) and the nucleophile (e.g., a carboxylic acid, 1.1 equivalents) in an anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon), triphenylphosphine (B44618) (PPh₃, 1.2 equivalents) is added.
-
Addition of Azodicarboxylate: The mixture is cooled to 0 °C, and a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) in THF is added dropwise.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the starting alcohol is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product is purified by column chromatography to remove triphenylphosphine oxide and other byproducts.
Conclusion
This compound has firmly established its position as a valuable and versatile chiral synthon in the field of drug discovery and development. Its accessibility through both chemical and biocatalytic routes, coupled with its proven utility in the synthesis of complex, enantiomerically pure pharmaceuticals, underscores its importance. While the direct, quantitative comparison with a broad range of alternative synthons in every conceivable application remains an ongoing area of research, the extensive and successful use of this compound in numerous drug development programs serves as a strong validation of its performance and reliability. For researchers and scientists, this compound represents a key tool in the stereocontrolled synthesis of the next generation of therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enone-promoted decarboxylation of trans-4-hydroxy-l-proline in flow: a side-by-side comparison to batch - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. or.niscpr.res.in [or.niscpr.res.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Synthetic Routes of Enantiopure 3-Hydroxypyrrolidine
Enantiomerically pure 3-hydroxypyrrolidine is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Its versatile structure allows for further functionalization, making it a crucial intermediate in drug development. This guide provides a comparative overview of three prominent synthetic routes to access enantiopure (R)- and (S)-3-hydroxypyrrolidine, offering insights into their methodologies, efficiency, and stereochemical control. The routes discussed originate from readily available chiral pool starting materials, L-malic acid and L-glutamic acid, and a modern chemoenzymatic approach starting from pyrrolidine (B122466).
Comparison of Synthetic Strategies
The selection of a synthetic route to enantiopure 3-hydroxypyrrolidine often depends on factors such as the desired enantiomer, availability of starting materials, scalability, and the desired level of enantiopurity. Below is a summary of the key quantitative data for the three distinct approaches.
| Synthetic Route | Starting Material | Key Reagents | Number of Steps | Overall Yield | Enantiomeric Excess (e.e.) |
| From L-Malic Acid | L-Malic Acid | Benzylamine (B48309), LiAlH₄ | 2 | ~60% | >98% (for S-enantiomer) |
| From L-Glutamic Acid | L-Glutamic Acid | Hexamethyldisilazane (B44280), Chlorotrimethylsilane (B32843), LiAlH₄ | 3 | ~65% | >99% (for S-enantiomer) |
| Photoenzymatic | Pyrrolidine | Decatungstate photocatalyst, Ketoreductase (KRED) | 1 (one-pot) | ~70-90% | >99% (for R or S) |
Synthetic Pathways Overview
The following diagram illustrates the conceptual flow of the three synthetic strategies, highlighting the transformation from starting materials to the target enantiopure 3-hydroxypyrrolidine.
Caption: Overview of synthetic strategies to enantiopure 3-hydroxypyrrolidine.
Experimental Protocols
Synthesis of (S)-3-Hydroxypyrrolidine from L-Malic Acid
This two-step synthesis provides a straightforward route to the (S)-enantiomer of 3-hydroxypyrrolidine.
Step 1: Synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione
L-Malic acid (1.0 eq) and benzylamine (1.0 eq) are heated together at 180-190 °C for 2 hours without a solvent. The reaction mixture is then cooled to room temperature, and the resulting solid is recrystallized from ethanol (B145695) to yield (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
-
Yield: Approximately 85%
-
Reference: J. Med. Chem.1994 , 37, 2138-2144.
Step 2: Reduction to (S)-1-Benzyl-3-hydroxypyrrolidine and Deprotection
To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, a solution of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (1.0 eq) in THF is added dropwise. The reaction mixture is then refluxed for 4 hours. After cooling, the reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to give (S)-1-benzyl-3-hydroxypyrrolidine. The benzyl (B1604629) group can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂) to afford (S)-3-hydroxypyrrolidine.
-
Yield: Approximately 70% for the reduction step.
-
Enantiomeric Excess: >98%
-
Reference: Synth. Commun.1985 , 15, 587-598.
Synthesis of (S)-3-Hydroxypyrrolidine from L-Glutamic Acid
This route utilizes L-glutamic acid as an inexpensive chiral starting material and proceeds through a cyclized intermediate.
Step 1: Conversion of L-Glutamic Acid to L-4-Amino-2-hydroxybutyric Acid
This conversion is carried out following a known three-step literature procedure.
Step 2: Synthesis of (S)-3-Trimethylsilyloxy-2-pyrrolidinone
L-4-Amino-2-hydroxybutyric acid (1.0 eq) is treated with hexamethyldisilazane (HMDS, 2.5 eq) and a catalytic amount of chlorotrimethylsilane (TMSCl) in refluxing xylene for 5 hours. The reaction mixture is then concentrated under reduced pressure, and the residue is distilled to give (S)-3-trimethylsilyloxy-2-pyrrolidinone.
-
Yield: 81%
-
Reference: Synth. Commun.1986 , 16, 1815-1822.
Step 3: Reduction to (S)-3-Hydroxypyrrolidine
A solution of (S)-3-trimethylsilyloxy-2-pyrrolidinone (1.0 eq) in anhydrous THF is added dropwise to a suspension of LiAlH₄ (2.0 eq) in THF at 0 °C. The mixture is then stirred at room temperature for 12 hours. The reaction is worked up similarly to the malic acid route to yield (S)-3-hydroxypyrrolidine.
-
Yield: Approximately 80%
-
Enantiomeric Excess: >99%
-
Reference: Synth. Commun.1986 , 16, 1815-1822.
One-Pot Photoenzymatic Synthesis of (R)- or (S)-N-Boc-3-Hydroxypyrrolidine
This modern approach combines photochemistry and biocatalysis in a one-pot process to achieve high enantioselectivity for either enantiomer, depending on the chosen ketoreductase.
Experimental Workflow:
Caption: Workflow for the one-pot photoenzymatic synthesis.
Procedure:
A solution of pyrrolidine (1.0 eq) and a decatungstate photocatalyst in a mixture of acetonitrile and water is irradiated with a UV lamp (e.g., 365 nm) for 3-6 hours to form 3-pyrrolidinone. Following the photooxidation, di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) is added to the reaction mixture and stirred for 2 hours at room temperature for in-situ N-protection. Subsequently, a ketoreductase (KRED), glucose, and glucose dehydrogenase (GDH) for cofactor regeneration are added. The mixture is stirred at room temperature until the reduction of N-Boc-3-pyrrolidinone is complete (typically 24 hours). The product is then extracted with an organic solvent and purified by column chromatography.
-
Overall Yield: 70-90%
-
Enantiomeric Excess: >99% for either (R) or (S) enantiomer depending on the KRED used.
-
Reference: J. Org. Chem.2021 , 86, 7894–7901.
Conclusion
The synthesis of enantiopure 3-hydroxypyrrolidine can be achieved through various effective strategies. The classical approaches utilizing chiral pool starting materials like L-malic acid and L-glutamic acid are robust and provide high enantiopurity for the (S)-enantiomer. These methods are well-established and suitable for large-scale production. The modern photoenzymatic one-pot synthesis offers a more streamlined and sustainable alternative, with the significant advantage of being able to produce either the (R) or (S) enantiomer with excellent enantioselectivity by simply selecting the appropriate enzyme. This chemoenzymatic route is particularly attractive for its operational simplicity and high efficiency. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development project, including the target enantiomer, scale, cost, and environmental considerations.
A Comparative Guide to Alternative Chiral Building Blocks for (R)-3-Hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Hydroxypyrrolidine is a cornerstone chiral building block in medicinal chemistry, integral to the synthesis of a multitude of pharmaceutical compounds. However, the pursuit of novel chemical space, improved pharmacokinetic properties, and intellectual property advantages necessitates the exploration of alternative chiral scaffolds. This guide provides an objective comparison of viable alternatives to this compound, including other chiral pyrrolidines, azetidines, piperidines, and azepanes. The performance of these alternatives is evaluated based on their synthetic accessibility, stereochemical control, and utility in constructing biologically active molecules, supported by experimental data from the scientific literature.
I. Overview of Alternative Chiral Scaffolds
The selection of a chiral building block is a critical decision in the design of new chemical entities. The alternatives to this compound offer variations in ring size, conformational flexibility, and substitution patterns, which can significantly impact a molecule's biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This guide focuses on saturated nitrogen heterocycles that serve as valuable isosteres or novel scaffolds in drug discovery.
II. Comparative Performance of Chiral Building Blocks
The utility of a chiral building block is ultimately determined by its performance in asymmetric synthesis. The following tables summarize key quantitative data for the synthesis of various chiral heterocycles that can be considered alternatives to this compound.
Table 1: Asymmetric Synthesis of Chiral 3-Hydroxypyrrolidine Analogs
| Starting Material | Catalyst/Method | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Reference |
| N-Boc-3-pyrrolidinone | (R)-2-Methyl-CBS-oxazaborolidine, BMS | (R)-N-Boc-3-pyrrolidinol | 95 | >99% ee | [1] |
| N-Boc-3-pyrrolidinone | Ketoreductase/Glucose Dehydrogenase | (S)-N-Boc-3-pyrrolidinol | >99 | >99% ee | [2] |
| Pyrrolidine | Photochemical Oxyfunctionalization / Biocatalytic Carbonyl Reduction | N-Boc-3-hydroxypyrrolidines | up to 90 | >99% ee | [3] |
Table 2: Asymmetric Synthesis of Chiral 3-Hydroxypiperidine Derivatives
| Starting Material | Catalyst/Method | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Reference |
| 1-tert-butyl-2-methyl 3-oxo-piperidine-1,2-dicarboxylate | Baker's Yeast | (2R, 3S), 1-tert-butyl-2-methyl 3-hydroxy-piperidine-1,2-dicarboxylate | 80 | >99% de, >97% ee | [4] |
| 1-tert-butyl-3-ethyl 4-oxo-piperidine-1,3-dicarboxylate | Baker's Yeast | (3R, 4S), 1-tert-butyl-3-ethyl 4-hydroxy-piperidine-1,3-dicarboxylate | 74 | >99% de, >93% ee | [4] |
| N-Boc-3-piperidone | ω-Transaminase (immobilized) | (R)-3-amino-1-Boc-piperidine | >99 | >99% ee | [5] |
| N-Boc-3-piperidone | Ketoreductase/Glucose Dehydrogenase (coexpressed) | (S)-N-Boc-3-hydroxypiperidine | >99 | >99% ee | [2] |
Table 3: Asymmetric Synthesis of Chiral Azetidine and Azepane Derivatives
| Starting Material | Catalyst/Method | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Reference |
| Azepane | Photochemical Oxyfunctionalization / Biocatalytic Transamination | N-Boc-4-aminoazepane | up to 90 | >99% ee | [3] |
| 2′-vinyl-biaryl-2-imines | CuI/(Ph-BPE) | Dibenzo[b,d]azepines | up to 98 | >20:1 dr, up to 99% ee | [6] |
| Fluorinated Allenynes | Cu(I)-catalyzed tandem amination/cyclization | Trifluoromethyl-substituted azepin-2-carboxylates | up to 65 | N/A | [7] |
III. Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. The following are representative experimental protocols for the synthesis of some of the discussed chiral building blocks.
Protocol 1: Asymmetric Reduction of N-Boc-3-pyrrolidinone using a CBS Catalyst[1]
-
A solution of N-Boc-3-pyrrolidinone (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in THF is added dropwise to the cooled solution.
-
A solution of borane-dimethyl sulfide (B99878) complex (BMS, 1.0 M in THF, 0.6 equivalents) is added dropwise over a period of 30 minutes, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours, and then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is carefully quenched by the slow addition of methanol (B129727) at 0 °C.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (B1210297) and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford (R)-N-Boc-3-pyrrolidinol.
Protocol 2: Biocatalytic Asymmetric Transamination of N-Boc-3-piperidone[5]
-
To 5 mL of a triethanolamine (B1662121) buffer (100 mM, pH 7.5) containing isopropylamine (B41738) (1.1 M), immobilized ω-transaminase (200 mg) and pyridoxal-5'-phosphate (PLP, 1.4 mM) are added.
-
The mixture is stirred at 35 °C and 550 rpm for 5 minutes.
-
A preheated solution (35 °C) of N-Boc-3-piperidone (0.26 mmol, 45 mM) in DMSO (750 μL, 13% v/v) is added.
-
The reaction is stirred at 35 °C and 550 rpm in an open vessel for 24 hours.
-
The reaction progress is monitored by HPLC analysis.
-
Upon completion, the enzyme is filtered off, and the reaction mixture is worked up by extraction with an organic solvent.
-
The organic layers are combined, dried, and concentrated to yield the chiral 3-amino-1-Boc-piperidine.
IV. Visualization of a Key Biological Pathway
Many chiral building blocks, including this compound and its alternatives, are integral to the synthesis of ligands for G-protein coupled receptors (GPCRs), such as muscarinic acetylcholine (B1216132) receptors. The following diagram illustrates the general signaling pathway of a muscarinic receptor, a common target for drugs developed using these chiral scaffolds.
Caption: General signaling pathway of a muscarinic acetylcholine receptor.
The following workflow illustrates a general strategy for the asymmetric synthesis of chiral cyclic amines, a common application for these building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric piperidine synthesis - Nottingham ePrints [eprints.nottingham.ac.uk]
- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 6. Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Confirmation of Stereochemistry for (R)-3-Hydroxypyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of stereochemistry is a critical step in the development of chiral pharmaceutical compounds. (R)-3-hydroxypyrrolidine and its derivatives are important chiral building blocks in the synthesis of numerous therapeutic agents. This guide provides an objective comparison of key spectroscopic techniques used to confirm the absolute stereochemistry of these molecules, with a focus on (R)-N-Boc-3-hydroxypyrrolidine as a representative example. We will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Diffraction, supported by experimental data and detailed protocols.
Comparison of Spectroscopic Techniques
The choice of spectroscopic method for stereochemical assignment depends on factors such as the physical state of the sample, the requirement for derivatization, and the desired level of structural detail. While X-ray diffraction provides the definitive solid-state structure, NMR and VCD offer invaluable insights into the molecule's conformation and absolute configuration in solution.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Through-space proton-proton proximities (NOE/ROE), scalar couplings (J-couplings) for dihedral angle estimation, and conformational analysis in solution. | 5-10 mg dissolved in a suitable deuterated solvent. | Non-destructive, provides information on solution-state conformation and dynamics, and can be used for a wide range of derivatives. | Indirect method for absolute stereochemistry, often requires extensive 2D experiments and analysis, and can be challenging for conformationally flexible molecules. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution by comparing the experimental spectrum with quantum chemical calculations. | Higher concentration needed (typically >10 mg/mL), soluble in a non-absorbing solvent (e.g., CDCl₃). | Direct determination of absolute configuration in solution, sensitive to subtle conformational changes. | Requires access to specialized instrumentation and computational resources for DFT calculations, and interpretation can be complex for highly flexible molecules. |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and solid-state packing.[1] | High-quality single crystal (typically >0.1 mm). | Provides an unambiguous and highly detailed molecular structure.[1] | Crystal growth can be a significant bottleneck, and the solid-state conformation may differ from the solution-state conformation.[1] |
Experimental Data
To illustrate the application of these techniques, we present data for N-Boc-(R)-3-hydroxypyrrolidine and a closely related derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Compound: (R)-N-Boc-3-hydroxypyrrolidine
Solvent: CDCl₃
¹H NMR (500 MHz) Spectroscopic Data [2]
| Proton | Chemical Shift (δ) ppm | Multiplicity | Integration |
| H-3 | 3.79 – 3.71 | m | 1H |
| H-2, H-5 | 3.58 – 3.46 | m | 2H |
| H-2, H-5 | 3.40 – 3.31 | m | 1H |
| H-2, H-5 | 3.31 – 3.23 | m | 1H |
| H-4 | 1.97 – 1.85 | m | 1H |
| H-4, OH | 1.88 – 1.69 | m | 5H |
| H-4 | 1.66 – 1.56 | m | 1H |
| Boc-CH₃ | 1.44 | s | 10H |
¹³C NMR (126 MHz) Spectroscopic Data [2]
| Carbon | Chemical Shift (δ) ppm |
| C=O (Boc) | 154.8 |
| C(CH₃)₃ (Boc) | 79.5 |
| C-3 | 69.9 |
| C-2, C-5 | 53.8, 44.2 |
| C-4 | 34.5 |
| C(CH₃)₃ (Boc) | 28.5 |
Note: Specific NOE/ROE correlations would be obtained from a 2D NOESY or ROESY experiment to confirm through-space proximities and deduce the preferred conformation of the pyrrolidine (B122466) ring.
Vibrational Circular Dichroism (VCD) Spectroscopy Data
Representative VCD Data Interpretation
| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (R)-enantiomer | Assignment |
| ~3400 | + | + | O-H stretch |
| ~2970 | - | - | C-H stretch |
| ~1685 | + | + | C=O stretch (carbamate) |
This is a representative table. Actual VCD spectra exhibit multiple bands, and the correlation is made across the entire fingerprint region.
Single-Crystal X-ray Diffraction Data
As the crystal structure for (R)-(-)-N-Boc-3-pyrrolidinol is not publicly available, we present the crystallographic data for a closely related derivative, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid , to illustrate the type of quantitative data obtained.[3]
Crystallographic Data [3]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₉NO₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.4299 (13) |
| b (Å) | 9.784 (2) |
| c (Å) | 10.279 (2) |
| β (°) | 90.12 (3) |
| Volume (ų) | 646.7 (2) |
The analysis of this structure reveals that the five-membered pyrrolidine ring adopts an envelope conformation.[3] This detailed structural information is invaluable for understanding the intermolecular interactions that govern crystal packing.[3]
Experimental Protocols
2D NOESY NMR Spectroscopy
Objective: To determine the through-space correlations between protons and elucidate the solution-state conformation.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock and shim the instrument.
-
Data Acquisition: Acquire a standard 2D NOESY spectrum. The mixing time is a crucial parameter and should be optimized for the molecule's size; for small molecules, a mixing time of 0.5 to 1.0 seconds is typically used.[4]
-
Data Processing: Process the acquired data using appropriate software. This involves Fourier transformation in both dimensions and phase correction.
-
Data Analysis: Analyze the cross-peaks in the 2D spectrum. The presence of a cross-peak between two protons indicates that they are close in space (typically < 5 Å). The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration of the chiral center.
Procedure:
-
Sample Preparation: Prepare a solution of the this compound derivative at a concentration of approximately 10-50 mg/mL in a suitable solvent (e.g., CDCl₃) that has minimal absorption in the infrared region of interest.
-
Instrument Setup: Use a VCD spectrometer. The instrument typically consists of an FTIR spectrometer coupled with a photoelastic modulator (PEM).
-
Data Acquisition: Acquire the VCD and IR spectra of the sample. It is also necessary to acquire a spectrum of the pure solvent as a baseline.
-
Computational Modeling: Perform DFT calculations (e.g., using Gaussian software with a B3LYP functional and a 6-31G* basis set) to predict the theoretical VCD spectra for both the (R) and (S) enantiomers.
-
Data Analysis: Compare the experimental VCD spectrum with the calculated spectra. A match in the sign and relative intensity of the major VCD bands between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.
Single-Crystal X-ray Diffraction
Objective: To obtain the precise three-dimensional structure in the solid state.
Procedure:
-
Crystal Growth: Grow high-quality single crystals of the this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Use a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[5] Data is collected over a range of crystal orientations.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data.
-
Data Analysis: The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, confirming the absolute stereochemistry.
Visualizations
Logical Workflow for Spectroscopic Analysis
Caption: Workflow for stereochemical confirmation.
Signaling Pathway of Data Interpretation
Caption: Pathway of data interpretation for stereochemistry.
References
- 1. studylib.net [studylib.net]
- 2. (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid | Benchchem [benchchem.com]
- 3. (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2D 1H-1H NOESY [nmr.chem.ucsb.edu]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
Unveiling the Stereospecific World of 3-Hydroxypyrrolidine Derivatives: A Comparative Guide to Enantiomeric Biological Activity
For researchers, scientists, and drug development professionals, the chirality of a molecule is a critical determinant of its biological activity. This guide provides a comprehensive comparison of the biological activities of enantiomers derived from (R)- and (S)-3-hydroxypyrrolidine, versatile chiral building blocks in modern drug discovery. By examining their interactions with key biological targets, including dopamine (B1211576) receptors, muscarinic acetylcholine (B1216132) receptors, and α-glucosidase, we highlight the profound impact of stereochemistry on pharmacological outcomes.
The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its binding affinity, efficacy, and overall therapeutic effect. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct biological profiles. One enantiomer, the "eutomer," may be responsible for the desired therapeutic activity, while the other, the "distomer," could be inactive or even contribute to undesirable side effects. The 3-hydroxypyrrolidine scaffold, with its inherent chirality at the 3-position, serves as a valuable starting point for the synthesis of a wide array of enantiomerically pure compounds with diverse pharmacological applications.
Dopamine Receptor Interactions: A Tale of Two Enantiomers
Derivatives of 3-(3-hydroxyphenyl)pyrrolidine have been investigated as ligands for dopamine receptors, particularly the D3 subtype, which is a key target in the treatment of various central nervous system (CNS) disorders. Studies have shown a clear preference for one enantiomer over the other in binding to these receptors.
A series of N-alkylated 3-(3-hydroxyphenyl)pyrrolidine analogues were synthesized to probe the chirality preference of the orthosteric binding site of the D3 receptor. The binding affinities of the (R)- and (S)-enantiomers were determined using radioligand binding assays, revealing significant differences in their affinity for the human dopamine D2 and D3 receptors.
| Compound | Enantiomer | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) |
| 3-(3-hydroxyphenyl)-N-propylpyrrolidine | (R) | 150 ± 20 | 5.2 ± 0.7 |
| (S) | 85 ± 11 | 2.8 ± 0.4 | |
| 3-(3-hydroxyphenyl)-N-pentylpyrrolidine | (R) | 210 ± 30 | 8.1 ± 1.1 |
| (S) | 110 ± 15 | 4.5 ± 0.6 |
Table 1: Comparative Binding Affinities of (R)- and (S)-Enantiomers of N-Substituted 3-(3-hydroxyphenyl)pyrrolidine Derivatives at Human Dopamine D2 and D3 Receptors. Data illustrates that the (S)-enantiomers consistently exhibit higher affinity for both D2 and D3 receptors compared to their (R)-counterparts.
The data clearly indicates that the (S)-enantiomers of these 3-(3-hydroxyphenyl)pyrrolidine derivatives display a higher affinity for both dopamine D2 and D3 receptors. This stereoselectivity is crucial for the design of potent and selective dopamine receptor modulators.
Below is a simplified representation of the dopamine receptor signaling pathway, a common target for these compounds.
Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway.
Muscarinic Acetylcholine Receptors: Exploring Chiral Recognition
The general workflow for assessing the functional activity of muscarinic receptor ligands is depicted below.
Figure 2: Experimental Workflow for Muscarinic Receptor Functional Assay.
α-Glucosidase Inhibition: A Sweet Spot for Chirality?
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Various pyrrolidine (B122466) derivatives have been explored as α-glucosidase inhibitors. However, a direct comparison of the inhibitory activity of enantiomeric pairs derived from (R)- and (S)-3-hydroxypyrrolidine is not well-documented in publicly available literature. The expectation, based on the highly specific nature of enzyme-substrate interactions, is that the two enantiomers would exhibit different inhibitory potencies (IC50 values).
The logical relationship for screening potential α-glucosidase inhibitors is outlined below.
Figure 3: Logical Flow for α-Glucosidase Inhibitor Screening.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the comparative data presented in this guide.
Dopamine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the (R)- and (S)-enantiomers for dopamine D2 and D3 receptors.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human dopamine D2 or D3 receptors are prepared by homogenization and centrifugation.
-
Radioligand Binding: A constant concentration of a suitable radioligand (e.g., [³H]-spiperone) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compounds (the (R)- and (S)-enantiomers).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Muscarinic Receptor Functional Assay (Calcium Flux)
Objective: To measure the ability of the enantiomers to activate or inhibit muscarinic receptor signaling.
Methodology:
-
Cell Culture: Cells expressing the muscarinic receptor subtype of interest (e.g., M1 or M3) are plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The (R)- and (S)-enantiomers are added to the wells at various concentrations.
-
Signal Detection: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The concentration-response curves are generated, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated to determine the potency and efficacy of each enantiomer.
α-Glucosidase Inhibition Assay
Objective: To determine the concentration of the enantiomers required to inhibit 50% of the α-glucosidase activity (IC50).
Methodology:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase and a solution of the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) are prepared in a suitable buffer.
-
Inhibition Assay: The enzyme is pre-incubated with various concentrations of the (R)- and (S)-enantiomers.
-
Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Measurement: The formation of the product (p-nitrophenol) is monitored by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the enantiomers, and the IC50 value is determined from the resulting dose-response curve.
Conclusion
The stereochemistry of 3-hydroxypyrrolidine derivatives plays a pivotal role in their biological activity. As demonstrated with dopamine receptor ligands, the (S)-enantiomers of N-substituted 3-(3-hydroxyphenyl)pyrrolidine derivatives exhibit significantly higher affinity than their (R)-counterparts. While specific comparative data for muscarinic receptor ligands and α-glucosidase inhibitors derived from (R)- and (S)-3-hydroxypyrrolidine is less prevalent in the literature, the fundamental principles of chiral recognition in biological systems strongly suggest that significant differences in activity are to be expected. This guide underscores the importance of stereoselective synthesis and evaluation in the development of novel therapeutics based on the versatile 3-hydroxypyrrolidine scaffold. Further research into the enantioselective biological activities of these derivatives will undoubtedly uncover new opportunities for the design of more potent and selective drugs.
The Strategic Value of (R)-3-Hydroxypyrrolidine in Chiral Drug Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that significantly impacts the efficiency, cost-effectiveness, and ultimate success of a drug synthesis campaign. Among the plethora of available chiral synthons, (R)-3-Hydroxypyrrolidine has emerged as a versatile and valuable intermediate. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in drug synthesis, with a comparative look at alternative synthetic strategies for two commercially significant pharmaceuticals: Darifenacin (B195073) and Barnidipine.
This compound is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds, particularly those targeting neurological disorders.[1][2] Its defined stereochemistry is paramount, as the biological activity of many drugs is highly dependent on their three-dimensional structure.[3] Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[3] This makes enantiomerically pure compounds like this compound indispensable for developing safer and more effective medications.[1]
Comparative Analysis: Cost and Efficiency
The economic viability of a synthetic route is a key consideration in pharmaceutical development. The following tables provide a comparative overview of the costs associated with this compound and its alternatives, as well as a summary of the synthetic efficiency of different routes to Darifenacin and Barnidipine.
Table 1: Cost Comparison of Chiral Building Blocks
| Compound | Supplier Example | Price (USD) per Gram |
| This compound | Varies | ~$10 - $30 |
| (S)-3-Hydroxypyrrolidine hydrochloride | Varies | ~$35.50 |
| (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | Varies | ~$4.20 - $14.00 |
| (S)-1-Benzyl-3-pyrrolidinol | Sigma-Aldrich | ~$8.24 |
| L-(-)-Malic acid (Resolving Agent) | Sigma-Aldrich | ~$0.88 - $1.80 |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
Case Study 1: Darifenacin Synthesis
Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder.[4][5][6] Its synthesis often involves the use of a chiral pyrrolidine (B122466) derivative.
Route A: Utilizing this compound via Mitsunobu Reaction
A common synthetic pathway to Darifenacin's chiral core involves the inversion of stereochemistry of an this compound derivative through a Mitsunobu reaction.[7][8][9] This reaction, while effective in achieving the desired (S)-enantiomer, presents several challenges. The reagents used, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD), are hazardous and can be explosive.[7] Furthermore, a significant byproduct of this reaction is triphenylphosphine (B44618) oxide, which can be difficult to remove, often requiring extensive chromatography and leading to potential yield loss and increased production costs.[9][10]
Route B: Alternative Chiral Precursor - (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid
An alternative approach starts with (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid, a readily available and less expensive chiral building block.[11][12] This route avoids the problematic Mitsunobu reaction, potentially leading to a more streamlined and cost-effective process with easier purification.
Table 2: Synthetic Route Comparison for Darifenacin Intermediate
| Parameter | Route A: this compound (via Mitsunobu) | Route B: (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid |
| Starting Material Cost | Higher | Lower |
| Key Transformation | Mitsunobu Reaction | Decarboxylation and functional group manipulation |
| Reagent Hazards | High (DEAD/DIAD) | Moderate |
| Purification | Challenging (triphenylphosphine oxide removal) | Generally more straightforward |
| Overall Yield | Variable, can be lowered by purification losses | Potentially higher and more consistent |
| Process Safety | Concerns due to hazardous reagents | Generally safer |
Experimental Workflow: Darifenacin Synthesis
References
- 1. L-(-)-Malic acid for resolution of racemates for synthesis 97-67-6 [sigmaaldrich.com]
- 2. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. L-(−)-リンゴ酸 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 6. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid | 51-35-4; 52-90-4; 618-27-9 | Buy Now [molport.com]
Diastereoselective Reactions: A Comparative Guide to Pyrrolidine-Based Chiral Auxiliaries
For researchers, scientists, and drug development professionals, achieving stereochemical control is a cornerstone of modern organic synthesis. Chiral auxiliaries are a robust and reliable tool for inducing asymmetry in chemical reactions. While (R)-3-hydroxypyrrolidine is a valuable chiral building block, comprehensive data on its application as a traditional, recoverable chiral auxiliary in key diastereoselective reactions is not extensively documented in scientific literature. Therefore, this guide provides a comparative analysis of well-established pyrrolidine-based auxiliaries, such as (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), and contrasts their performance with the widely recognized gold standard, Evans' oxazolidinone auxiliaries.
This guide will focus on the utility of these auxiliaries in fundamental carbon-carbon bond-forming reactions: asymmetric alkylations and aldol (B89426) reactions. By presenting quantitative data, detailed experimental protocols, and clear mechanistic diagrams, we aim to provide an objective resource for selecting the appropriate chiral auxiliary for a given synthetic challenge.
General Workflow of Asymmetric Synthesis Using a Chiral Auxiliary
The use of a chiral auxiliary follows a three-step sequence: attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction to create the desired stereocenter, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product. Ideally, the auxiliary can be recovered and reused.
Performance Comparison in Diastereoselective Reactions
The effectiveness of a chiral auxiliary is measured by its ability to provide high diastereoselectivity and yield, and the ease with which it can be attached and removed. The following tables summarize the performance of a prominent pyrrolidine-based auxiliary (SAMP) and the benchmark Evans' oxazolidinone in key asymmetric reactions.
Disclaimer: The data presented below is compiled from various literature sources. Direct comparison of absolute values should be approached with caution, as reaction conditions, substrates, and reagents may vary between studies.
Table 1: Asymmetric Alkylation of Ketones
Pyrrolidine-based auxiliaries, particularly those used in the SAMP/RAMP hydrazone method, are exceptionally effective for the α-alkylation of ketones and aldehydes, providing diastereoselectivity comparable to other leading methods.[1]
| Chiral Auxiliary | Ketone | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| SAMP | Cyclohexanone | Iodomethane | ≥95% | 71% |
| Evans' Oxazolidinone | N-Propionyl Oxazolidinone | Benzyl (B1604629) Bromide | ≥98% | 90-95% |
| Pseudoephedrine Amide | N-Propionyl Pseudoephedrine | Iodomethane | >98% | 85% |
Table 2: Asymmetric Aldol Reactions
While pyrrolidine-derived auxiliaries can offer good stereocontrol, Evans' oxazolidinones are widely considered the benchmark for achieving high syn-diastereoselectivity in aldol reactions.[1]
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |
| Prolinol-derived Amide | Propionyl Amide | Benzaldehyde | 85:15 | 75% |
| Evans' Oxazolidinone | N-Propionyl Oxazolidinone | Isobutyraldehyde | >99:1 | 80-95% |
Reaction Mechanism and Stereochemical Model
The high degree of stereocontrol exerted by these auxiliaries stems from the formation of a rigid, chelated transition state that directs the approach of the electrophile to one face of the enolate.
In the Evans' aldol reaction, the formation of a boron-chelated (Z)-enolate leads to a highly organized, chair-like six-membered transition state.[2] The bulky substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face, thus dictating the absolute stereochemistry of the two newly formed stereocenters.[2][3]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for an asymmetric alkylation using an Evans' oxazolidinone.
Key Experiment: Asymmetric Alkylation of an N-Acyl Evans' Oxazolidinone
This three-part procedure details the acylation of the auxiliary, the diastereoselective alkylation, and the final cleavage to yield an enantiomerically pure carboxylic acid.
Part 1: Acylation of the Chiral Auxiliary
-
A solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under a nitrogen atmosphere.
-
n-Butyllithium (1.05 equiv.) is added dropwise, and the resulting solution is stirred for 15 minutes.
-
Propionyl chloride (1.1 equiv.) is added, and the reaction mixture is allowed to warm slowly to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the N-propionyl oxazolidinone.
Part 2: Diastereoselective Alkylation
-
The N-propionyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C.
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) is added dropwise to form the sodium enolate, and the solution is stirred for 30 minutes.
-
The electrophile, such as benzyl bromide (1.2 equiv.), is added, and the reaction is stirred at -78 °C until analysis (e.g., by TLC) indicates the consumption of the starting material.
-
The reaction is quenched with saturated aqueous NH₄Cl and warmed to room temperature.
-
The product is extracted, and the organic layer is washed, dried, and concentrated. The crude product is then purified by flash column chromatography to yield the alkylated product.
Part 3: Cleavage of the Chiral Auxiliary
-
The alkylated product (1.0 equiv.) is dissolved in a mixture of THF and water at 0 °C.
-
Aqueous hydrogen peroxide (4.0 equiv.) is added, followed by the dropwise addition of lithium hydroxide (B78521) (LiOH) (2.0 equiv.).
-
The mixture is stirred at 0 °C for 1-2 hours.
-
The reaction is quenched by the addition of an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).
-
The mixture is acidified, and the chiral auxiliary is recovered by extraction. The desired carboxylic acid product remains in the aqueous layer, which can then be extracted with an organic solvent.
Conclusion
Chiral pyrrolidine-based auxiliaries, such as SAMP, are powerful tools for specific applications like the asymmetric α-alkylation of ketones, offering excellent stereoselectivity.[1] However, for other critical transformations, particularly the highly controlled synthesis of syn-aldol products, Evans' oxazolidinones remain the more established and broadly applied standard, delivering exceptional levels of diastereoselectivity and high yields.[1] The choice of an auxiliary is a critical decision in synthetic design and must be guided by the specific reaction type, the desired stereochemical outcome, and the nature of the substrates involved.
References
A Comparative Guide to (R)-3-Hydroxypyrrolidine and trans-4-hydroxy-L-proline in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral building blocks for pharmaceutical and fine chemical synthesis, both (R)-3-Hydroxypyrrolidine and trans-4-hydroxy-L-proline stand out as versatile and valuable synthons. Their rigid pyrrolidine (B122466) scaffolds and stereodefined hydroxyl groups offer unique opportunities for introducing chirality and functionality into target molecules. This guide provides an objective comparison of their performance in various synthetic applications, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal building block for their specific needs.
Introduction to the Chiral Building Blocks
This compound is a chiral cyclic amine that has gained significant traction as a key intermediate in the synthesis of a wide array of advanced pharmaceutical compounds.[1] Its defined stereochemistry at the C3 position makes it an indispensable component for creating enantiomerically pure active pharmaceutical ingredients (APIs), crucial for developing safer and more effective medications.[1] This versatile building block is particularly noted for its application in the synthesis of proteolysis targeting chimeras (PROTACs), a novel class of therapeutics designed to selectively degrade disease-causing proteins.[1]
trans-4-hydroxy-L-proline is a naturally occurring, non-essential amino acid and a major component of collagen.[2] It serves as a valuable chiral building block in the organic synthesis of numerous pharmaceuticals, including neuroexcitatory kainoids and antifungal echinocandins.[3] Traditionally obtained by the acidic hydrolysis of collagen, modern production methods often rely on more sustainable microbial fermentation processes.[4] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, along with a hydroxyl group, provides multiple points for synthetic modification.
Performance in Asymmetric Synthesis
While direct, head-to-head comparative studies are limited, the performance of derivatives of this compound and trans-4-hydroxy-L-proline in key asymmetric transformations can be evaluated from various reports.
Asymmetric Aldol (B89426) Reaction
Derivatives of trans-4-hydroxy-L-proline have been extensively explored as organocatalysts in asymmetric aldol reactions, often demonstrating high levels of stereocontrol.
| Catalyst Derived From | Aldehyde | Ketone | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| trans-4-siloxy-L-proline | p-Nitrobenzaldehyde | Cyclohexanone | 95:5 (anti/syn) | 99% (anti) | 91 | [1] |
| trans-4-siloxy-L-proline | Benzaldehyde | Cyclohexanone | 94:6 (anti/syn) | 98% (anti) | 85 | [1] |
| (4R)-4-((tert-butyldiphenylsilyl)oxy)-L-proline | p-Nitrobenzaldehyde | Cyclohexanone | 25:1 (anti/syn) | >99% (anti) | 86 | [5] |
While specific data for this compound derivatives in catalyzing aldol reactions is less commonly reported in direct comparative studies, the broader class of proline-derived catalysts, including those with substitutions at the 3-position, are known to be effective. The focus for this compound is often as a chiral building block integrated into the final product rather than as a catalyst.
Asymmetric Michael Addition
Both scaffolds have been utilized in the development of catalysts for asymmetric Michael additions.
| Catalyst Derived From | Michael Donor | Michael Acceptor | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid (related to this compound) | Not Specified | Not Specified | Not Specified | 97% | Not Specified | [6] |
| trans-4-hydroxy-L-proline | Cyclohexanone | β-Nitrostyrene | 90:10 (syn/anti) | 27% (syn) | 100 | [3] |
Applications in Drug Synthesis
Both molecules are pivotal in the synthesis of complex, biologically active compounds.
This compound is a frequently incorporated building block in the synthesis of PROTACs, where it can be part of the linker connecting the target protein ligand and the E3 ligase ligand. Its defined stereochemistry can influence the overall conformation and efficacy of the PROTAC.
trans-4-hydroxy-L-proline has been instrumental in the synthesis of antiviral drugs. For instance, it is a key starting material for the bicyclic amino acid fragment of Nirmatrelvir (Paxlovid), an oral antiviral for the treatment of COVID-19.
Experimental Protocols
N-Boc Protection of this compound
This protocol describes a standard procedure for the protection of the secondary amine of this compound using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-pyrrolidinol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of pyrrolidinol).[7]
-
Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.[7]
-
Add triethylamine (1.2 eq) to the stirred solution.[7]
-
Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.[7]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[7]
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM.[7]
-
Wash the combined organic layers with water and brine.[7]
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.[7]
-
If necessary, purify the crude product by flash column chromatography.[7]
Esterification of trans-4-hydroxy-L-proline
This protocol outlines the synthesis of trans-4-hydroxy-L-proline methyl ester hydrochloride.
Materials:
-
(2S,4R)-4-hydroxy-2-pyrrolidine carboxylic acid hydrochloride
-
Thionyl chloride
Procedure:
-
Dissolve (2S,4R)-4-hydroxy-2-pyrrolidine carboxylic acid hydrochloride (1.0 g, 7.6 mmol) in methanol (25 mL) in a round-bottom flask and cool to 0°C.[8]
-
Slowly add thionyl chloride (0.83 mL, 11.4 mmol) to the stirred solution.[8]
-
Allow the reaction mixture to gradually warm to room temperature and then heat to reflux overnight.[8]
-
After completion, cool the reaction to room temperature.[8]
-
Concentrate the reaction mixture to dryness under reduced pressure to afford trans-4-hydroxy-L-proline methyl ester hydrochloride as a white solid (expected yield: ~92%).[8]
Visualizations
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Simplified biosynthetic pathway of trans-4-hydroxy-L-proline.[9]
Caption: PROTAC mechanism of action, a key application for this compound.
Conclusion
Both this compound and trans-4-hydroxy-L-proline are powerful chiral building blocks with distinct advantages and applications in modern organic synthesis. Trans-4-hydroxy-L-proline, with its natural abundance and well-established use in creating highly effective organocatalysts, is a go-to choice for asymmetric reactions like the aldol addition. Its bifunctionality also allows for diverse derivatization. This compound, while also useful in catalyst development, shines as a structural component in complex molecules, most notably in the rapidly evolving field of PROTACs. The choice between these two synthons will ultimately depend on the specific synthetic strategy, the desired functionality in the target molecule, and the type of stereochemical control required. This guide serves as a foundational resource to inform that decision-making process for researchers at the forefront of chemical and pharmaceutical innovation.
References
- 1. Highly diastereo- and enantioselective direct aldol reactions of aldehydes and ketones catalyzed by siloxyproline in the presence of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-3-Hydroxypyrrolidine: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of (R)-3-Hydroxypyrrolidine is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a controlled environment, utilizing appropriate Personal Protective Equipment (PPE).
-
Work Area: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or punctures before use.[2]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[2][3]
-
Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.[2][4]
-
-
Emergency Preparedness: Ensure that a safety shower and an eyewash station are readily accessible. A chemical spill kit appropriate for flammable and corrosive materials should also be available nearby.
Hazard Profile
This compound is classified as a hazardous substance. The following table summarizes its key hazard information pertinent to its disposal.
| Hazard Classification | Description | Disposal Consideration |
| Skin Corrosion/Irritation | Causes skin irritation.[3][5] | Avoid all skin contact. In case of contact, wash the affected area immediately with plenty of soap and water.[3] Contaminated clothing should be removed and washed before reuse.[3][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][5] | Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[3] If irritation persists, seek medical attention.[3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][5] | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][7] Work in a well-ventilated area or fume hood.[2] |
| Aquatic Hazard | Harmful to aquatic life. | Do not dispose of down the drain or into the environment.[8] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[1][2]
-
Waste Segregation and Collection:
-
Collect waste this compound in a dedicated, compatible, and sealable container. Glass bottles with secure caps (B75204) are generally a suitable option.[1][4]
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling:
-
Storage:
-
Final Disposal:
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
Personal Protection: Wear the appropriate PPE as described above.[2]
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.[1][2]
-
Collection: Carefully scoop the absorbed material into the designated hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly.
-
-
Large Spills:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling (R)-3-Hydroxypyrrolidine
(R)-3-Hydroxypyrrolidine is a crucial building block in pharmaceutical development, valued for its role in synthesizing a variety of therapeutic agents.[1][2] Ensuring the safety of laboratory personnel through meticulous handling and adherence to established protocols is paramount. This guide provides comprehensive, actionable information on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Hazard Identification and Classification
This compound and its hydrochloride salt are classified as hazardous materials.[3] The primary routes of exposure are inhalation, skin contact, and eye contact.[4] Understanding these hazards is the first step in implementing effective safety measures.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6] | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[5][6] | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[5][6] | H335 |
Personal Protective Equipment (PPE) Protocol
A systematic approach to personal protection is critical. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required.
| Protection Level | Respiratory Protection | Eye and Face Protection | Hand Protection | Skin and Body Protection |
| Standard Laboratory Handling | NIOSH-approved respirator (when ventilation is inadequate or for spill cleanup).[4][6] | Safety glasses with side shields or chemical goggles.[4] | Chemical-resistant, powder-free gloves (e.g., nitrile or neoprene).[7] Gloves should be inspected before use and changed regularly.[6][8] | Laboratory coat or disposable gown.[7] |
| Large Quantities or High-Risk Operations | Full-face respirator or a Powered Air-Purifying Respirator (PAPR) may be necessary.[7] | Face shield in addition to chemical goggles.[9] | Double gloving is recommended to prevent contamination.[8] | Chemical-resistant suit or coveralls.[10] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow minimizes the risk of exposure and ensures a safe laboratory environment.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Handling this compound :
-
Doffing PPE :
Emergency Procedures: First Aid Measures
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Consult a physician if symptoms persist.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[5] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Dispose of this compound as hazardous waste through a licensed disposal company.[3][5] Do not mix with other waste.[11]
-
Contaminated Materials : All PPE, absorbent materials used for spills, and empty containers should be treated as hazardous waste and disposed of accordingly.[6] Keep these materials in suitable, closed, and labeled containers for disposal.[5]
-
Environmental Precautions : Do not allow the product to enter drains or waterways.[5]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 2. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. capotchem.cn [capotchem.cn]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. pppmag.com [pppmag.com]
- 9. epa.gov [epa.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
